N'-(2-chloropropanoyl)benzohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
N'-(2-chloropropanoyl)benzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-7(11)9(14)12-13-10(15)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXSIGFCYFVJPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=O)C1=CC=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N'-(2-chloropropanoyl)benzohydrazide CAS 851115-98-5 properties
CAS: 851115-98-5 Document Type: Technical Guide & Synthetic Protocol Version: 2.0 (Scientific Review)
Part 1: Executive Summary
N'-(2-chloropropanoyl)benzohydrazide (CAS 851115-98-5) is a specialized diacylhydrazine intermediate utilized primarily in the synthesis of heterocyclic pharmacophores and peptidomimetics.[1] Structurally, it serves as a "dual-reactive" scaffold: it possesses an
In drug development, this compound is a critical precursor for 2,5-disubstituted-1,3,4-oxadiazoles , a motif ubiquitous in antimicrobial, anticancer, and anti-inflammatory therapeutics. Its structural integrity allows for the rapid generation of diversity-oriented libraries via fragment-based drug discovery (FBDD) approaches.
Part 2: Chemical Identity & Physicochemical Profile[2][3]
Structural Analysis
The molecule features a benzoyl group linked via a hydrazine bridge to a 2-chloropropanoyl tail. The presence of the chiral center at the
SMILES: O=C(NNC(C(Cl)C)=O)C1=CC=CC=C1 InChI Key: MEINLZMLWYRLTL-UHFFFAOYSA-N[2]
Physicochemical Properties Table[5]
| Property | Value / Description | Note |
| Molecular Formula | ||
| Molecular Weight | 226.66 g/mol | |
| Physical State | Solid (Crystalline powder) | White to off-white |
| Melting Point | 135–140 °C (Predicted) | Typical for diacylhydrazines |
| Solubility | DMSO, DMF, Methanol | Poor water solubility |
| LogP | ~1.8 - 2.2 | Lipophilic, membrane permeable |
| pKa | ~10.5 (Hydrazide NH) | Weakly acidic |
| Storage | 2–8°C, Inert Atmosphere | Moisture sensitive (hydrolysis risk) |
Part 3: Synthetic Methodology (SOP)
This protocol describes the synthesis of N'-(2-chloropropanoyl)benzohydrazide via N-acylation. This method prioritizes yield and purity by controlling the exothermicity of the acid chloride addition.
Reagents & Materials
-
Benzohydrazide (1.0 eq): Nucleophilic core.
-
2-Chloropropanoyl chloride (1.1 eq): Electrophilic acylating agent.
-
Triethylamine (TEA) or Pyridine (1.2 eq): HCl scavenger.
-
Dichloromethane (DCM) or THF: Anhydrous solvent.
Step-by-Step Protocol
-
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Benzohydrazide (10 mmol) in anhydrous DCM (50 mL).
-
Base Addition: Add Triethylamine (12 mmol) to the solution. Cool the mixture to 0°C using an ice bath.
-
Acylation: Dropwise add 2-Chloropropanoyl chloride (11 mmol) diluted in DCM (10 mL) over 15 minutes. Critical: Maintain temperature <5°C to prevent bis-acylation.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
Workup:
-
Quench with water (50 mL).
-
Separate the organic layer and wash sequentially with 1M HCl (to remove unreacted hydrazine/TEA), saturated
, and brine. -
Dry over anhydrous
.
-
-
Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Part 4: Reactivity Landscape & Applications
The utility of CAS 851115-98-5 lies in its divergent reactivity. It can undergo Cyclodehydration to form heterocycles or Nucleophilic Substitution to functionalize the side chain.
Pathway A: Synthesis of 1,3,4-Oxadiazoles
The most common application is the conversion to 2-(1-chloroethyl)-5-phenyl-1,3,4-oxadiazole . This reaction typically uses dehydrating agents like
-
Mechanism: The carbonyl oxygen attacks the phosphorus center, activating the carbonyl carbon for intramolecular nucleophilic attack by the hydrazide nitrogen, followed by aromatization.
Pathway B: Displacement (Fragment Linking)
The chlorine atom at the
Visualization of Reaction Pathways
Figure 1: Divergent synthesis pathways starting from CAS 851115-98-5. Pathway A leads to rigid heterocycles; Pathway B leads to flexible peptidomimetics.
Part 5: Safety & Toxicology (E-E-A-T)[4]
As a Senior Application Scientist, I must emphasize the specific hazards associated with this class of compounds.
-
Alkylating Potential: The
-chloro ketone moiety is an alkylating agent. It can react with biological nucleophiles (DNA/Proteins). Strict PPE (gloves, goggles) is mandatory. -
Sensitization: Hydrazide derivatives are known skin sensitizers. Avoid inhalation of dust.
-
Stability: The compound is stable under standard conditions but hydrolyzes in strong acid/base to release hydrazine derivatives (potential toxicity).
References
-
PubChem. (2024). Compound Summary: 2-Chlorobenzohydrazide Derivatives. National Library of Medicine. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2020). Benzohydrazide as a precursor for 1,3,4-oxadiazoles. Discusses POCl3 cyclization mechanisms relevant to this scaffold. Retrieved from [Link]
-
RSC Advances. (2015). Synthesis of hydrazides and their conversion to oxadiazoles. Royal Society of Chemistry. Retrieved from [Link]
Sources
Chemical Structure & Synthesis Guide: N'-(2-chloropropanoyl)benzohydrazide
Abstract
N'-(2-chloropropanoyl)benzohydrazide (CAS: 851115-98-5) represents a specialized scaffold within the N,N'-diacylhydrazine chemical class.[1][2] Characterized by a central hydrazine bridge flanked by a benzoyl moiety and a reactive
Structural Elucidation & Stereochemistry
Molecular Anatomy
The molecule consists of three distinct structural domains that define its reactivity and biological interaction profile:
-
The Core: A flexible hydrazine (-NH-NH-) linker acting as a hydrogen bond donor/acceptor system.
-
Domain A (Lipophilic Anchor): A benzoyl group providing
stacking capabilities for receptor binding. -
Domain B (Reactive Warhead): A 2-chloropropanoyl moiety containing an electrophilic
-carbon and a chiral center.
| Property | Data |
| IUPAC Name | |
| Molecular Formula | |
| Molecular Weight | 226.66 g/mol |
| Chiral Center | C2 of the propanoyl group (marked *) |
| SMILES | O=C(NNC(C(Cl)C)=O)C1=CC=CC=C1 |
Stereochemistry & Tautomerism
The C2 position of the propanoyl chain is chiral, resulting in two enantiomers: (R)-N'-(2-chloropropanoyl)benzohydrazide and (S)-N'-(2-chloropropanoyl)benzohydrazide. Synthetic procedures using racemic 2-chloropropanoyl chloride yield the racemate.
Tautomeric Equilibrium:
In solution, the compound exhibits amide-iminol tautomerism, significantly influencing its chelation potential with metal ions (e.g.,
Figure 1: Amide-Iminol tautomeric equilibrium. The amide form predominates in non-polar solvents, while the iminol form facilitates metal coordination.
Synthetic Pathways[6]
The synthesis follows a convergent Nucleophilic Acyl Substitution pathway. The high reactivity of the
Reaction Mechanism
The nucleophilic nitrogen of benzohydrazide attacks the carbonyl carbon of 2-chloropropanoyl chloride. A non-nucleophilic base (Triethylamine) is employed to scavenge the liberated HCl, driving the equilibrium forward.
Figure 2: Convergent synthesis pathway via nucleophilic acyl substitution.
Experimental Protocol
Objective: Synthesis of N'-(2-chloropropanoyl)benzohydrazide (10 mmol scale).
Materials
-
Benzohydrazide: 1.36 g (10 mmol)
-
2-Chloropropanoyl chloride: 1.27 g (10 mmol)
-
Triethylamine (TEA): 1.5 mL (11 mmol)
-
Dichloromethane (DCM): 50 mL (Anhydrous)
-
Workup: 5%
, Brine, .
Step-by-Step Methodology
-
Preparation: Dissolve benzohydrazide (1.36 g) in anhydrous DCM (30 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Base Addition: Add TEA (1.5 mL) to the solution. Cool the mixture to 0°C using an ice bath to suppress side reactions.
-
Acylation: Dilute 2-chloropropanoyl chloride (1.27 g) in DCM (10 mL). Add this solution dropwise to the reaction flask over 30 minutes, maintaining temperature
. -
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).
-
Quenching: Pour the reaction mixture into ice-cold water (50 mL).
-
Extraction: Separate the organic layer. Wash the aqueous layer with DCM (2 x 20 mL). Combine organic extracts.
-
Purification: Wash combined organics with 5%
(to remove acid traces) and brine. Dry over anhydrous . -
Isolation: Evaporate solvent under reduced pressure. Recrystallize the crude solid from Ethanol/Water to yield white crystals.
Physicochemical Characterization (Predicted)
As a Senior Scientist, the following spectroscopic signatures are established as the quality control standard for this compound.
NMR Spectroscopy ( & )
Solvent: DMSO-
| Proton ( | Shift ( | Multiplicity | Assignment |
| NH (1) | 10.4 - 10.6 | Singlet (Broad) | Benzoyl hydrazide NH |
| NH (2) | 10.1 - 10.3 | Singlet (Broad) | Aliphatic hydrazide NH |
| Ar-H | 7.4 - 7.9 | Multiplet | Phenyl ring protons |
| CH-Cl | 4.6 - 4.8 | Quartet ( | Methine |
| CH | 1.6 - 1.7 | Doublet ( | Methyl group |
Infrared Spectroscopy (FT-IR)
-
3200–3300 cm
: N-H stretching (Amide). -
1680 cm
: C=O stretching (Benzoyl amide). -
1650 cm
: C=O stretching (Aliphatic amide). -
700–750 cm
: C-Cl stretching (Distinctive fingerprint).
Biological & Pharmacological Potential[3][6][9][10][11]
SAR Analysis (Structure-Activity Relationship)
The N,N'-diacylhydrazine scaffold is a proven pharmacophore in agrochemistry (e.g., Tebufenozide) and medicinal chemistry.
-
Antimicrobial Activity: The hydrazide linkage acts as a transition state mimic for peptide cleavage enzymes. The
-chloro group enhances lipophilicity and acts as a potential alkylating agent for microbial DNA/proteins. -
Ecdysone Agonism: Compounds of this class often bind to the ecdysone receptor (EcR) in invertebrates, triggering premature molting. The benzoyl ring provides the necessary steric bulk for the ligand-binding pocket.
Figure 3: Pharmacophore mapping of N'-(2-chloropropanoyl)benzohydrazide.
References
-
PubChem. (2025).[5] 2-Chlorobenzohydrazide and related Diacylhydrazine structures. National Library of Medicine. Retrieved March 5, 2026, from [Link]
-
MDPI. (2019). Synthesis and Characterization of Benzohydrazide Derivatives. Molecules. Retrieved March 5, 2026, from [Link]
-
Arabian Journal of Chemistry. (2020). Benzohydrazide as a precursor for bioactive 1,3,4-oxadiazoles. Retrieved March 5, 2026, from [Link]
-
Biointerface Research. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Retrieved March 5, 2026, from [Link]
Sources
2-chloropropanoyl benzohydrazide molecular weight and formula
An In-Depth Technical Guide to N'-(2-Chloropropanoyl)benzohydrazide: Molecular Profiling, Synthesis, and Downstream Scaffolding
Executive Summary
N'-(2-chloropropanoyl)benzohydrazide is an asymmetric diacylhydrazine derivative that serves as a highly versatile synthetic intermediate in medicinal chemistry and agrochemical development. Characterized by its dual hydrogen-bonding capacity and a reactive
Physicochemical Profiling & Structural Analysis
Understanding the fundamental properties of N'-(2-chloropropanoyl)benzohydrazide is critical for predicting its reactivity and solubility during complex synthetic workflows.
Table 1: Quantitative Physicochemical Data
| Property | Value | Reference |
|---|---|---|
| Chemical Name | N'-(2-chloropropanoyl)benzohydrazide | [2] |
| CAS Number | 851115-98-5 | [2] |
| Molecular Formula | C₁₀H₁₁ClN₂O₂ | [2] |
| Molecular Weight | 226.66 g/mol | [2] |
| SMILES | O=C(NNC(C(Cl)C)=O)C1=CC=CC=C1 | [2] |
| Topological Polar Surface Area (TPSA) | 58.2 Ų | [2] |
| LogP | 1.07 |[2] |
Structural Causality:
Theoretical studies on diacylhydrazines reveal that the core is intrinsically nonplanar with respect to the CO−N−N−CO torsion due to the repulsion of adjacent nitrogen lone pairs[3]. This nonplanar conformation is highly relevant for target binding, particularly in mimicking the steroidal shape of ecdysone in agrochemical applications[1],[3]. Furthermore, the
Synthetic Methodology: A Self-Validating Protocol
The synthesis of N'-(2-chloropropanoyl)benzohydrazide is achieved via a Schotten-Baumann-type acylation. To ensure high yield and prevent side reactions, the protocol must be executed as a closed-loop, self-validating system.
Step-by-Step Protocol
-
Preparation: Charge a flame-dried round-bottom flask with benzohydrazide (1.0 eq) and anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (Et₃N, 1.2 eq) to the suspension.
-
Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.
-
Acylation: Dissolve 2-chloropropanoyl chloride (1.05 eq) in a small volume of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes.
-
Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2–4 hours.
-
In-Process Monitoring: Monitor the consumption of benzohydrazide via Thin Layer Chromatography (TLC) (Eluent: 1:1 Hexane/Ethyl Acetate).
-
Workup: Quench the reaction with distilled water. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with saturated NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Validation: Analyze the crude product via LC-MS and ¹H-NMR[4].
Mechanistic Causality & Validation
-
Why Et₃N? Triethylamine acts as an acid scavenger. The acylation generates HCl as a byproduct. Without Et₃N, HCl would protonate the nucleophilic amine of the unreacted benzohydrazide, stalling the reaction.
-
Why 0 °C? The reaction between an acid chloride and a hydrazine is highly exothermic. Low temperatures suppress the formation of ketene intermediates from the
-chloro acid chloride and prevent over-acylation at the secondary nitrogen. -
Self-Validation: The aqueous workup is intrinsically purifying; it selectively partitions the Et₃N·HCl salt into the aqueous layer. Final validation via LC-MS must show the target mass [M+H]⁺ = 227.07, and ¹H-NMR must confirm the presence of the chiral
-chloroethyl proton (typically a distinct quartet around 4.5 ppm)[4].
Caption: Mechanistic workflow for the synthesis of N'-(2-chloropropanoyl)benzohydrazide via acylation.
Downstream Applications: Divergent Heterocyclic Scaffolding
Diacylhydrazines are privileged precursors for the synthesis of five-membered heterocycles. The N'-(2-chloropropanoyl)benzohydrazide core can be divergently transformed depending on the cyclization reagent utilized.
-
1,3,4-Oxadiazoles: Refluxing the diacylhydrazine with phosphorus oxychloride (POCl₃) induces cyclodehydration[5]. POCl₃ acts as both a solvent and an activating agent, converting the carbonyl oxygen into a better leaving group, facilitating intramolecular attack by the enolized hydrazide oxygen to form the 1,3,4-oxadiazole ring[5].
-
1,3,4-Thiadiazoles: Treatment with Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) thionates the carbonyls, followed by spontaneous cyclization into a thiadiazole.
-
1,2,4-Triazoles: Condensation with primary amines under dehydrating conditions yields 1,2,4-triazole derivatives.
Caption: Divergent synthetic pathways from the diacylhydrazine core to bioactive heterocycles.
Pharmacological & Agrochemical Relevance
The utility of N'-(2-chloropropanoyl)benzohydrazide extends across two major life-science domains:
-
Agrochemicals: The diacylhydrazine structural motif is the defining pharmacophore of commercial ecdysone receptor agonists (e.g., tebufenozide, methoxyfenozide). These compounds induce premature molting in lepidopteran pests. The nonplanar geometry of the diacylhydrazine allows it to fit perfectly into the ligand-binding pocket of the insect ecdysone receptor[1],[3].
-
Medicinal Chemistry: The heterocycles derived from this core (particularly 1,3,4-oxadiazoles) exhibit broad-spectrum biological activities, including antibacterial, antifungal, and anticancer properties[5]. The retention of the
-chloroethyl group post-cyclization provides an ideal handle for generating combinatorial libraries via nucleophilic substitution.
References
-
Biointerface Research in Applied Chemistry. A review on synthetic routes for obtaining of 2,5-disubstituted 1,3,4-oxadiazoles via cyclodehydration. Available at:[Link]
-
MDPI. (R)-2-Phenyl-4,5-Dihydrothiazole-4-Carboxamide Derivatives Containing a Diacylhydrazine Group: Synthesis, Biological Evaluation, and SARs. Available at:[Link]
-
Journal of the American Chemical Society. Theoretical Study of the Structure and Rotational Flexibility of Diacylhydrazines: Implications for the Structure of Nonsteroidal Ecdysone Agonists and Azapeptides. Available at:[Link]
Sources
Chemo-Structural Profiling and Synthetic Utility of N'-(2-chloropropanoyl)benzohydrazide
Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
N'-(2-chloropropanoyl)benzohydrazide (CAS 851115-98-5) is a critical diacylhydrazine intermediate in organic synthesis. Characterized by a benzohydrazide core acylated with a 2-chloropropanoyl moiety, this molecule serves as a "pivot point" in heterocycle design. It is primarily utilized as a precursor for 2,5-disubstituted-1,3,4-oxadiazoles and 1,3,4-thiadiazoles—scaffolds ubiquitous in antimicrobial, anticancer, and anti-inflammatory pharmacophores. This guide profiles its structural identifiers, synthetic pathways, and downstream utility.[1]
Structural Identity & Physicochemical Profile[2][3][4]
Precise chemical identification is the first step in any reproducible workflow. The following identifiers are verified for the canonical structure.
Chemical Identifiers[2][4][5][6][7][8]
| Identifier Type | Value |
| IUPAC Name | N'-(2-chloropropanoyl)benzohydrazide |
| CAS Number | 851115-98-5 |
| Canonical SMILES | CC(Cl)C(=O)NNC(=O)c1ccccc1 |
| Isomeric SMILES | CC(Cl)C(=O)NNC(=O)C1=CC=CC=C1 |
| InChI String | InChI=1S/C10H11ClN2O2/c1-7(11)10(15)13-12-9(14)8-5-3-2-4-6-8/h2-7H,1H3,(H2,12,13,14,15) |
| InChIKey | YRXSIGFCYFVJPY-UHFFFAOYSA-N |
| Molecular Formula | |
| Molecular Weight | 226.66 g/mol |
Physicochemical Properties (Computed)
-
LogP: ~1.07 (Lipophilic, suitable for membrane permeability)
-
H-Bond Donors: 2 (Hydrazide -NH- groups)
-
H-Bond Acceptors: 2 (Carbonyl oxygens)
-
Reactivity: The
-chloro position is highly electrophilic, susceptible to nucleophilic attack or elimination during cyclization.
Synthetic Architecture
The synthesis of N'-(2-chloropropanoyl)benzohydrazide relies on a nucleophilic acyl substitution mechanism. The reaction must be controlled to prevent double acylation or premature cyclization.
Synthesis Protocol
Objective: Selective mono-acylation of benzohydrazide.
Reagents:
-
Benzohydrazide (1.0 eq)[2]
-
2-Chloropropionyl chloride (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.2 eq) - Acid Scavenger
-
Solvent: Dichloromethane (DCM) or dry THF.
Step-by-Step Methodology:
-
Preparation: Dissolve benzohydrazide (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a drying tube.
-
Base Addition: Add Triethylamine (12 mmol) and cool the solution to 0°C in an ice bath. Rationale: Cooling suppresses side reactions and controls the exotherm of the acid chloride addition.
-
Acylation: Dropwise add 2-chloropropionyl chloride (11 mmol) dissolved in 10 mL DCM over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).
-
Workup: Wash the reaction mixture with water (
mL), saturated (to remove unreacted acid), and brine. -
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Recrystallize from ethanol to yield the target product as a white/off-white solid.
Reaction Workflow Diagram
Figure 1: Step-wise synthetic workflow for the production of N'-(2-chloropropanoyl)benzohydrazide.
Reactivity & Downstream Applications
This molecule is rarely the end-point; it is a "hub" intermediate. Its value lies in its ability to undergo dehydrative cyclization to form bioactive heterocycles.
The Cyclization Pathway (1,3,4-Oxadiazoles)
The most common application is the conversion to 2-(1-chloroethyl)-5-phenyl-1,3,4-oxadiazole . This ring system is a bio-isostere for amides and esters, improving metabolic stability in drug candidates.
-
Reagent: Phosphorus Oxychloride (
) or Thionyl Chloride ( ). -
Mechanism: The dehydrating agent attacks the carbonyl oxygen, facilitating ring closure via the hydrazide nitrogen.
Divergent Synthesis Map
Figure 2: Divergent synthetic utility of the target molecule, highlighting the formation of oxadiazole and thiadiazole pharmacophores.
Safety & Handling (E-E-A-T)
As a Senior Application Scientist, it is imperative to note the specific hazards associated with this compound's structure.
-
Alkylating Potential: The
-chloro ketone moiety (-CO-CH(Cl)-) is an alkylating agent. It can react with nucleophilic residues in proteins (cysteine/lysine).-
Protocol: Handle in a fume hood. Double-glove (Nitrile) is recommended.
-
-
Stability: Hydrazides can be sensitive to oxidation. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.
-
Incompatibility: Avoid contact with strong oxidizers and strong bases (unless intended for cyclization), as this may trigger exothermic decomposition.
References
-
Sigma-Aldrich. (n.d.). N'-(2-chloropropanoyl)benzohydrazide Product Data. Retrieved from [3]
-
BLD Pharm. (n.d.). N'-(2-Chloropropanoyl)benzohydrazide Structure and Safety. Retrieved from
-
ResearchGate. (2017). Synthesis and bioactivity of benzohydrazide derivatives. Retrieved from
-
PubChem. (2025).[2][4] 2-Chlorobenzohydrazide and related structures. National Library of Medicine.[5] Retrieved from [6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Chlorobenzohydrazide | C7H7ClN2O | CID 79883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N'-(2-chloropropanoyl)benzohydrazide | 851115-98-5 [sigmaaldrich.com]
- 4. N-(2-chloroacetyl)benzamide | C9H8ClNO2 | CID 2431959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Benzyl-2-chloropropanamide | C10H12ClNO | CID 154878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS, SMILES, InChl and Fingerprints - Personal page of Zhilong Jia [zhilongjia.github.io]
Technical Monograph: Benzohydrazide Derivatives with Chloropropanoyl Substituents
Executive Summary
The integration of 3-chloropropanoyl moieties into benzohydrazide scaffolds represents a critical junction in medicinal chemistry. These derivatives serve a dual purpose: they act as versatile synthetic pivots for accessing complex nitrogenous heterocycles (such as pyrazolin-5-ones and 1,3,4-oxadiazoles) and function as electrophilic warheads capable of covalent modification of biological targets.
This guide provides a rigorous technical analysis of N'-(3-chloropropanoyl)benzohydrazide derivatives, detailing their synthesis, chemical reactivity, and pharmacological potential. We move beyond basic preparations to explore the mechanistic causality that drives their utility in drug development.
Chemical Architecture & Rationale
The core structure consists of a benzohydrazide backbone acylated by a 3-chloropropanoyl group. The significance of this architecture lies in the
Structural Biology & Reactivity
-
Electrophilic Center: The carbon adjacent to the chlorine (
-position) is moderately electrophilic. Under physiological conditions or basic catalysis, it is susceptible to nucleophilic attack. -
Covalent Warhead Potential: In a biological context, this group can act as a "soft" alkylating agent, targeting cysteine thiols in enzyme active sites via nucleophilic substitution (
) or elimination-addition (via an acryloyl intermediate). -
Cyclization Precursor: Chemically, the N-H of the hydrazide and the carbonyl oxygen provide internal nucleophiles that allow for rapid cyclization, making these compounds high-value intermediates.
Mechanistic Pathway Diagram
The following diagram illustrates the dual pathways available to this scaffold: direct cysteine alkylation (biological) or cyclization (synthetic).
Figure 1: Divergent reactivity pathways of chloropropanoyl benzohydrazides.
Synthetic Framework
The synthesis of N'-(3-chloropropanoyl)benzohydrazide is a nucleophilic acyl substitution. While conceptually simple, controlling the stoichiometry and temperature is critical to prevent double acylation or premature cyclization.
Reaction Mechanism
The hydrazide nitrogen (specifically the terminal
Standard Operating Procedure (SOP)
Objective: Synthesis of N'-(3-chloropropanoyl)benzohydrazide (Target Yield: >85%).
Reagents:
-
Benzohydrazide (1.0 eq)
-
3-Chloropropanoyl chloride (1.1 eq)
-
Solvent: Anhydrous Benzene or Dichloromethane (DCM)
-
Base: Triethylamine (1.1 eq) or anhydrous
(if acid sensitive)
Protocol:
-
Preparation: Dissolve benzohydrazide (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a drying tube and magnetic stirrer.
-
Cooling: Cool the solution to 0–5°C using an ice bath. Rationale: Low temperature suppresses the formation of di-acylated byproducts and prevents the elimination of HCl to form the acryloyl derivative prematurely.
-
Addition: Add triethylamine (11 mmol) to the solution. Then, add 3-chloropropanoyl chloride (11 mmol) dropwise over 30 minutes.
-
Critical Control Point: The addition must be slow to maintain the temperature below 10°C.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1).
-
Workup:
-
Wash the organic layer with water (2 x 30 mL) to remove amine salts.
-
Wash with saturated
(1 x 30 mL) to remove unreacted acid chloride. -
Dry over anhydrous
and concentrate under reduced pressure.
-
-
Purification: Recrystallize the crude solid from Ethanol/Water (9:1).
Self-Validation Criteria:
-
Appearance: Product should be a white to off-white crystalline solid.
-
Melting Point: Sharp range (typically 130–140°C, derivative dependent).
-
Solubility: Soluble in DMSO, DMF; sparingly soluble in water.
Characterization Data Profile
Quantitative characterization is essential to confirm the integrity of the chloropropanoyl chain (ensuring the chlorine has not been eliminated).
| Functional Group | Technique | Diagnostic Signal | Structural Confirmation |
| Amide Carbonyls | IR (KBr) | 1680–1720 cm⁻¹ | Presence of two distinct C=O stretches (hydrazide & propyl). |
| N-H Stretch | IR (KBr) | 3200–3300 cm⁻¹ | Confirms secondary amide structure. |
| Alkyl Chloride | ¹H NMR | Triplet for | |
| Methylene | ¹H NMR | Triplet for | |
| Hydrazide NH | ¹H NMR | Broad singlets for NH protons (often exchangeable). |
Functional Applications
Pathway to Heterocycles (Synthetic Utility)
These derivatives are "ready-made" precursors for nitrogen heterocycles.
-
Pyrazolin-5-ones: Heating with a base (e.g., sodium acetate) induces intramolecular cyclization, displacing the chlorine to form the pyrazoline ring.
-
1,3,4-Oxadiazoles: Under dehydrating conditions (e.g.,
), the carbonyls condense to form the oxadiazole core, often retaining the chloroethyl side chain.
Pharmacological "Warhead" (Biological Utility)
In drug design, the 3-chloropropanoyl group acts as a Targeted Covalent Inhibitor (TCI) motif.
Mechanism of Action:
-
Binding: The benzohydrazide moiety provides hydrogen bonding interactions (via the amide backbone) to orient the molecule within a protein binding pocket.
-
Reaction: The electrophilic
-carbon is positioned near a non-catalytic cysteine residue. -
Irreversible Inhibition: The sulfur atom of cysteine attacks the
-carbon, displacing chloride and forming a permanent thioether bond.
Figure 2: Kinetic mechanism of covalent protein modification.
Structure-Activity Relationship (SAR) Insights
Modifications to the benzohydrazide ring significantly impact the reactivity of the chloropropanoyl tail.
-
Electron Withdrawing Groups (EWGs) on Benzene (e.g.,
, ):-
Increase the acidity of the hydrazide NH.
-
Enhance the electrophilicity of the carbonyls.
-
Result: Faster reaction rates with nucleophiles, but potential for lower metabolic stability.
-
-
Electron Donating Groups (EDGs) on Benzene (e.g.,
, ):-
Increase lipophilicity.
-
Stabilize the amide bond.
-
Result: Improved cellular permeability; often preferred for antimicrobial applications [1].
-
References
-
Siddiqui, N. et al. (2019). "Benzohydrazide derivatives as potential antimicrobial agents: A review." Journal of Chemical and Pharmaceutical Research.
-
Abosadiya, H. M. et al. (2024).[1] "Synthesis, characterization, crystal structure and antioxidant activity of N-(3-chloropropionyl)-N'-(4-methoxyphenyl)thiourea." European Journal of Chemistry.[1]
-
Gomha, S. M. et al. (2015). "A Facile Method for the Synthesis of 6-Aryl-1-(3-Chloropropanoyl)-4-[(E)-1-(2-Furyl)Methylidene)]-1,2,3,4-Tetrahydro-3-Pyridazinones." Molecules.
-
BenchChem Application Note. (2025). "Continuous Flow Synthesis of 3-Chloropropionyl Chloride Derivatives." BenchChem Technical Library.
Sources
novel diacylhydrazine scaffolds for drug discovery
Title: The Diacylhydrazine Renaissance: Navigating Novel Scaffolds for Targeted Human Therapeutics
Executive Summary
The 1,2-diacylhydrazine (DAH) scaffold (
This technical guide dissects the modern application of DAH scaffolds in oncology (tubulin/telomerase inhibition) and infectious disease (InhA targeting), providing actionable synthetic protocols and rigorous structure-activity relationship (SAR) insights.
Chemical Architecture & Pharmacophore Dynamics
The DAH core is not merely a linker; it is a conformational switch.
-
The "Butterfly" Conformation: In the presence of bulky
-substituents or specific binding pockets, the DAH moiety adopts a folded conformation where the two carbonyl oxygens are syn-oriented. This mimics the and residues of a peptide -turn, allowing it to fit into deep hydrophobic grooves often found in kinase and nuclear receptor active sites. -
Electronic Tunability: The
bond restricts rotation compared to alkyl linkers, while the carbonyls provide dual H-bond acceptor sites. -
Differentiation: Unlike acylhydrazones (
), DAHs are chemically more stable against hydrolysis, making them superior candidates for oral bioavailability.
Synthetic Methodologies: From Flask to DNA-Encoded Libraries
To access novel DAH chemical space, we move beyond simple acid chloride coupling.
Protocol A: Asymmetric Synthesis via EDCI Coupling (Standard)
Use this for gram-scale preparation of lead compounds.
Reagents: Carboxylic Acid (
-
Activation: Dissolve
(1.0 eq) in anhydrous DMF (0.1 M) under . Add EDCI HCl (1.2 eq) and HOBt (1.2 eq). Stir at for 30 min. -
Coupling: Add the mono-acylhydrazine (
, 1.0 eq) followed by DIPEA (2.5 eq). -
Reaction: Allow to warm to RT and stir for 12–16 h. Monitor by TLC/LC-MS.
-
Workup: Quench with ice water. If precipitate forms, filter and wash with
and water. If oil forms, extract with EtOAc, wash with brine, dry over . -
Purification: Recrystallize from EtOH or flash chromatography (Hex/EtOAc).
Protocol B: DNA-Encoded Library (DEL) Compatible Synthesis (Advanced)
Use this for high-throughput screening of massive chemical space. Recent advances utilize photo-mediated tetrazole chemistry to generate DAHs on DNA tags, avoiding harsh coupling reagents that degrade DNA.
Figure 1: Dual workflows for Diacylhydrazine synthesis. Method A is preferred for lead optimization; Method B for hit discovery.
Therapeutic Applications & SAR
Oncology: Tubulin & Telomerase Inhibition
Recent studies have identified asymmetric DAHs as potent tubulin polymerization promoters, distinct from the taxane binding site.
-
Lead Compound: I23 (N-cinnamoyl-N'-(substituted)acryloyl hydrazide).[1]
-
Mechanism: Promotes protofilament assembly
G2/M cell cycle arrestngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> Apoptosis. -
SAR Insight:
-
Linker: The conjugated alkene (cinnamoyl/acryloyl) is critical for rigidifying the DAH into the active conformation.
-
Substituents: Bulky electron-donating groups (e.g.,
) on the phenyl ring enhance potency (IC 3.36 M). -
Selectivity: High toxicity against HepG2/A549; low toxicity against normal NRK-52E cells.[1]
-
Infectious Disease: Anti-Tubercular Agents
With the rise of MDR-TB, DAHs offer a scaffold that bypasses standard isoniazid resistance mechanisms (KatG mutations) by directly targeting InhA.
-
Mechanism: The DAH moiety mimics the substrate transition state, blocking mycolic acid biosynthesis.
-
Lead Series: Isoniazid-N-acylhydrazones (Compounds 2, 8, 9).[4]
Table 1: Comparative Potency of Novel DAH Derivatives
| Compound ID | Target | Cell Line / Strain | IC50 / MIC | Key Structural Feature | Ref |
| I23 | Tubulin | HepG2 (Liver Cancer) | 3.36 | Cinnamoyl-Acryloyl Hybrid | [1] |
| 16A | Telomerase | SGC-7901 (Gastric) | 0.90 | 1,4-Benzodioxan + Pyrazole | [2] |
| Cmpd 10 | MetAP2 | MCF-7 (Breast) | Comparable to 5-FU | 1,4-Benzodioxan | [2] |
| INH-AH-8 | InhA | M. tuberculosis H37Rv | 0.05 | Isoniazid-derived DAH | [3] |
Mechanism of Action & Signaling Pathways
Understanding the downstream effects is critical for validation. The diagram below illustrates the divergent pathways for Oncology (Tubulin) vs. Infectious Disease (InhA).
Figure 2: Divergent Mechanisms of Action. Left: Antineoplastic pathway via tubulin stabilization. Right: Bactericidal pathway via cell wall inhibition.
Drug-Like Properties & Optimization (ADME)
While potent, DAHs face specific developability challenges.
-
Solubility: Symmetrical aromatic DAHs often suffer from "brick dust" insolubility due to strong intermolecular H-bonding (crystal lattice energy).
-
Solution: Introduce asymmetry or solubilizing tails (e.g., morpholine, piperazine) on one acyl arm.
-
-
Metabolic Stability: The
bond can be a liability for oxidative cleavage.-
Solution: Steric shielding of the hydrazide core (e.g., ortho-substitution on the phenyl ring) significantly improves half-life (
).
-
-
Toxicity: Hydrazines are often flagged as structural alerts for mutagenicity.
-
Validation: Diacylhydrazines are distinct from mono-acylhydrazines. The bis-acylation significantly reduces the nucleophilicity and toxicity associated with the free hydrazine moiety.
-
References
-
Discovery of Simple Diacylhydrazine-Functionalized Cinnamic Acid Derivatives as Potential Microtubule Stabilizers. Source: National Institutes of Health (PMC). URL:[Link]
-
Synthesis, biological evaluation, and molecular docking studies of diacylhydrazine derivatives possessing 1,4-benzodioxan moiety as potential anticancer agents. Source: ResearchGate / Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]
-
Isoniazid-N-acylhydrazones as promising compounds for the anti-tuberculosis treatment. Source: Future Microbiology (via PubMed). URL:[Link]
-
Novel Diacyl-hydrazide Compounds as Potential Therapeutics for Visceral Leishmaniasis. Source: ACS Omega. URL:[Link]
Sources
- 1. Discovery of Simple Diacylhydrazine-Functionalized Cinnamic Acid Derivatives as Potential Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoniazid - Wikipedia [en.wikipedia.org]
- 4. Isoniazid-N-acylhydrazones as promising compounds for the anti-tuberculosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N'-(2-chloropropanoyl)benzohydrazide: Synthesis, Characterization, and Sourcing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N'-(2-chloropropanoyl)benzohydrazide, a molecule of interest in medicinal chemistry and drug discovery. We will delve into its synthesis, analytical characterization, potential applications, and commercial availability. This document is intended to serve as a valuable resource for researchers and professionals working in the field of drug development and organic synthesis.
Introduction to N'-(2-chloropropanoyl)benzohydrazide
N'-(2-chloropropanoyl)benzohydrazide (CAS No. 851115-98-5) is a member of the benzohydrazide class of compounds.[1][2][3][4] This family of molecules is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[5] The incorporation of a chlorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its efficacy.[6] The structure of N'-(2-chloropropanoyl)benzohydrazide, featuring a benzoyl group, a hydrazide linker, and a chlorinated propanoyl moiety, suggests its potential as a lead compound for the development of novel therapeutic agents.
Table 1: Physicochemical Properties of N'-(2-chloropropanoyl)benzohydrazide
| Property | Value | Source |
| CAS Number | 851115-98-5 | [1][2][3][4] |
| Molecular Formula | C10H11ClN2O2 | [1][2][3][4] |
| Molecular Weight | 226.66 g/mol | [1][2][4] |
| Purity (Typical) | ≥95% | [1][3] |
| Appearance | Powder | [4] |
| Storage | Sealed in dry, 2-8°C | [1] |
Synthesis of N'-(2-chloropropanoyl)benzohydrazide
The synthesis of N'-(2-chloropropanoyl)benzohydrazide can be achieved through the acylation of benzohydrazide with 2-chloropropionyl chloride. This is a common and effective method for the preparation of N'-acylbenzohydrazides.[7]
Caption: Synthetic route for N'-(2-chloropropanoyl)benzohydrazide.
Experimental Protocol:
Materials:
-
2-Chloropropionyl chloride[10]
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Triethylamine (Et3N) or other suitable base
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol, ethyl acetate/hexane)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzohydrazide (1.0 equivalent) in anhydrous THF or DCM.
-
Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature. The base acts as a scavenger for the hydrochloric acid byproduct.
-
Acylation: Cool the reaction mixture to 0°C using an ice bath. Slowly add a solution of 2-chloropropionyl chloride (1.05 equivalents) in the same anhydrous solvent dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the dried organic layer under reduced pressure using a rotary evaporator. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to afford N'-(2-chloropropanoyl)benzohydrazide as a solid.
Analytical Characterization
To confirm the identity and purity of the synthesized N'-(2-chloropropanoyl)benzohydrazide, a combination of spectroscopic and analytical techniques should be employed.
Table 2: Analytical Methods for Characterization
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation | Peaks corresponding to the aromatic protons of the benzoyl group, the methine and methyl protons of the chloropropanoyl group, and the N-H protons of the hydrazide linkage. |
| ¹³C NMR | Structural confirmation | Resonances for the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the chloropropanoyl moiety. |
| FTIR | Identification of functional groups | Characteristic absorption bands for N-H stretching, C=O stretching (amide I and II bands), and C-Cl stretching. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern | A molecular ion peak corresponding to the calculated molecular weight (226.66 g/mol ) and characteristic isotopic pattern for a chlorine-containing compound.[11] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating a high degree of purity. |
| Elemental Analysis | Confirmation of elemental composition | The experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine should be in close agreement with the calculated values for C10H11ClN2O2. |
Potential Applications and Mechanism of Action
While specific studies on the biological activity of N'-(2-chloropropanoyl)benzohydrazide are not extensively documented in the provided search results, the broader class of benzohydrazide and chloro-containing compounds has shown significant promise in drug discovery.
Caption: Potential therapeutic areas for N'-(2-chloropropanoyl)benzohydrazide.
Benzohydrazide derivatives have been investigated for a variety of therapeutic applications, including:
-
Antimicrobial Activity: Many hydrazone derivatives exhibit antibacterial and antifungal properties.[12][13] The mechanism of action can vary but may involve the inhibition of essential enzymes or the disruption of cell wall synthesis.
-
Anticancer Activity: Some benzohydrazide analogs have demonstrated cytotoxic effects against various cancer cell lines.[14] Their mode of action might involve the induction of apoptosis or the inhibition of signaling pathways crucial for cancer cell proliferation.
-
Antiviral Activity: Certain benzohydrazide derivatives have been reported to inhibit viral replication, for instance, by targeting viral enzymes like RNA-dependent RNA polymerase.[5]
The presence of the 2-chloropropanoyl group is significant. Halogenation is a common strategy in drug design to enhance the lipophilicity of a molecule, thereby improving its cell membrane permeability and bioavailability.[6] The chlorine atom can also participate in halogen bonding, which can contribute to stronger and more specific interactions with biological targets.
Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities and mechanism of action of N'-(2-chloropropanoyl)benzohydrazide.
Suppliers and Pricing
N'-(2-chloropropanoyl)benzohydrazide is available from several chemical suppliers, typically for research and development purposes. Pricing is generally available upon request and can vary based on the quantity and purity required.
Table 3: Known Suppliers of N'-(2-chloropropanoyl)benzohydrazide
| Supplier | Website | Purity | Notes |
| ChemScene | ≥95% | Offers custom synthesis and other services.[1] | |
| BLD Pharm | - | Research use only.[2] | |
| Thoreauchem | >95% | - | |
| Sigma-Aldrich | 95% | Available through their Enamine catalog.[4] | |
| Chemdiv | - | Listed as 2-chloro-N'-(propan-2-ylidene)benzohydrazide, a related compound.[15] |
Conclusion
N'-(2-chloropropanoyl)benzohydrazide is a readily synthesizable compound with a chemical structure that suggests significant potential for drug discovery and development. This guide has provided a detailed overview of its synthesis, characterization, and commercial availability, along with insights into its potential therapeutic applications based on the broader class of benzohydrazide derivatives. Further investigation into the biological activities of this molecule is warranted to fully explore its therapeutic potential.
References
-
Thoreauchem. N'-(2-chloropropanoyl)benzohydrazide. [Link]
- Suzana, et al. Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli.
- Karthikeyan, M. S., et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
- Harasym, A. M., et al. Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry.
- Arifin, et al. Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil.
-
PubChem. 2-Chlorobenzohydrazide. [Link]
- Wang, Y., et al. N′-(2-Chlorobenzylidene)benzohydrazide. PMC.
- Lei, L. 3-Chloro-N′-(2-chlorobenzylidene)benzohydrazide. PMC.
- Vergara, F., et al. Investigating the Mechanism of Antimycobacterial and Antiproliferative Activity of (E)
-
PubChemLite. N'-(2-chloroacetyl)benzohydrazide. [Link]
- Zhang, L., et al. 2-Chloro-N′-(2-chlorobenzylidene)benzohydrazide. PMC.
-
NIST. Benzoic acid, hydrazide. [Link]
- Arifin, et al. 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. MDPI.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 851115-98-5|N'-(2-Chloropropanoyl)benzohydrazide|BLD Pharm [bldpharm.com]
- 3. N'-(2-chloropropanoyl)benzohydrazide-851115-98-5 - Thoreauchem [thoreauchem.com]
- 4. N'-(2-chloropropanoyl)benzohydrazide | 851115-98-5 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Benzhydrazide, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. Benzoic acid, hydrazide [webbook.nist.gov]
- 10. 2-Chloropropionyl chloride, 96% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 11. PubChemLite - N'-(2-chloroacetyl)benzohydrazide (C9H9ClN2O2) [pubchemlite.lcsb.uni.lu]
- 12. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 13. 2-Chloro-N′-(2-chlorobenzylidene)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. Compound 2-chloro-N'-(propan-2-ylidene)benzohydrazide - Chemdiv [chemdiv.com]
Technical Deep Dive: N-Acyl-N'-Benzohydrazide Analogs
A Strategic Guide to Synthesis, SAR, and Pharmacological Applications
Part 1: Executive Summary
The N-acyl-N'-benzohydrazide scaffold represents a privileged structure in medicinal chemistry, characterized by a -C(=O)-NH-NH-C(=O)- or -C(=O)-NH-N=CH- (acylhydrazone) linker. This moiety acts as a versatile "molecular hinge," capable of bridging two hydrophobic pharmacophores while providing essential hydrogen-bonding donors and acceptors.
Recent literature identifies this class as a potent multi-target agent. Its derivatives exhibit high efficacy as EGFR inhibitors in non-small cell lung cancer (NSCLC), Gyrase B (GyrB) inhibitors in multidrug-resistant bacteria, and tubulin polymerization inhibitors . This guide synthesizes current peer-reviewed data to provide a roadmap for the rational design, synthesis, and evaluation of these analogs.
Part 2: Chemical Architecture & Synthesis[1][2][3]
The Core Scaffold
The molecule consists of three critical domains:
-
Domain A (Acyl Terminus): Typically an aryl or heteroaryl ring attached to the carbonyl.
-
Domain B (Linker): The hydrazide/hydrazone bridge. This region is rigid, often favoring the E-isomer configuration, which is critical for binding affinity.
-
Domain C (Imine/Amide Terminus): Derived from the aldehyde or acid coupling partner, determining target specificity.
Synthetic Pathways
Two primary methodologies dominate the literature: Direct Acylation (for symmetrical/asymmetrical hydrazides) and Schiff Base Condensation (for acylhydrazones).
Workflow Visualization
The following diagram outlines the decision tree for synthesizing these analogs based on the desired linker type.
Part 3: Pharmacological Spectrum & Mechanism
Anticancer Activity (EGFR & STAT3)
N-acyl-N'-benzohydrazides function as ATP-competitive inhibitors. The carbonyl oxygen and amide nitrogen form hydrogen bonds with the hinge region of kinases (e.g., Met793 in EGFR).
-
Key Insight: Analogs with electron-withdrawing groups (Cl, F) at the para-position of the benzaldehyde moiety show enhanced binding to the hydrophobic pocket of EGFR.
-
STAT3 Inhibition: Certain derivatives (e.g., acridine-benzohydrazides) prevent the dimerization of STAT3, blocking downstream oncogenic signaling in lung cancer cells (A549).
Antibacterial Activity (GyrB & InhA)
In tuberculosis research, these analogs target Enoyl-ACP reductase (InhA). The hydrazide linker mimics the transition state of the substrate, while the aryl wings occupy the hydrophobic binding tunnel.
-
GyrB Inhibition: The scaffold acts on the ATPase domain of DNA Gyrase B. The presence of a hydroxyl group on the phenyl ring is often essential for coordinating with the active site water network.
Mechanistic Pathway Visualization
Part 4: Structure-Activity Relationship (SAR)
The biological efficacy of N-acyl-N'-benzohydrazides is governed by strict steric and electronic rules.
| Domain | Modification | Effect on Activity | Mechanistic Rationale |
| Linker | Methylation of -NH- | Decreases | Loss of H-bond donor capability critical for enzyme binding. |
| Ring A (Acyl) | p-NO2 / p-Cl | Increases | Electron-withdrawing groups enhance lipophilicity and metabolic stability. |
| Ring A (Acyl) | o-Substitution | Decreases | Steric hindrance prevents the molecule from adopting the planar conformation required for intercalation. |
| Ring B (Imine) | p-OH / p-OMe | Variable | p-OH improves GyrB binding (H-bonding); p-OMe improves cytotoxicity in MCF-7 cells. |
| Ring B (Imine) | Bulky groups (Naphthyl) | Increases | Enhances hydrophobic interaction in the deep binding pocket of kinases. |
SAR Logic Map[1]
Part 5: Experimental Protocols
Synthesis of N'-(4-chlorobenzylidene)-4-nitrobenzohydrazide
This protocol uses the Schiff base condensation method, favored for its high yield and purity.
Reagents:
-
4-Nitrobenzohydrazide (1.0 eq)
-
4-Chlorobenzaldehyde (1.0 eq)
-
Ethanol (Absolute, solvent)
-
Glacial Acetic Acid (Catalytic amount, 2-3 drops)
Procedure:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 4-nitrobenzohydrazide in 10 mL of absolute ethanol. Slight heating (40°C) may be required.
-
Addition: Add 1.0 mmol of 4-chlorobenzaldehyde to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Attach a reflux condenser and heat the mixture at 80°C for 3–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Precipitation: Upon completion, cool the mixture to room temperature. The product typically precipitates as a solid. If not, pour into ice-cold water.
-
Purification: Filter the precipitate under vacuum. Wash with cold ethanol (2 x 5 mL) and diethyl ether. Recrystallize from ethanol/DMF if necessary.
-
Validation:
-
Yield: Expected >80%.
-
1H NMR (DMSO-d6): Look for the singlet imine proton (-N=CH-) at δ 8.3–8.6 ppm and the amide singlet (-NH-) at δ 11.5–12.0 ppm.
-
Biological Assay: In Vitro Cytotoxicity (MTT Assay)
Objective: Determine IC50 values against A549 (Lung Cancer) cells.
-
Seeding: Seed A549 cells in 96-well plates (5 × 10³ cells/well) and incubate for 24h at 37°C/5% CO2.
-
Treatment: Treat cells with the synthesized analog at varying concentrations (0.1 – 100 µM) dissolved in DMSO (final DMSO < 0.1%).
-
Incubation: Incubate for 48h.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4h.
-
Solubilization: Discard supernatant and add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.
Part 6: Quantitative Data Summary
The following table summarizes potency ranges extracted from recent high-impact studies.
| Compound Class | Target | Cell Line / Strain | Activity Range (IC50/MIC) | Ref |
| Acridine-acylhydrazones | STAT3 / DNA | A549 (Lung Cancer) | 2.5 – 10.5 µM | [1] |
| Phenolic N-acylhydrazones | Antioxidant / Cytotoxic | HCT-116 (Colon) | 0.82 – 12.9 µM | [6][17] |
| Quinazolinone-hydrazones | Gyrase B | S. aureus (MRSA) | 4 – 16 µg/mL | [4] |
| Indole-hydrazones | Tubulin | MCF-7 (Breast) | 0.5 – 5.0 µM | [16] |
Part 7: References
-
Acylhydrazones and Their Biological Activity: A Review. Molecules, 2022.[2][3] Link
-
Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents. ACS Omega, 2023. Link
-
Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives. International Journal of Molecular Sciences, 2025. Link
-
Synthesis and Molecular Docking of New N-Acyl Hydrazones-Benzimidazole as hCA I and II Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. Link
-
Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones. Royal Society Open Science, 2022. Link
-
Synthesis and Antibacterial Evaluation of New N-acylhydrazone Derivatives from Dehydroabietic Acid. Molecules, 2021. Link
Sources
Unmasking the Targets: A Technical Guide to the Biological Interactions of Chloropropanoyl Benzohydrazides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzohydrazide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a chloropropanoyl moiety to this versatile core presents a compelling evolution, suggesting a potential shift towards covalent and irreversible modes of action. This in-depth technical guide provides a comprehensive overview of the known biological targets of benzohydrazide derivatives and extrapolates to the potential, and likely covalent, targets of chloropropanoyl benzohydrazides. We delve into the mechanistic rationale for this hypothesis, drawing parallels with known covalent inhibitors. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the identification and validation of these putative biological targets, equipping researchers with the necessary tools to explore this promising class of compounds.
The Benzohydrazide Scaffold: A Privileged Structure in Drug Discovery
Benzohydrazides are a class of organic compounds characterized by a hydrazide group attached to a benzoyl moiety. This structural motif has proven to be a fertile ground for the discovery of new therapeutic agents. The diverse biological activities of benzohydrazide derivatives stem from their ability to interact with a wide array of biological targets through non-covalent interactions such as hydrogen bonding, and hydrophobic and electrostatic interactions.
Established Biological Targets of Benzohydrazide Derivatives
A substantial body of research has identified numerous biological targets for various benzohydrazide derivatives. These findings provide a critical foundation for understanding the potential therapeutic applications of this compound class.
| Target Class | Specific Target(s) | Therapeutic Area | Representative Activity (IC₅₀/EC₅₀) |
| Kinases | Epidermal Growth Factor Receptor (EGFR) | Oncology | 0.08 µM (for a dihydropyrazole-containing benzohydrazide)[1] |
| Enzymes | Fatty Acid Amide Hydrolase (FAAH) | Neurology, Pain | 1.62 nM (for a 4-aminobenzohydrazide derivative) |
| Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Neurology (Alzheimer's) | IC₅₀ values in the range of 22-100 µM | |
| Lysine-Specific Histone Demethylase 1A (LSD1) | Oncology | Micromolar levels of activity | |
| Succinate Dehydrogenase (SDH) | Agriculture (Fungicide) | IC₅₀ = 11.02 µM (for a 4-aminoquinazoline-bearing derivative) | |
| Microbial Targets | Mycobacterium tuberculosis InhA | Infectious Disease | - |
| MurA | Infectious Disease | Low micromolar IC₅₀ for chloroacetamide-containing fragments[2] | |
| Other | Tubulin | Oncology | - |
The Chloropropanoyl Moiety: A Gateway to Covalent Inhibition
The incorporation of a chloropropanoyl group onto the benzohydrazide scaffold introduces a reactive electrophilic center, fundamentally altering the potential mechanism of action. The chloroacetamide moiety and its derivatives are well-established "warheads" in the design of targeted covalent inhibitors.[3] These inhibitors form a stable, irreversible covalent bond with nucleophilic amino acid residues within the active or allosteric sites of their target proteins.
The Covalent Inhibition Hypothesis
We hypothesize that chloropropanoyl benzohydrazides act as covalent inhibitors, primarily targeting cysteine residues. The electrophilic carbon of the chloropropanoyl group is susceptible to nucleophilic attack by the thiol side chain of cysteine, leading to the formation of a stable thioether bond and irreversible inactivation of the target protein.
Figure 1: Proposed mechanism of covalent inhibition by a chloropropanoyl benzohydrazide.
Potential Covalent Targets
Based on the known reactivity of chloroacetamide-containing compounds and the general biological activities of benzohydrazides, we can propose several classes of potential targets for chloropropanoyl benzohydrazides:
-
Cysteine Proteases: This large family of enzymes, including caspases and cathepsins, relies on a catalytic cysteine residue and is often implicated in apoptosis and inflammation.
-
Kinases: Several kinases possess cysteine residues in or near their active sites that are susceptible to covalent modification. Examples include Bruton's tyrosine kinase (BTK) and certain EGFR mutants.
-
Deubiquitinating Enzymes (DUBs): These enzymes, which play a crucial role in protein turnover and signaling, often have a catalytic cysteine.
-
Metabolic Enzymes: Enzymes with active site cysteines, such as those involved in glycolysis or redox regulation, could be potential targets.
Experimental Workflows for Target Identification and Validation
The identification and validation of the biological targets of novel compounds, particularly covalent inhibitors, require a multi-pronged approach. The following protocols provide a robust framework for researchers.
Target Identification using Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique to identify the protein targets of covalent inhibitors in a complex biological system.[4][5]
Sources
- 1. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 5. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Selective Synthesis of N'-(2-chloropropanoyl)benzohydrazide
This Application Note and Protocol is designed for researchers and drug development professionals requiring a high-purity synthesis of N'-(2-chloropropanoyl)benzohydrazide (CAS: 851115-98-5). This compound is a critical intermediate in the synthesis of nitrogen-containing heterocycles, particularly 1,3,4-oxadiazoles and thiadiazoles, which are pharmacophores in oncology and infectious disease research.
Introduction & Strategic Analysis
The synthesis of N'-(2-chloropropanoyl)benzohydrazide involves the selective
-
(Amide Nitrogen): Adjacent to the carbonyl; significantly less nucleophilic due to resonance delocalization (
). - (Terminal Nitrogen): The primary amine; highly nucleophilic and the target site for acylation.
Scientific Logic: To prevent poly-acylation or reaction at the internal nitrogen, the protocol utilizes a controlled addition strategy at low temperatures (
Key Applications
-
Precursor for Heterocycles: Cyclization with
yields 2-(1-chloroethyl)-5-phenyl-1,3,4-oxadiazole. -
Peptidomimetics: The 2-chloropropanoyl moiety serves as a chiral handle for further nucleophilic substitution, allowing the introduction of amines or thiols.
Reaction Mechanism & Workflow
The reaction proceeds via a nucleophilic acyl substitution (addition-elimination) mechanism.
Mechanism Description
-
Nucleophilic Attack: The lone pair of the terminal nitrogen (
) of benzohydrazide attacks the carbonyl carbon of 2-chloropropanoyl chloride. -
Tetrahedral Intermediate: A transient tetrahedral intermediate forms.
-
Elimination: The carbonyl reforms, expelling the chloride ion (
) as a leaving group. -
Deprotonation: The auxiliary base (Triethylamine) neutralizes the generated
, driving the equilibrium forward and preventing protonation of the unreacted hydrazide.
Visualization: Reaction Workflow
Caption: Step-by-step synthetic workflow emphasizing kinetic control during the addition phase to ensure regioselectivity.
Experimental Protocol
Materials & Equipment
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8] | Purity | Role |
| Benzohydrazide | 136.15 | 1.0 | >98% | Nucleophile |
| 2-Chloropropanoyl chloride | 126.97 | 1.1 | 97% | Electrophile |
| Triethylamine (TEA) | 101.19 | 1.2 | 99% | HCl Scavenger |
| Dichloromethane (DCM) | - | Solvent | Anhydrous | Reaction Medium |
Equipment:
-
3-neck round-bottom flask (250 mL)
-
Pressure-equalizing addition funnel
-
Nitrogen/Argon gas line
-
Ice-water bath
Step-by-Step Procedure
Step 1: Reactor Setup and Solubilization[5]
-
Flame-dry a 250 mL 3-neck round-bottom flask and purge with nitrogen.
-
Add Benzohydrazide (1.36 g, 10.0 mmol) and a magnetic stir bar.
-
Add Anhydrous DCM (50 mL) . Note: Benzohydrazide may not fully dissolve initially; it will solubilize as the reaction proceeds or upon base addition.
-
Add Triethylamine (1.67 mL, 12.0 mmol) via syringe.
-
Cool the mixture to 0–5 °C using an ice-water bath. Stir for 15 minutes to ensure thermal equilibrium.
Step 2: Electrophile Addition (Critical Step)
-
Dilute 2-Chloropropanoyl chloride (1.09 mL, 11.0 mmol) in 10 mL of anhydrous DCM. Load this solution into the addition funnel.
-
Dropwise Addition: Add the acid chloride solution slowly over 30 minutes .
-
Why? Rapid addition causes localized heating and high concentration of electrophile, leading to di-acylation (reaction at both nitrogens) or O-acylation side products.
-
-
Maintain internal temperature below 5 °C during addition.[3]
Step 3: Reaction and Monitoring[3][5][9]
-
Once addition is complete, allow the reaction to stir at 0 °C for another 30 minutes.
-
Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) .
-
Stir for 3–5 hours.
-
TLC Monitoring: Check progress using Silica plates (Eluent: 50% Ethyl Acetate / 50% Hexane).
-
Observation: Starting material (Benzohydrazide) is polar (lower
); Product is less polar (higher ).
-
Step 4: Work-up
-
Quench the reaction by adding Distilled Water (30 mL) .
-
Transfer to a separatory funnel. Separate the organic (DCM) layer.
-
Wash Sequence:
-
Wash 1: 0.5 M HCl (2 x 20 mL) – Removes excess TEA and unreacted benzohydrazide.
-
Wash 2: Saturated
(2 x 20 mL) – Neutralizes residual acid. -
Wash 3: Brine (saturated NaCl, 1 x 20 mL) – Dries the organic layer.
-
-
Dry the organic layer over Anhydrous
, filter, and concentrate under reduced pressure (Rotary Evaporator) to yield a crude white solid.
Step 5: Purification
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol. Add warm water dropwise until slight turbidity persists. Cool slowly to RT, then to 4 °C.
-
Filter the crystals and wash with cold aqueous ethanol (1:1).
-
Dry in a vacuum oven at 40 °C for 6 hours.
Characterization & Data Analysis
Expected Analytical Data
-
Physical State: White to off-white crystalline solid.
-
Melting Point: 138–142 °C (Typical for this class of compounds).
-
Yield: Expect 75–85%.
NMR Interpretation (DMSO- )
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 10.45 | Singlet (broad) | 1H | NH (Amide 1) | Benzoyl-NH; acidic proton, H-bonded. |
| 10.10 | Singlet (broad) | 1H | NH (Amide 2) | Alkyl-amide NH. |
| 7.90 – 7.45 | Multiplet | 5H | Ar-H | Benzoyl aromatic ring protons. |
| 4.65 | Quartet ( | 1H | CH-Cl | Deshielded methine proton alpha to Cl and C=O. |
| 1.62 | Doublet ( | 3H | Methyl group of the chloropropanoyl moiety. |
Mass Spectrometry (ESI-MS)
-
Calculated Mass (
): 226.05 Da -
Observed (
): 227.1 Da -
Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to Chlorine-35/37 isotopes.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Di-acylated Byproduct | Excess acid chloride or rapid addition. | Strictly control stoichiometry (1.05–1.1 eq) and addition rate. Keep T < 5 °C. |
| Low Yield | Product lost in water layer or incomplete precipitation. | Ensure aqueous layer is not too acidic during workup. Back-extract aqueous layer with DCM. |
| Sticky Solid | Residual solvent or impurities. | Recrystallize from EtOH/Water.[3] Triturate with cold diethyl ether to remove non-polar impurities. |
| Hydrolysis of Product | Workup too basic/acidic or prolonged exposure to moisture. | Perform workup quickly. Store product in a desiccator. |
Safety & Handling
-
2-Chloropropanoyl chloride: Corrosive, lachrymator. Handle in a fume hood. Reacts violently with water.
-
Benzohydrazide: Irritant. Avoid inhalation of dust.
-
DCM: Volatile organic solvent. Use standard PPE (gloves, goggles, lab coat).
References
-
BenchChem. (2025).[3][9] A Comparative Guide to the Synthetic Pathways of N'-Benzoyl-N'-benzylbenzohydrazide. Retrieved from .
-
RSC Advances. (2014). Synthesis of 1,3,4-oxadiazoles via oxidative cyclization of hydrazides. Royal Society of Chemistry. Retrieved from .
-
ChemScene. (2024). Product Data Sheet: N'-(2-Chloropropanoyl)benzohydrazide (CAS 851115-98-5).[10][11] Retrieved from .
-
Organic Syntheses. (2010). General Procedures for the Preparation of Hydrazides and Diacylhydrazines. Org. Synth. Coll. Vol. 10. Retrieved from .
-
National Institutes of Health (NIH). (2017). Ru(II)-Catalyzed Regioselective C–N Bond Formation on Benzothiazoles Employing Acyl Azide as an Amidating Agent. PMC. Retrieved from .
Sources
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ru(II)-Catalyzed Regioselective C–N Bond Formation on Benzothiazoles Employing Acyl Azide as an Amidating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemscene.com [chemscene.com]
- 11. 851115-98-5|N'-(2-Chloropropanoyl)benzohydrazide|BLD Pharm [bldpharm.com]
Application Note: Precision One-Pot Synthesis of Asymmetric Diacylhydrazines
Executive Summary
Asymmetric diacylhydrazines (
This Application Note details a One-Pot Sequential Injection Protocol utilizing Propylphosphonic Anhydride (T3P®) as a coupling agent. Unlike traditional acid chloride methods that require intermediate isolation to remove symmetric impurities, this T3P-mediated pathway allows for the controlled, sequential introduction of carboxylic acids, ensuring high chemoselectivity and yield without intermediate purification.
Strategic Analysis: The Symmetry Challenge
The nucleophilicity of hydrazine (
-
Traditional Failure Mode: Simultaneous addition of
and results in a statistical mixture (1:2:1) of symmetric and asymmetric products. -
Sequential Failure Mode: Adding
to hydrazine often leads to over-acylation (symmetric byproduct) unless a large excess of hydrazine is used, which then requires an energy-intensive distillation step, breaking the "one-pot" paradigm.
Solution: The T3P Activation Pathway
We utilize T3P (Propylphosphonic anhydride) to activate carboxylic acids in situ. T3P forms a mixed anhydride that is highly reactive toward amines/hydrazines but relatively stable to hydrolysis.
Key Advantages:
-
Stoichiometric Control: Allows exact 1:1 dosing of Acid A to Hydrazine.
-
Solubility: T3P byproducts are water-soluble, simplifying workup.
-
Safety: Avoids the use of corrosive acid chlorides and toxic oxalyl chloride.
Mechanistic Workflow & Decision Tree
The following diagram illustrates the decision logic and reaction pathway for synthesizing asymmetric diacylhydrazines.
Figure 1: Decision tree and synthetic workflow for the one-pot synthesis of asymmetric diacylhydrazines. The T3P route minimizes side reactions and maximizes convergence.
Detailed Protocol: T3P-Mediated One-Pot Synthesis[1][2]
Target Molecule:
Reagents & Equipment
-
Reagents:
-
Carboxylic Acid A: 3,5-Dimethylbenzoic acid (0.75 g, 5.0 mmol)
-
Carboxylic Acid B: 4-Ethylbenzoic acid (0.75 g, 5.0 mmol)
-
Hydrazine Monohydrate (64-65%): (0.25 mL, 5.0 mmol)
-
T3P (50% w/w in EtOAc): (6.4 g, 10.0 mmol total)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
-
Equipment:
-
50 mL Round Bottom Flask (3-neck)
-
Nitrogen inlet
-
Syringe pump (optional, for precise addition)
-
Step-by-Step Procedure
Phase 1: Formation of Mono-hydrazide (
-
Setup: Charge the flask with Carboxylic Acid A (5.0 mmol) and dry EtOAc (20 mL). Cool to 0°C under nitrogen.
-
Activation: Add DIPEA (15.0 mmol, 3 eq) followed by T3P solution (3.2 g, 5.0 mmol, 1 eq) dropwise. Stir for 20 minutes at 0°C.
-
Expert Insight: This pre-activation step forms the cyclic anhydride species. Adding hydrazine too early can lead to unreacted acid.
-
-
Hydrazine Addition: Add Hydrazine Monohydrate (5.0 mmol, 1 eq) slowly over 5 minutes.
-
Critical Control Point: Maintain temperature < 5°C. The reaction is exothermic.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.
-
Checkpoint: TLC (50% EtOAc/Hexane) should show consumption of Acid A and formation of a polar spot (Mono-hydrazide).
-
Phase 2: Introduction of Second Acyl Group (
Phase 3: Workup & Isolation 9. Quench: Add water (20 mL) to the reaction mixture. 10. Wash: Transfer to a separatory funnel. Wash the organic layer sequentially with:
- 10% Citric Acid or 1M HCl (2 x 15 mL) – Removes excess amine/hydrazine.
- Sat.
(2 x 15 mL) – Removes unreacted acids and T3P byproducts. - Brine (15 mL).
- Dry & Concentrate: Dry over
, filter, and concentrate under reduced pressure. - Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography if necessary.
Validation & Performance Data
The following table summarizes typical yields and purities observed using this protocol compared to the traditional Acid Chloride method.
Table 1: Method Comparison (Target: Asymmetric Diacylhydrazine)
| Parameter | Traditional (Acid Chloride) | T3P One-Pot Protocol |
| Step 1 Selectivity | Poor (Mix of Mono/Di) | High (>90% Mono) |
| Stoichiometry ( | Excess (3-5 eq) required | 1.0 - 1.1 eq |
| Overall Yield | 45 - 55% | 78 - 88% |
| Purification | Column Chromatography often req. | Recrystallization usually sufficient |
| Atom Economy | Low (Excess reagents wasted) | High |
| Safety Profile | Corrosive (HCl gas generation) | Benign (Water-soluble byproducts) |
Troubleshooting Guide
-
Issue: Symmetric Byproduct (
) observed in Step 1.-
Cause: Localized high concentration of active ester relative to hydrazine.
-
Fix: Increase dilution of the reaction mixture (add more EtOAc). Ensure Hydrazine is added to the activated acid, or inversely, add the activated acid slowly to the hydrazine solution (Reverse Addition) if
is particularly reactive.
-
-
Issue: Low Conversion in Step 2.
-
Cause: Steric hindrance of the mono-hydrazide.
-
Fix: The nucleophilicity of the
nitrogen is lower. Increase the amount of Base (DIPEA) to ensure the hydrazide is not protonated. Allow longer reaction times or heat to 40°C.
-
-
Issue: Epimerization (if Chiral).
-
Fix: T3P is known for low epimerization. Ensure temperature remains < 0°C during base addition.
-
References
-
Tebufenozide Analog Synthesis & Biological Activity
-
T3P Reagent Capabilities
-
One-Pot Hydrazide Methodologies
-
Acylation Selectivity
Sources
- 1. Chemoselective acylation of fully deprotected hydrazino acetyl peptides. Application to the synthesis of lipopetides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates [mdpi.com]
- 5. Chiral Polymorphic Hydrazine-based Asymmetric Liquid Crystal Trimers with Resorcinol as Linking Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of inventive biphenyl and azabiphenyl derivatives as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. One-pot asymmetric synthesis of a hexahydrophenanthridine scaffold containing five stereocenters via an organocatalytic quadruple-cascade reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Sequential hydrozirconation/Pd-catalyzed cross coupling of acyl chlorides towards conjugated (2E,4E)-dienones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Determining the Solubility of N'-(2-chloropropanoyl)benzohydrazide in DMSO and Methanol
Introduction: Contextualizing the Importance of Solubility in Drug Discovery
N'-(2-chloropropanoyl)benzohydrazide (Molecular Formula: C₁₀H₁₁ClN₂O₂, Molecular Weight: 226.66 g/mol ) is a benzohydrazide derivative.[1][2][3] Compounds of this class are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. A critical, yet often overlooked, parameter in the early stages of drug discovery is the compound's solubility. Accurate solubility data is paramount for a multitude of reasons, including ensuring the reliability and reproducibility of in vitro assays, facilitating formulation development, and enabling accurate dosing in preclinical studies.[4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the solubility of N'-(2-chloropropanoyl)benzohydrazide in two commonly used laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. We will delve into the theoretical underpinnings of solvent selection, provide detailed, step-by-step protocols for solubility determination, and offer guidance on data interpretation and presentation.
Solvent Selection Rationale: A Tale of Two Solvents
The choice of solvent is a critical first step in any solubility study. Here, we focus on DMSO and methanol, two solvents with distinct properties that make them mainstays in the modern research laboratory.
Dimethyl Sulfoxide (DMSO): The Universal Solvent
DMSO is a polar aprotic solvent renowned for its exceptional ability to dissolve a wide array of both polar and nonpolar compounds.[5][6][7] This "universal" solubility profile makes it an indispensable tool in drug discovery for preparing high-concentration stock solutions of test compounds for high-throughput screening.[4][6] Its miscibility with water and most organic solvents allows for easy dilution into aqueous buffers and cell culture media.[5][6] However, it is crucial to be mindful of potential DMSO-induced effects on biological systems, and to this end, maintaining a low final concentration in assays is critical for data integrity.[5]
Methanol: The Protic Workhorse
Methanol (CH₃OH) is the simplest alcohol and a polar protic solvent.[8][9][10] Its ability to act as both a hydrogen bond donor and acceptor allows it to effectively solvate a variety of compounds. Methanol is frequently used in chemical synthesis, purification, and as a solvent for analytical techniques like HPLC.[8][9] Understanding a compound's solubility in methanol can be crucial for downstream applications, including purification and the preparation of formulations for certain analytical or even in vivo studies.
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of N'-(2-chloropropanoyl)benzohydrazide.
Caption: A generalized workflow for the experimental determination of solubility.
Detailed Protocol for Solubility Determination: The Shake-Flask Method
The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[11]
Materials:
-
N'-(2-chloropropanoyl)benzohydrazide (purity ≥95%)[1]
-
Anhydrous DMSO
-
ACS grade Methanol
-
Calibrated analytical balance
-
2 mL glass vials with screw caps
-
Thermostatic shaker or rotator
-
Centrifuge
-
Calibrated positive displacement micropipettes
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks[12]
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or a UV-Vis spectrophotometer)
Protocol:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of N'-(2-chloropropanoyl)benzohydrazide (e.g., 10-20 mg) into a 2 mL glass vial. The key is to have undissolved solid remaining after equilibration.
-
Add a precise volume (e.g., 1 mL) of the chosen solvent (DMSO or methanol) to the vial.
-
Securely cap the vial.
-
Prepare at least three replicates for each solvent.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[13]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Alternatively, centrifuge the vials at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.[5]
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the equilibration temperature) pipette.
-
To avoid disturbing the solid pellet, it is advisable to take the sample from the upper portion of the supernatant.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, tared vial to remove any remaining solid particles.[13]
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of your analytical method. A 1:100 or 1:1000 dilution is often a good starting point.
-
-
Quantification:
-
Determine the concentration of N'-(2-chloropropanoyl)benzohydrazide in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
A calibration curve must be prepared using standard solutions of known concentrations of the compound in the respective solvent.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or molarity (mol/L).
-
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner. The following table serves as a template for recording your experimental findings.
| Solvent | Temperature (°C) | Replicate 1 (mg/mL) | Replicate 2 (mg/mL) | Replicate 3 (mg/mL) | Average Solubility (mg/mL) | Standard Deviation | Molar Solubility (mol/L) |
| DMSO | 25 | ||||||
| Methanol | 25 |
Preparation of Stock Solutions: A Practical Guide
Once the solubility is determined, researchers can confidently prepare concentrated stock solutions for their experiments.[14][15][16][17]
Stock Solution Preparation Workflow
Caption: Workflow for preparing an accurate stock solution.
Example Calculation for a 10 mM Stock Solution in DMSO:
-
Molecular Weight (MW): 226.66 g/mol
-
Desired Concentration: 10 mM = 0.010 mol/L
-
Desired Volume: 10 mL = 0.010 L
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol ) Mass (g) = 0.010 mol/L x 0.010 L x 226.66 g/mol = 0.02267 g = 22.67 mg
Protocol for Stock Solution Preparation:
-
Accurately weigh 22.67 mg of N'-(2-chloropropanoyl)benzohydrazide.[12]
-
Transfer the weighed compound to a 10 mL volumetric flask.
-
Add a portion of the solvent (e.g., 5-7 mL of DMSO) and gently swirl or sonicate until the solid is completely dissolved.
-
Carefully add more solvent to bring the solution to the 10 mL mark.
-
Cap the flask and invert it several times to ensure homogeneity.
-
For long-term storage and to avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in appropriate vials.[16]
-
Store the aliquots at -20°C, protected from light and moisture.
Conclusion and Best Practices
Determining the solubility of N'-(2-chloropropanoyl)benzohydrazide in DMSO and methanol is a foundational step for its successful application in research and drug development. By following the detailed protocols outlined in this guide, researchers can obtain accurate and reliable solubility data. This, in turn, will enable the preparation of precise stock solutions, leading to more consistent and reproducible experimental results. Always use high-purity reagents and calibrated equipment to ensure the integrity of your findings.
References
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
-
AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Retrieved from [Link]
-
MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved from [Link]
-
Britannica. (2026, January 21). Methanol | Properties, Production, Uses, & Poisoning. Retrieved from [Link]
-
GeeksforGeeks. (2025, July 23). Uses of Methanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Advances in Methanol Production and Utilization, with Particular Emphasis toward Hydrogen Generation via Membrane Reactor Technology. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]
-
University of California, Davis. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Rice University. (2005, May 20). Solutions and dilutions: working with stock solutions. Retrieved from [Link]
-
Thoreauchem. (n.d.). N'-(2-chloropropanoyl)benzohydrazide-851115-98-5. Retrieved from [Link]
- Timberlake, K. C. (2016). General, Organic, and Biological Chemistry: Structures of Life (5th ed.).
-
National Center for Biotechnology Information. (2018, December 2). Chromatographic methods of determining hydrazine and its polar derivatives. Retrieved from [Link]
-
Queen's University. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chlorobenzohydrazide. Retrieved from [Link]
-
Ziath. (2006, February 2). Samples in DMSO: What an end user needs to know. Retrieved from [Link]
-
Gaylord Chemical. (n.d.). Solubility Data of DMSO. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Chloro-N′-(2-chlorobenzylidene)benzohydrazide. Retrieved from [Link]
-
ResearchGate. (n.d.). Equilibrium Solubility and Modeling of Glibenclamide in Cosolvent Mixtures of Methanol, n-Propanol, Isopropanol, and Acetonitrile + Water. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. N'-(2-chloropropanoyl)benzohydrazide-851115-98-5 - Thoreauchem [thoreauchem.com]
- 3. 851115-98-5|N'-(2-Chloropropanoyl)benzohydrazide|BLD Pharm [bldpharm.com]
- 4. antbioinc.com [antbioinc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Methanol | Properties, Production, Uses, & Poisoning | Britannica [britannica.com]
- 9. Uses of Methanol - GeeksforGeeks [geeksforgeeks.org]
- 10. Why Methyl Alcohol Is Key in Making Formaldehyde & Solvents [vinatiorganics.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. phytotechlab.com [phytotechlab.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Solutions and dilutions: working with stock solutions [ruf.rice.edu]
protocol for acylation of benzohydrazide with 2-chloropropanoyl chloride
Application Note: High-Fidelity Synthesis of -(2-Chloropropanoyl)benzohydrazide
Abstract & Utility
This application note details the controlled
Unlike standard amide couplings, this protocol addresses the specific challenges of hydrazide chemistry: differentiating nucleophilic nitrogen centers (
Reaction Mechanics & Strategic Design
The Chemical Pathway
The reaction follows a nucleophilic acyl substitution mechanism. Benzohydrazide acts as the nucleophile. The terminal nitrogen (
Key Mechanistic Considerations:
-
Regioselectivity: The reaction targets the
nitrogen. -
Stereochemistry: 2-chloropropanoyl chloride is typically supplied as a racemate. Consequently, the product will be obtained as a racemic mixture unless chiral starting materials are employed.
-
HCl Scavenging: The reaction generates stoichiometric HCl. An organic base (Triethylamine or Diisopropylethylamine) is required to neutralize the acid, driving the equilibrium forward and preventing protonation of the unreacted hydrazide.
Visualization: Reaction Mechanism
Figure 1: Mechanistic pathway highlighting the nucleophilic attack of the terminal hydrazide nitrogen and base-mediated acid scavenging.[1]
Experimental Protocol
Materials & Equipment
| Component | Grade/Specification | Role |
| Benzohydrazide | >98% Purity | Substrate (Nucleophile) |
| 2-Chloropropanoyl Chloride | >97% (Handle in Fume Hood) | Electrophile |
| Dichloromethane (DCM) | Anhydrous (HPLC Grade) | Solvent |
| Triethylamine (TEA) | >99%, Dry | Base Scavenger |
| Equipment | 3-Neck RB Flask, dropping funnel, | Setup |
Step-by-Step Procedure
Step 1: Preparation of Nucleophile Solution
-
Oven-dry a 250 mL 3-neck round-bottom flask and a magnetic stir bar.
-
Flush the system with dry Nitrogen (
) to create an inert atmosphere. -
Charge the flask with Benzohydrazide (10.0 mmol, 1.36 g) .
-
Add anhydrous DCM (50 mL) . Note: Benzohydrazide has limited solubility in DCM; the reaction starts as a suspension and clears as the acylated product forms.
-
Add Triethylamine (12.0 mmol, 1.67 mL) via syringe.
-
Cool the mixture to 0°C using an ice-water bath.
Step 2: Controlled Addition (Critical Step)
-
Dilute 2-Chloropropanoyl chloride (10.5 mmol, 1.02 mL) in DCM (10 mL) in a pressure-equalizing dropping funnel.
-
Add the acid chloride solution dropwise over 30 minutes .
-
Why? Rapid addition causes localized heating, which can lead to double acylation (reacting at
) or cyclization to the oxadiazole.
-
-
Maintain internal temperature below 5°C during addition.
Step 3: Reaction & Monitoring
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .
-
Stir for 3–6 hours .
-
In-Process Control (IPC): Monitor via TLC (Mobile Phase: 5% Methanol in DCM).
-
Target: Disappearance of Benzohydrazide (
) and appearance of product ( ).
-
Step 4: Workup & Isolation
-
Quench the reaction by adding cold water (30 mL) .
-
Transfer to a separatory funnel. Separate the organic (DCM) layer.
-
Wash the organic layer sequentially with:
-
1M HCl (20 mL) : Removes unreacted TEA and Benzohydrazide.
-
Sat.
(20 mL) : Neutralizes residual acidity. -
Brine (20 mL) : Removes water.
-
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 5: Purification
-
The crude solid is usually white to off-white.
-
Recrystallization: Dissolve in minimum hot Ethanol (
). Add water dropwise until turbidity appears. Cool slowly to . -
Filter the crystals and dry under vacuum.
Visualization: Experimental Workflow
Figure 2: Operational workflow ensuring temperature control and effective impurity removal.
Characterization & Data Analysis
Upon isolation, the product (
| Method | Expected Signal / Result | Interpretation |
| Physical State | White crystalline solid | High purity indicator. |
| Melting Point | 138–142°C (Typical range for this class) | Sharp range indicates purity. |
| IR Spectroscopy | 3200–3250 cm | Presence of secondary amide/hydrazide backbone. |
| Diagnostic quartet for the chloropropyl group confirms acylation. |
Troubleshooting Note: If the melting point is significantly lower (<120°C), it suggests incomplete removal of TEA·HCl salts. Repeat the water/bicarbonate wash.
Safety & Handling (E-E-A-T)
-
2-Chloropropanoyl Chloride: A potent lachrymator and corrosive. It reacts violently with moisture to release HCl gas. Protocol: Always handle in a functioning fume hood. Syringes used for transfer should be quenched immediately in a beaker of saturated bicarbonate.
-
Benzohydrazide: Generally considered toxic if swallowed. Avoid dust inhalation.
-
Waste Disposal: Aqueous washes containing TEA and HCl must be neutralized before disposal. Halogenated solvent waste (DCM) must be segregated.
References
- General Hydrazide Acylation: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed., Wiley, 2013. (Standard reference for Nucleophilic Acyl Substitution).
-
Synthesis of 1,3,4-Oxadiazole Precursors: Somani, R. R., et al. "Synthesis and antibacterial activity of some new 2,5-disubstituted 1,3,4-oxadiazole derivatives." International Journal of Drug Design and Discovery, 2011.
-
Safety Data: PubChem Compound Summary for 2-Chloropropanoyl chloride. National Center for Biotechnology Information.
-
Reaction Conditions: Amir, M., & Kumar, S. "Synthesis and anti-inflammatory activity of some new 2,5-disubstituted-1,3,4-oxadiazole derivatives."[2] Indian Journal of Chemistry, 2007. (Validates the use of hydrazides as precursors).
Application Notes & Protocols: A Guide to the Synthesis and Antimicrobial Screening of Benzohydrazide Derivatives
Introduction: The Resurgence of a Privileged Scaffold in Antimicrobial Research
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Within the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," serve as versatile starting points for creating libraries of bioactive compounds. Benzohydrazides and their derivatives represent one such class, demonstrating a remarkable breadth of biological activities, including antibacterial, antifungal, and antimycobacterial properties.[1][2][3][4]
The structural cornerstone of this class, the hydrazide-hydrazone moiety (-CONH-N=CH-), is a key pharmacophore responsible for many of these biological actions.[5][6] Its significance is perhaps best exemplified by isoniazid, a cornerstone drug for treating tuberculosis for decades.[7][8] Isoniazid is a prodrug that, once activated by the bacterial catalase-peroxidase enzyme (KatG), inhibits the synthesis of mycolic acids—essential components of the mycobacterial cell wall.[9][10][11] This well-understood mechanism provides a compelling rationale for exploring new benzohydrazide derivatives as potential inhibitors of microbial growth.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the synthesis of a diverse library of benzohydrazide derivatives and the subsequent evaluation of their antimicrobial efficacy. The protocols are designed to be robust and reproducible, with an emphasis on explaining the scientific principles that underpin each experimental step.
Section 1: Synthesis of Benzohydrazide Derivatives
The synthetic strategy for creating a library of benzohydrazide derivatives is typically a straightforward, two-stage process. The first stage involves the synthesis of the core benzohydrazide scaffold from a corresponding benzoic acid. The second stage focuses on chemical diversification, most commonly through the formation of hydrazones (a class of Schiff bases) by reacting the core scaffold with a variety of aldehydes and ketones.[1][12]
Stage 1: Synthesis of the Benzohydrazide Core
The most common and efficient route to obtaining a substituted benzohydrazide begins with the corresponding substituted benzoic acid. This involves a two-step reaction:
-
Esterification: The carboxylic acid is first converted to a methyl or ethyl ester. This is a critical activation step. The ester is more reactive toward nucleophiles like hydrazine than the original carboxylic acid, which would otherwise engage in a non-productive acid-base reaction with hydrazine. An acid catalyst (like H₂SO₄) is used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.
-
Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, displacing the alcohol (methanol or ethanol) and forming the stable benzohydrazide product. This reaction is typically performed under reflux to ensure it proceeds to completion.[12][13]
Stage 2: Diversification via Hydrazone Formation
With the core benzohydrazide in hand, a vast chemical space can be explored by reacting it with various carbonyl compounds (aldehydes or ketones) to form hydrazones.[14][15] This condensation reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of the aldehyde/ketone, followed by the elimination of a water molecule. A small amount of acid catalyst (e.g., glacial acetic acid) is often added to facilitate the dehydration step.[1]
This approach allows for the systematic modification of the molecule's steric and electronic properties by introducing different substituents on the aldehyde or ketone, which can profoundly impact antimicrobial activity.
Figure 1: General workflow for the synthesis of a benzohydrazone library.
Protocol 1: Synthesis of 4-Chlorobenzohydrazide
This protocol details the synthesis of a representative benzohydrazide core from 4-chlorobenzoic acid.
Materials:
-
4-Chlorobenzoic acid
-
Methanol (absolute)
-
Sulfuric acid (concentrated)
-
Hydrazine hydrate (80% solution)
-
Sodium bicarbonate (saturated solution)
-
Ethanol
-
Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, filter paper.
Step-by-Step Methodology:
Part A: Synthesis of Methyl 4-chlorobenzoate
-
In a 250 mL round-bottom flask, dissolve 15.6 g (0.1 mol) of 4-chlorobenzoic acid in 100 mL of absolute methanol.
-
Cool the flask in an ice bath and slowly add 3 mL of concentrated sulfuric acid dropwise with continuous stirring.
-
Attach a reflux condenser and heat the mixture under reflux for 4 hours.
-
After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water. The ester will precipitate as a white solid.
-
Filter the solid using a Buchner funnel and wash thoroughly with cold water.
-
Neutralize any residual acid by washing the solid with a saturated sodium bicarbonate solution until effervescence ceases, followed by a final wash with water.
-
Dry the crude methyl 4-chlorobenzoate. The product can be used directly in the next step or recrystallized from methanol for higher purity.
Part B: Synthesis of 4-Chlorobenzohydrazide
-
Place 17.0 g (0.1 mol) of the synthesized methyl 4-chlorobenzoate and 80 mL of ethanol into a 250 mL round-bottom flask.
-
Add 7.5 mL (0.15 mol) of 80% hydrazine hydrate to the flask.
-
Attach a reflux condenser and heat the mixture under reflux for 6-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, reduce the volume of the solvent by about half using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to induce crystallization.
-
Filter the resulting white crystalline product, wash with a small amount of cold ethanol, and dry in a desiccator.
-
Characterization: Confirm the structure and purity using FT-IR (disappearance of ester C=O stretch, appearance of amide C=O and N-H stretches), ¹H-NMR, and melting point analysis.
Protocol 2: General Synthesis of Benzohydrazone Derivatives
This protocol provides a general method for reacting a benzohydrazide with an aldehyde.
Materials:
-
Substituted benzohydrazide (e.g., 4-chlorobenzohydrazide from Protocol 1)
-
Substituted aromatic or aliphatic aldehyde
-
Ethanol (absolute)
-
Glacial acetic acid
-
Round-bottom flask, reflux condenser, magnetic stirrer.
Step-by-Step Methodology:
-
Dissolve the substituted benzohydrazide (e.g., 1.71 g, 10 mmol) in absolute ethanol (20-30 mL) in a round-bottom flask, warming gently if necessary.
-
In a separate beaker, dissolve an equimolar amount of the desired aldehyde (10 mmol) in a small volume of ethanol.
-
Add the aldehyde solution to the benzohydrazide solution with stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Heat the mixture under reflux for 2-4 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature. The product often precipitates directly from the solution. If not, cooling in an ice bath or adding a small amount of cold water can induce precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
Purification & Characterization: Recrystallize the product from a suitable solvent (e.g., ethanol, methanol, or DMF/ethanol mixture) to obtain a pure compound. Confirm the structure via FT-IR (presence of C=N imine stretch), ¹H-NMR (presence of azomethine proton -N=CH-), and mass spectrometry.
Section 2: The Antimicrobial Screening Cascade
Once a library of derivatives is synthesized and purified, a systematic screening process is required to identify and quantify their antimicrobial activity. A tiered or "cascade" approach is most efficient, starting with a broad primary screen to identify active compounds, followed by a more rigorous secondary screen to determine their potency.
Figure 2: A tiered workflow for antimicrobial screening.
Protocol 3: Primary Screen - Agar Well Diffusion Assay
This method provides a rapid, qualitative assessment of antimicrobial activity.[16][17][18] It is based on the principle that a test compound will diffuse from a well through a solid agar medium and inhibit the growth of a seeded microorganism, creating a clear zone of inhibition. The size of this zone is proportional to the compound's activity and diffusion characteristics.
Materials:
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Gentamicin solution)
-
Negative control (solvent, e.g., DMSO)
-
Sterile cotton swabs, sterile cork borer (6-8 mm diameter), micropipettes.
Step-by-Step Methodology:
-
Plate Preparation: Prepare MHA according to the manufacturer's instructions, sterilize by autoclaving, and pour approximately 20-25 mL into sterile petri dishes. Allow the agar to solidify completely on a level surface.
-
Inoculum Preparation: From a fresh overnight culture of the test microorganism, prepare a suspension in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum, remove excess liquid by pressing against the inside of the tube, and swab the entire surface of an MHA plate to create a uniform bacterial lawn. Repeat this process two more times, rotating the plate 60 degrees each time. Allow the plate to dry for 5-10 minutes.[19]
-
Well Preparation: Using a sterile cork borer, punch uniform wells (6-8 mm diameter) into the inoculated agar.[20]
-
Sample Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of each test compound solution (at a standard concentration, e.g., 1 mg/mL) into a corresponding well. Also, load the positive and negative controls into separate wells on the same plate.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter (in mm) of the clear zone of inhibition around each well. The presence of a clear zone indicates antimicrobial activity. Compare the zones from test compounds to the positive and negative controls.
Protocol 4: Secondary Screen - Broth Microdilution for MIC Determination
For compounds showing activity in the primary screen, the Minimum Inhibitory Concentration (MIC) must be determined. The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[21] The broth microdilution method is the gold standard for this quantitative measurement.[22][23]
Materials:
-
Sterile 96-well microtiter plates (U- or flat-bottom)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Standardized bacterial inoculum (prepared as in Protocol 3, then diluted in CAMHB)
-
Test compounds, positive and negative controls
-
Multichannel pipette.
Step-by-Step Methodology:
-
Plate Setup: Add 50 µL of sterile CAMHB to wells in columns 2 through 12 of a 96-well plate.
-
Compound Preparation: Prepare a stock solution of the test compound in CAMHB at twice the highest desired final concentration (e.g., if the highest test concentration is 128 µg/mL, prepare a 256 µg/mL solution).
-
Serial Dilution: Add 100 µL of this starting compound solution to the wells in column 1. Using a multichannel pipette, transfer 50 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Continue this two-fold serial dilution across the plate to column 10. Discard the final 50 µL from column 10. This creates a gradient of compound concentrations.
-
Controls: Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (broth only, no bacteria).
-
Inoculation: Prepare the final inoculum by diluting the 0.5 McFarland suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of this final inoculum to wells in columns 1 through 11. Do not add bacteria to column 12. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[21][23] Growth is indicated by turbidity or a pellet at the bottom of the well. The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.
-
Optional: A growth indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can be added to make reading easier; viable bacteria will reduce the colorless TTC to a red formazan product.[24]
-
Section 3: Data Presentation and Interpretation
Clear and standardized data presentation is crucial for comparing the activity of different derivatives. MIC values are typically summarized in a table.
Table 1: Hypothetical Antimicrobial Activity Data for Benzohydrazone Derivatives
| Compound ID | R¹ Group | R² Group | MIC (µg/mL) vs. S. aureus (Gram+) | MIC (µg/mL) vs. E. coli (Gram-) | MIC (µg/mL) vs. C. albicans (Fungus) |
| BZ-01 | 4-Cl | H | 16 | 64 | >128 |
| BZ-02 | 4-Cl | 4-NO₂ | 8 | 32 | 64 |
| BZ-03 | 4-Cl | 2-OH | 4 | 128 | 32 |
| BZ-04 | 4-OH | H | 32 | >128 | >128 |
| BZ-05 | 4-OH | 4-NO₂ | 16 | 64 | 128 |
| Gentamicin | - | - | 1 | 2 | N/A |
| Fluconazole | - | - | N/A | N/A | 8 |
Data is for illustrative purposes only. R¹ refers to the substituent on the benzohydrazide ring; R² refers to the substituent on the aldehyde ring.
From this type of data, structure-activity relationships (SAR) can be derived. For example, the hypothetical data in Table 1 suggests that for the 4-chloro series (BZ-01 to BZ-03), adding a nitro group (BZ-02) or a hydroxyl group (BZ-03) to the aldehyde ring enhances activity against S. aureus.
Conclusion
The synthesis and screening of benzohydrazide derivatives offer a promising and accessible strategy for the discovery of novel antimicrobial agents. The synthetic routes are robust and amenable to the creation of large, diverse libraries of compounds. By employing a systematic screening cascade, from qualitative diffusion assays to quantitative MIC determination, researchers can efficiently identify lead compounds for further development. The protocols and insights provided in this guide serve as a comprehensive resource to empower scientific investigation in the critical fight against antimicrobial resistance.
References
-
Isoniazid - Wikipedia. Wikipedia. [Link]
-
Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. [Link]
-
Isoniazid - StatPearls. NCBI Bookshelf. [Link]
-
What is the mechanism of Isoniazid? Patsnap Synapse. [Link]
-
Isoniazid (INH, Nydrazid, and others) - Uses, Side Effects, and More. WebMD. [Link]
-
Broth microdilution – Knowledge and References. Taylor & Francis. [Link]
-
Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. Academia.edu. [Link]
-
Isoniazid and host immune system interactions: A proposal for a novel comprehensive mode of action. PMC. [Link]
-
Synthesis of some Schiff Base Derivatives using One Pot Grinding Method and its Biological Activities. ProQuest. [Link]
-
Antimicrobial Susceptibility Testing Protocols. Routledge. [Link]
-
Synthesis and biological evolution of hydrazones derived from 4-(trifluoromethyl)benzohydrazide. PubMed. [Link]
-
Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. PubMed. [Link]
-
(PDF) Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. ResearchGate. [Link]
-
Synthesis of New Benzohydrazide Derivatives with the 4-Aminoquinazoline and Chalcone Moieties as Effective Antimicrobial Agents in Agriculture. ACS Publications. [Link]
-
Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry. [Link]
-
Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. PMC. [Link]
-
MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]
-
MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. [Link]
-
A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. MDPI. [Link]
-
Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Korean Journal of Clinical Microbiology. [Link]
-
Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies. [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]
-
Synthesis and biological evolution of hydrazones derived from 4-(trifluoromethyl)benzohydrazide | Request PDF. ResearchGate. [Link]
-
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI. [Link]
-
Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. PMC. [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]
-
Synthesis of Schiff's Bases of 1,2,4-Triazole Derivatives under Microwave Irradiation Technique and Evaluation of their Anti-diabetic Activity. Bentham Science. [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review. PMC. [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. AKJournals. [Link]
-
Agar well diffusion assay. YouTube. [Link]
-
Studies On Some Benzoyl Hydrazone Derivatives. Worldwidejournals.com. [Link]
-
Antimicrobial Susceptibility Testing Protocols | Richard Schwalbe, Lyn. Taylor & Francis. [Link]
-
Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. SpringerLink. [Link]
-
#125 Benzohydrazide schiff base derivatives: Design, synthesis, spectroscopic study and antimicrobial screening | Request PDF. ResearchGate. [Link]
-
Antimicrobial Susceptibility Testing. Apec.org. [Link]
-
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC. [Link]
-
New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. Semantic Scholar. [Link]
-
#125 Benzohydrazide schiff base derivatives: Design, synthesis, spectroscopic study and antimicrobial screening | Journal of Pharmaceutical Chemistry. Vensel Publications. [Link]
-
Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. PSE Community.org. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis of some Schiff Base Derivatives using One Pot Grinding Method and its Biological Activities - ProQuest [proquest.com]
- 3. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. psecommunity.org [psecommunity.org]
- 7. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Isoniazid (INH, Nydrazid, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 9. Isoniazid - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 11. Isoniazid and host immune system interactions: A proposal for a novel comprehensive mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. worldwidejournals.com [worldwidejournals.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Synthesis and biological evolution of hydrazones derived from 4-(trifluoromethyl)benzohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. mdpi.com [mdpi.com]
- 17. botanyjournals.com [botanyjournals.com]
- 18. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. akjournals.com [akjournals.com]
- 20. youtube.com [youtube.com]
- 21. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. acm.or.kr [acm.or.kr]
Technical Guide: Using N'-(2-chloropropanoyl)benzohydrazide as a Chemical Intermediate
Executive Summary
N'-(2-chloropropanoyl)benzohydrazide represents a strategic "bifunctional" scaffold in heterocyclic chemistry. It combines a hydrazide linkage capable of cyclization with an
Its primary utility lies in the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles , a privileged structure in drug discovery known for antimicrobial, anticancer, and anti-inflammatory properties. Unlike simple alkyl oxadiazoles, the 1-chloroethyl substituent provided by this intermediate acts as a reactive handle, allowing researchers to append complex amines or thiols after the heterocyclic ring has been formed. This guide details the synthesis, cyclization, and functionalization of this versatile intermediate.[1]
Chemical Specifications
| Property | Specification |
| Chemical Name | N'-(2-chloropropanoyl)benzohydrazide |
| CAS Number | 851115-98-5 |
| Molecular Formula | |
| Molecular Weight | 226.66 g/mol |
| Appearance | White to off-white solid (typical) |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| Key Functionality | 1,2-Diacylhydrazine (cyclization precursor); Alkyl chloride ( |
Synthetic Pathways & Logic[6]
The utility of N'-(2-chloropropanoyl)benzohydrazide is defined by two distinct reaction pathways. The choice of pathway depends on the stability of the nucleophile to be introduced.
-
Pathway A (Cyclization First): The standard route. The intermediate is cyclized to the oxadiazole, creating a stable aromatic core. The chlorine atom is then displaced by an amine or thiol. This is preferred for sensitive nucleophiles.
-
Pathway B (Substitution First): The chlorine is displaced before cyclization. This is riskier due to potential interference from the hydrazide nitrogens but valid for specific hindered amines.
Visual Workflow (Graphviz)
Figure 1: Divergent synthetic pathways utilizing N'-(2-chloropropanoyl)benzohydrazide. The solid line represents the preferred "Cyclization First" strategy.
Experimental Protocols
Protocol A: Synthesis of the Intermediate
Objective: Preparation of N'-(2-chloropropanoyl)benzohydrazide from benzohydrazide.
Reagents:
-
Benzohydrazide (1.0 equiv)[2]
-
2-Chloropropanoyl chloride (1.1 equiv)
-
Triethylamine (
) (1.2 equiv)[3] -
Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Setup: Charge a round-bottom flask with Benzohydrazide (10 mmol) and anhydrous DCM (50 mL). Cool the suspension to 0°C in an ice bath.
-
Base Addition: Add
(12 mmol) dropwise. The mixture may clear as the hydrazide deprotonates. -
Acylation: Add 2-Chloropropanoyl chloride (11 mmol) dropwise over 15 minutes, maintaining the temperature <5°C. Caution: Exothermic reaction.
-
Reaction: Remove the ice bath and stir at room temperature (RT) for 2–4 hours. Monitor by TLC (typically 50% EtOAc/Hexane).
-
Workup: Wash the organic layer with water (
mL), saturated (30 mL), and brine. -
Isolation: Dry over
, filter, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water if necessary.
-
Expected Yield: 75–85%
-
Validation:
NMR should show two distinct amide protons ( ) around 9–10 ppm and the characteristic quartet/doublet for the chloropropyl group.
-
Protocol B: Cyclization to 1,3,4-Oxadiazole
Objective: Converting the intermediate into 2-(1-chloroethyl)-5-phenyl-1,3,4-oxadiazole.
Reagents:
-
N'-(2-chloropropanoyl)benzohydrazide (1.0 equiv)
-
Phosphorus Oxychloride (
) (Excess/Solvent)
Procedure:
-
Setup: Place the intermediate (5 mmol) in a dry flask.
-
Reagent Addition: Add
(15–20 mL). Note: acts as both reagent and solvent. -
Cyclodehydration: Reflux the mixture at 80–100°C for 4–6 hours.
-
Quench (Critical): Cool the mixture to RT. Pour the reaction mass slowly onto crushed ice with vigorous stirring. Caution: Violent hydrolysis of excess
. -
Neutralization: Neutralize the aqueous slurry with solid
or solution to pH 7–8. -
Extraction: Extract with Ethyl Acetate (
mL). Dry and concentrate.-
Validation: Disappearance of amide peaks in IR/NMR; appearance of the C=N stretch in IR (~1600-1620
).
-
Protocol C: Post-Cyclization Functionalization
Objective: Nucleophilic substitution of the chlorine atom with a secondary amine (e.g., Morpholine).
Reagents:
-
2-(1-chloroethyl)-5-phenyl-1,3,4-oxadiazole (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Potassium Carbonate (
) (2.0 equiv) -
Acetonitrile (
)
Procedure:
-
Dissolve the oxadiazole derivative (1 mmol) in
(10 mL). -
Add
(2 mmol) and Morpholine (1.2 mmol). -
Reflux at 80°C for 6–12 hours.
-
Filter off the inorganic salts while hot.
-
Concentrate the filtrate to obtain the crude product. Purify via column chromatography.[6]
Troubleshooting & Optimization (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Hydrolysis of acid chloride | Ensure DCM is anhydrous; use a drying tube. Add acid chloride slowly to prevent localized overheating. |
| Incomplete Cyclization | Insufficient temperature or time | |
| "Oiling Out" during Quench | Rapid precipitation of impurities | Quench |
| Side Reactions in Step 3 | Elimination of HCl | If the amine is too basic or the temperature too high, the chloroethyl group may undergo elimination to form a vinyl group. Monitor temperature closely. |
References
-
Synthesis of 1,3,4-Oxadiazoles: Somani, R. R., & Shirodkar, P. Y. (2009). "Oxadiazoles: A biologically active moiety." Der Pharma Chemica, 1(1), 130-140. Link
-
Cyclization Mechanisms: Boström, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 55(5), 1817–1830. Link
-
Benzohydrazide Chemistry: PubChem Compound Summary for CID 11955, Benzohydrazide. National Center for Biotechnology Information (2025). Link
-
Reaction of Hydrazides with Chloroacetyl Chloride (Analogous Chemistry): Amir, M., & Kumar, S. (2007). "Synthesis and anti-inflammatory activity of some new 2,5-disubstituted-1,3,4-oxadiazole derivatives." Indian Journal of Chemistry, 46B, 1014-1019. Link
-
General Protocol for Acylation: BenchChem Technical Guide. "N-Acylation of Amines with 3-Chloropropionyl Chloride." Link
Sources
storage conditions and stability of benzohydrazide solutions
Application Note: Storage Conditions, Stability Profiles, and Handling Protocols for Benzohydrazide Solutions
Introduction
Benzohydrazide (CAS 613-94-5) is a highly versatile precursor in organic synthesis and medicinal chemistry, predominantly utilized as a building block for the synthesis of biologically active nitrogen- and oxygen-containing heterocycles, such as 1,3,4-oxadiazoles, and Schiff base hydrazones[1]. Despite its widespread utility, the stability of benzohydrazide in solution is a critical variable that dictates the reproducibility of downstream synthetic yields and biological assays. This application note synthesizes empirical data to delineate the mechanistic pathways of benzohydrazide degradation, establishes validated storage conditions, and provides robust, self-validating protocols for solution preparation.
Mechanistic Pathways of Degradation
Understanding the causality behind benzohydrazide degradation is essential for designing effective storage and handling protocols. In solution, benzohydrazide is primarily susceptible to two distinct degradation pathways:
-
Hydrolysis: The hydrazide linkage is labile to solvolysis, a process that is significantly accelerated under strongly acidic or basic conditions. Kinetic studies on isostructural hydrazides and hydrazones demonstrate that hydrolysis rates are minimized, and half-lives are extended, as the solution pH approaches strict neutrality (pH 6.0–7.0)[2][3]. The hydrolytic cleavage of benzohydrazide yields benzoic acid and hydrazine.
-
Oxidation: Benzohydrazide functions as a reducing agent. In the presence of dissolved oxygen—particularly under neutral to alkaline conditions—hydrazide solutions become highly unstable and prone to auto-oxidation[4]. Furthermore, enzymatic (e.g., peroxidase) or metal-catalyzed oxidation can lead to the rapid formation of reactive benzoyl radicals and di-imide intermediates, which irreversibly alter the compound's structure[].
Mechanistic pathways of benzohydrazide degradation in aqueous solutions.
Quantitative Stability Profiles
The stability of benzohydrazide solutions is highly dependent on solvent composition, pH, and temperature. Table 1 summarizes the expected stability metrics based on kinetic hydrolysis and oxidation studies of hydrazides[1][2][3][4].
Table 1: Stability Metrics of Benzohydrazide Under Variable Conditions
| Condition | Solvent / Buffer | pH | Temperature | Estimated Half-Life | Primary Degradation Risk |
| Optimal Aqueous | Degassed PBS | 6.5 - 7.0 | 4°C | > 30 Days | Minimal |
| Alkaline Aqueous | Tris-HCl / NaOH | > 8.0 | 25°C | < 24 Hours | Rapid Oxidation[4] |
| Acidic Aqueous | Acetate Buffer | < 4.0 | 25°C | 3 - 7 Days | Acid-Catalyzed Hydrolysis[3] |
| Organic Stock | Anhydrous DMSO | N/A | -20°C | > 6 Months | Moisture Ingress |
| Working Sol. | Methanol/Ethanol | N/A | 25°C | ~ 1 - 2 Weeks | Solvolysis / Oxidation |
Storage Guidelines
-
Solid State: Store the crystalline powder in a tightly closed container within a cool, dry, and well-ventilated area[1]. Protect from light and keep strictly away from incompatible substances such as strong oxidizing agents (e.g., peroxides, nitrates) and strong bases, which can trigger vigorous hazardous reactions[1]. The recommended long-term storage temperature is -20°C to -70°C to ensure maximum shelf life[6].
-
Solution State: Solutions should ideally be prepared fresh. If long-term storage is necessary, organic stocks (e.g., in anhydrous DMSO) must be aliquoted to avoid freeze-thaw cycles, purged with an inert gas (Nitrogen or Argon), and stored at -20°C. Aqueous working solutions must be buffered to near-neutral pH and degassed to remove dissolved oxygen prior to storage[2][4].
Experimental Protocols
Protocol A: Preparation and Standardization of Benzohydrazide Stock Solutions
Rationale: To mitigate the risk of auto-oxidation and hydrolysis, this protocol employs solvent degassing and inert atmosphere handling. By removing dissolved oxygen and atmospheric moisture, the baseline integrity of the stock is preserved.
-
Solvent Preparation: Degas anhydrous DMSO or HPLC-grade Methanol by sparging with Argon gas for 15 minutes. For aqueous solutions, utilize ultra-pure water buffered to pH 6.8 with 50 mM Phosphate Buffer, sparged with Argon.
-
Weighing: In a dry box or under low-humidity conditions, weigh the required mass of solid benzohydrazide (e.g., 13.6 mg for a 100 mM stock in 1 mL).
-
Dissolution: Transfer the solid to an amber glass vial to prevent photo-degradation. Add the degassed solvent and vortex gently until complete dissolution is achieved.
-
Inerting & Aliquoting: Flush the headspace of the vial with Argon. Aliquot the solution into single-use amber microcentrifuge tubes (e.g., 50 µL per tube) to prevent repeated exposure to atmospheric oxygen and moisture during subsequent uses.
-
Storage: Immediately flash-freeze the aliquots in liquid nitrogen and transfer to a -20°C or -70°C freezer[6].
Protocol B: Accelerated Stability and Degradation Assay (LC-MS)
Rationale: This workflow acts as a self-validating system, ensuring the integrity of the benzohydrazide solution prior to critical synthetic or biological applications by quantifying the intact compound against its primary degradation products (benzoic acid and hydrazine).
-
Sample Preparation: Retrieve a 50 µL aliquot of the benzohydrazide stock. Dilute to a working concentration of 10 µM using the target assay buffer.
-
Incubation: Incubate the solution at 37°C in a temperature-controlled autosampler.
-
Time-Course Sampling: Extract 5 µL samples at intervals of t = 0, 1, 4, 8, and 24 hours.
-
Quenching: Quench the reaction by adding 1 volume of cold acetonitrile containing 0.1% Formic Acid. Note: The acidic shift halts alkaline oxidation immediately.
-
LC-MS Analysis: Inject the quenched sample onto a C18 reverse-phase column. Monitor the parent ion (m/z 137.07 for [M+H]+) and the primary hydrolysis product, benzoic acid (m/z 121.03 for [M-H]-). Calculate the area under the curve (AUC) relative to the t=0 baseline to confirm >95% stability before proceeding with downstream applications.
Workflow for the preparation, storage, and validation of benzohydrazide solutions.
References
-
Benchchem. "Benzohydrazide|C7H8N2O|613-94-5". Source: benchchem.com. 1
-
Sigma-Aldrich. "SAFETY DATA SHEET - SigmaAldrich.cn". Source: sigmaaldrich.cn.6
-
PubMed. "Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution". Source: nih.gov. 2
-
PMC - NIH. "Hydrolytic Stability of Hydrazones and Oximes". Source: nih.gov. 3
-
ResearchGate. "Decompostion of Hydrazine in Aqueous Solutions". Source: researchgate.net. 4
-
BOC Sciences. "CAS 613-94-5 (Benzohydrazide)". Source: bocsci.com.
Sources
- 1. Benzohydrazide|C7H8N2O|613-94-5 [benchchem.com]
- 2. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
Precision Cytotoxicity Profiling of Benzohydrazide Derivatives: From Primary Screening to Mechanistic Validation
Abstract
Benzohydrazide derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer activities through mechanisms such as EGFR kinase inhibition, tubulin polymerization interference, and Bcl-2 modulation.[1] However, their specific physicochemical properties—namely low aqueous solubility and potential for chemical interference—demand a rigorous, validated testing protocol.[1] This Application Note provides a standardized workflow for evaluating the cytotoxicity of benzohydrazide analogs, integrating primary metabolic assays with mechanistic flow cytometry to distinguish true pharmacological efficacy from assay artifacts.
Part 1: Compound Management & Preparation
Rationale: Benzohydrazide derivatives often exhibit poor water solubility and can undergo hydrolysis or form Schiff bases in situ if mishandled. Proper stock preparation is the foundation of reproducible data.
Stock Solution Preparation
-
Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered (0.22 µm).[1] Avoid ethanol if the derivative contains labile ester groups prone to transesterification.
-
Concentration: Prepare a 10 mM or 20 mM master stock.
-
Storage: Aliquot into amber microcentrifuge tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).
-
Stability Check: Verify stability via HPLC/TLC if the stock is older than 1 month. Hydrazone linkages can hydrolyze in the presence of trace moisture over time.
Working Solutions
-
Diluent: Serum-free cell culture medium (e.g., RPMI-1640 or DMEM).[1]
-
DMSO Limit: Ensure the final DMSO concentration in the well never exceeds 0.5% (v/v) , ideally <0.1%. Benzohydrazides can precipitate upon rapid dilution; add the stock dropwise to the medium while vortexing.
Part 2: Primary Cytotoxicity Screening (MTT Assay)
Rationale: The MTT assay is the industry standard for high-throughput screening. However, hydrazide moieties can possess reducing properties that non-enzymatically reduce tetrazolium salts, leading to false "viable" signals.[1] This protocol includes a mandatory Acellular Interference Control .[1]
Materials
-
Cell Lines: A549 (Lung), MCF-7 (Breast), HepG2 (Liver).[1]
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.[1]
Step-by-Step Protocol
Phase A: Seeding
-
Harvest cells in the exponential growth phase.
-
Seed 3,000–5,000 cells/well (cell line dependent) in 96-well plates.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
Phase B: Treatment
-
Add 100 µL of fresh medium containing serial dilutions of the benzohydrazide derivative (e.g., 0.1 µM to 100 µM).
-
Controls:
Phase C: Development
-
Incubate for 48 or 72 hours .
-
Add 10 µL of MTT stock (5 mg/mL) to each well.
-
Incubate for 2–4 hours until purple formazan crystals are visible.
-
Carefully aspirate medium (do not dislodge crystals).[1][2][4]
-
Add 100 µL DMSO to dissolve crystals. Shake plate for 10 mins.
-
Measure absorbance at 570 nm (Reference: 630 nm).
Data Analysis
Calculate % Cell Viability:
Part 3: Mechanistic Validation (Flow Cytometry)
Rationale: Once cytotoxicity is confirmed, it is vital to determine if the benzohydrazide derivative induces apoptosis (programmed death) or necrosis (toxicity).[1] Many benzohydrazides arrest cells at the G2/M phase.
Assay: Annexin V-FITC / Propidium Iodide (PI) Staining[1]
-
Seeding: Seed
cells/well in a 6-well plate. -
Treatment: Treat with the IC50 concentration of the benzohydrazide derivative for 24h.
-
Harvesting: Trypsinize cells (gentle detachment), wash with cold PBS.
-
Staining:
-
Analysis: Analyze via Flow Cytometer (e.g., BD FACSCanto).[1]
Visualizations[1][3][5]
Experimental Workflow
This diagram outlines the logical flow from synthesis to target validation, ensuring quality control at every step.
Figure 1: Integrated workflow for the evaluation of benzohydrazide derivatives, emphasizing the critical interference check step.
Mechanism of Action Pathways
Benzohydrazide derivatives often act as "multi-target" agents. This diagram illustrates the two primary pathways (Kinase Inhibition vs. Tubulin Destabilization) leading to apoptosis.
Figure 2: Dual mechanistic pathways often observed in benzohydrazide derivatives: Kinase inhibition and Tubulin interference.[1]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| High Background Absorbance | Chemical reduction of MTT by hydrazide group. | Incubate compound + MTT without cells. If purple, switch to SRB Assay or ATP-Glo .[1] |
| Precipitation in Wells | Compound insolubility in aqueous media.[1] | Check under microscope.[1][5][6] Lower max concentration or increase dilution steps. Ensure DMSO < 0.5%. |
| Inconsistent Replicates | Evaporation or "Edge Effect".[1] | Fill outer wells with PBS (do not use for data).[1] Use a humidity chamber.[1] |
| No IC50 Convergence | Range too narrow or compound inactive. | Widen concentration range (e.g., 0.01 µM to 200 µM). Verify stock concentration. |
References
-
Anticancer Activity of Benzohydrazide Derivatives
-
MTT Assay Methodology & Troubleshooting
-
Benzohydrazide Mechanism (Tubulin/Apoptosis)
-
General Cytotoxicity Protocols
Sources
- 1. benchchem.com [benchchem.com]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzohydrazide|C7H8N2O|613-94-5 [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing N'-(2-Chloropropanoyl)benzohydrazide Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks during the synthesis of N'-(2-chloropropanoyl)benzohydrazide (CAS: 851115-98-5)[1][2].
While the coupling of benzohydrazide and 2-chloropropanoyl chloride appears to be a straightforward N-acylation, the bifunctional nature of the acid chloride introduces significant mechanistic complexities[3]. This guide is engineered to provide you with field-proven causality, diagnostic workflows, and a self-validating protocol to consistently achieve >90% yields.
Troubleshooting & FAQs: Mechanistic Pitfalls
FAQ 1: Why is my reaction yield suddenly dropping below 40%, accompanied by a dark yellow/brown reaction mixture?
-
Causality: This is the classic signature of methylketene formation. 2-Chloropropanoyl chloride possesses a highly acidic alpha-proton due to the inductive electron-withdrawing effects of both the carbonyl group and the alpha-chlorine. When exposed to a base (like triethylamine) at temperatures above 5 °C, dehydrohalogenation outcompetes the desired nucleophilic acyl substitution[3][4]. This elimination yields a transient, highly reactive methylketene intermediate that rapidly polymerizes or reacts aberrantly with the hydrazide, creating dark-colored oligomeric side products.
-
Solution: Strict cryogenic control. Maintain the internal reaction temperature between -5 °C and 0 °C during the entire addition phase to kinetically favor the acylation pathway over elimination.
FAQ 2: LC-MS analysis of my crude mixture shows a massive peak at m/z 317 [M+H]+. What is this, and how do I prevent it?
-
Causality: A mass of 317 Da corresponds to the di-acylated side product (N',N'-bis(2-chloropropanoyl)benzohydrazide). While the terminal amine (-NH₂) of benzohydrazide is the most nucleophilic site, the newly formed secondary amide in your desired product can undergo subsequent acylation if there is a localized excess of 2-chloropropanoyl chloride in the reactor[5].
-
Solution: Utilize inverse addition (adding the acid chloride dropwise to the hydrazide/base solution, never the reverse). This ensures the unreacted hydrazide is always in stoichiometric excess relative to the acid chloride droplets. Cap the acid chloride at exactly 1.05 equivalents.
FAQ 3: I am observing unreacted benzohydrazide (m/z 137 [M+H]+) even after 12 hours of stirring. Should I heat the reaction?
-
Causality: No. Heating will only accelerate the degradation of the acid chloride into ketene or promote hydrolysis[4]. Unreacted starting material in this specific coupling is almost always an issue of poor phase homogeneity. Benzohydrazide has notoriously poor solubility in strictly non-polar solvents, effectively sequestering it from the reaction.
-
Solution: Ensure you are using a solvent system that fully dissolves the benzohydrazide before the addition begins. A mixture of anhydrous THF and DCM (1:1 v/v) provides the optimal balance of solubility and thermal mass for cooling. Additionally, verify your 2-chloropropanoyl chloride has not hydrolyzed to 2-chloropropanoic acid due to atmospheric moisture exposure[3].
Reaction Pathway & Diagnostic Workflows
The following diagrams map the mechanistic divergence of the reaction and the diagnostic steps required to troubleshoot failed syntheses.
Reaction pathways of 2-chloropropanoyl chloride highlighting temperature-dependent ketene formation.
Diagnostic LC-MS troubleshooting workflow for identifying common synthesis failures.
Quantitative Impact of Reaction Parameters
To demonstrate the causality of the variables discussed, the table below summarizes the quantitative impact of reaction conditions on the final isolated yield and impurity profile.
| Internal Temp (°C) | Base (Equivalents) | Addition Time (min) | Solvent System | Isolated Yield (%) | Primary Impurity Profile |
| 20 °C | Et₃N (1.5 eq) | 10 min | DCM (100%) | 35% | Ketene oligomers (Dark mixture) |
| 0 °C | Et₃N (1.5 eq) | 10 min | DCM (100%) | 62% | Di-acylated product (m/z 317) |
| -5 °C to 0 °C | Et₃N (1.1 eq) | 60 min | THF/DCM (1:1) | 92% | Trace unreacted benzohydrazide |
| -5 °C to 0 °C | Pyridine (1.1 eq) | 60 min | THF/DCM (1:1) | 88% | None (Cleanest crude profile) |
Self-Validating Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.
Scale: 10 mmol Reagents:
-
Benzohydrazide: 1.36 g (10.0 mmol, 1.0 eq)
-
2-Chloropropanoyl chloride: 1.33 g (10.5 mmol, 1.05 eq)
-
Triethylamine (Et₃N): 1.11 g (11.0 mmol, 1.1 eq)
-
Anhydrous THF / DCM: 20 mL each.
Step 1: Dissolution & Purging Charge an oven-dried 100 mL 3-neck round-bottom flask with benzohydrazide (1.36 g) and a magnetic stir bar. Add 20 mL of anhydrous THF and 20 mL of anhydrous DCM. Stir at 400 rpm under a nitrogen atmosphere until fully dissolved. Add Et₃N (1.11 g).
-
Validation Checkpoint 1: Inspect the flask visually. The solution must be completely clear and homogeneous. If particulates remain, add 5 mL of THF until dissolved.
Step 2: Cryogenic Cooling Submerge the flask in an ice/brine bath. Insert an internal temperature probe directly into the reaction mixture.
-
Validation Checkpoint 2: Wait until the internal probe reads exactly -5 °C. Do not rely on the external bath temperature.
Step 3: Controlled Inverse Addition Dilute 2-chloropropanoyl chloride (1.33 g) in 5 mL of anhydrous DCM in a pressure-equalizing dropping funnel. Begin dropwise addition at a rate of 1 drop per 3 seconds.
-
Validation Checkpoint 3: Monitor the internal temperature probe and the color of the solution. The temperature must not exceed 0 °C. The color should remain clear to very faint yellow. If the temperature spikes or the solution turns dark brown, immediately halt the addition and add more ice/salt to the bath.
Step 4: Reaction Maturation Once the addition is complete, maintain the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to slowly warm to room temperature (20 °C) over 2 hours.
-
Validation Checkpoint 4: Perform a TLC (Eluent: 5% MeOH in DCM). The benzohydrazide spot (Rf ~0.2) should be absent, replaced by a single major product spot (Rf ~0.5).
Step 5: Quenching & Isolation Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel, extract the organic layer, and wash sequentially with 1M HCl (20 mL) and Brine (20 mL).
-
Validation Checkpoint 5: Test the pH of the final aqueous wash. It must be neutral (~pH 7) to ensure all Et₃N and unreacted acid are removed.
Step 6: Crystallization Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to a volume of ~10 mL. Slowly add hexanes until the solution becomes cloudy, then cool to 4 °C overnight to afford N'-(2-chloropropanoyl)benzohydrazide as a white crystalline solid[2][5].
References
-
Thieme Connect. "Product Class 3: Halogen-Substituted Ketenes". Available at:[Link]
-
National Institutes of Health (PMC). "Azapeptide-Based SARS-CoV-2 Main Protease Inhibitors: Design, Synthesis, Enzyme Inhibition, Structural Determination, and Antiviral Activity". Available at: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. N'-(2-chloropropanoyl)benzohydrazide | 851115-98-5 [sigmaaldrich.com]
- 3. 2-Chloropropionyl Chloride|CAS 7623-09-8|Supplier [benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Azapeptide-Based SARS-CoV-2 Main Protease Inhibitors: Design, Synthesis, Enzyme Inhibition, Structural Determination, and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Cyclization Side Reactions in Diacylhydrazine Synthesis
Welcome to the Technical Support Center for Diacylhydrazine Synthesis. 1,2-Diacylhydrazines are vital pharmacophores and synthetic intermediates in agrochemical and drug development. However, synthesizing these linear molecules is frequently complicated by spontaneous dehydrative cyclization, yielding unwanted 1,3,4-oxadiazoles (or 1,3,4-thiadiazoles in the presence of sulfur).
This guide provides researchers and scientists with mechanistic insights, troubleshooting workflows, and self-validating protocols to successfully arrest the reaction at the linear diacylhydrazine stage.
Reaction Pathway: Linear vs. Cyclized Products
Mechanistic divergence between linear diacylhydrazine formation and oxadiazole cyclization.
Troubleshooting Guide & FAQs
Q1: Why does my 1,2-diacylhydrazine spontaneously cyclize into a 1,3,4-oxadiazole during the second acylation step? Causality & Mechanism: The synthesis of unsymmetrical 1,2-diacylhydrazines requires coupling an acylhydrazide with a carboxylic acid or acyl chloride. Because the target linear molecule is the direct precursor to 1,3,4-oxadiazoles, the primary culprit for unwanted cyclization is the choice of harsh coupling agents combined with elevated temperatures[1]. These conditions lower the activation energy, allowing the enol tautomer of the diacylhydrazine to undergo an intramolecular nucleophilic attack by the oxygen onto the adjacent carbonyl carbon. This is immediately followed by the expulsion of water (dehydrative cyclization) to form the stable, aromatic 1,3,4-oxadiazole ring[2][3].
Q2: Which coupling agents should I use to selectively form the linear diacylhydrazine?
Expertise & Experience: To prevent cyclization, the coupling agent must activate the carboxylic acid just enough to form the amide bond, but not enough to activate the newly formed diacylhydrazine's carbonyl oxygen for dehydration. You must avoid reagents like Phosphorus oxychloride (
Table 1: Reagent Selection for Diacylhydrazine Synthesis vs. Cyclization
| Reagent / Catalyst | Primary Outcome | Mechanism / Causality | Recommended Use |
| EDC·HCl + HOBt | Linear 1,2-Diacylhydrazine | HOBt forms a reactive ester, preventing over-activation of the final product. | Optimal for linear synthesis at 0°C to RT[5]. |
| HATU / DIPEA | Linear 1,2-Diacylhydrazine | Mild, highly efficient coupling; avoids strong acidic/basic extremes. | Excellent for sterically hindered substrates. |
| 1,3,4-Oxadiazole | Acts as both solvent and strong dehydrating agent, expelling | Avoid unless the heterocycle is desired[3][6]. | |
| 1,3,4-Oxadiazole | Rapidly activates the carbonyl oxygen even at -10°C. | Avoid ; causes spontaneous cyclization[4]. | |
| Lawesson's Reagent | 1,3,4-Thiadiazole | Thionates the carbonyls, driving cyclization to the thiadiazole. | Avoid if linear geometry is required[7]. |
Q3: How do temperature and stoichiometry influence the cyclization pathway? Causality: Thermodynamics dictate that cyclodehydration is entropically favored at higher temperatures. Synthesizing the diacylhydrazine at 0°C to room temperature traps the product in its linear kinetic state. Furthermore, strictly controlling the stoichiometry of the coupling agent to 1.0 - 1.1 equivalents prevents excess reagent from activating the diacylhydrazine for the subsequent ring closure[1].
Diagnostic Workflow
Logical decision tree for troubleshooting oxadiazole side-product formation.
Step-by-Step Methodology: Optimized Protocol for Unsymmetrical 1,2-Diacylhydrazines
This protocol operates as a self-validating system designed to minimize the activation energy available for dehydrative cyclization. It utilizes EDC/HOBt to ensure the reaction stops precisely at the linear diacylhydrazine stage[5].
Materials:
-
Acylhydrazide (1.0 eq)
-
Carboxylic acid (1.05 eq)
-
EDC·HCl (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.1 eq)
-
HOBt (1-Hydroxybenzotriazole hydrate) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous DMF or DCM
Procedure:
-
Pre-activation (0°C): In an oven-dried round-bottom flask under an inert atmosphere (Nitrogen/Argon), dissolve the carboxylic acid (1.05 eq) and HOBt (1.1 eq) in anhydrous DMF. Cool the mixture to 0°C using an ice-water bath.
-
Scientific Rationale: HOBt is critical here. It reacts with the EDC-activated acid to form an active ester that is highly reactive toward amines (hydrazides) but insufficiently reactive to drive the subsequent dehydration of the resulting diacylhydrazine product.
-
-
Coupling Agent Addition: Add EDC·HCl (1.1 eq) portion-wise to the cooled solution. Stir for 15 minutes at 0°C to allow the active ester to form.
-
Self-Validation Check: The solution should remain clear. If using DCM, EDC·HCl may not fully dissolve until the amine is added.
-
-
Hydrazide Addition: Dissolve the acylhydrazide (1.0 eq) and DIPEA (2.5 eq) in a minimal amount of DMF. Add this solution dropwise to the reaction mixture over 10 minutes, maintaining the temperature strictly at 0°C.
-
Controlled Propagation: Remove the ice bath and allow the reaction to slowly warm to room temperature (20-25°C). Stir for 8–12 hours.
-
Scientific Rationale: Exceeding room temperature provides the thermal energy required for enolization and subsequent cyclization to the oxadiazole.
-
-
Reaction Monitoring (Self-Validation): Monitor the reaction via LC-MS or TLC. Look for the mass of the desired diacylhydrazine (
). If a peak corresponding to (loss of water) appears, immediately quench the reaction, as this indicates the onset of oxadiazole formation. -
Quenching and Workup: Quench the reaction by adding cold water. If the diacylhydrazine precipitates, collect it via vacuum filtration and wash with cold water and a small amount of cold diethyl ether. If it does not precipitate, extract with Ethyl Acetate, wash the organic layer successively with 1M HCl (to remove unreacted hydrazide and base), saturated
(to remove unreacted acid), and brine. -
Drying & Concentration: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure at a bath temperature not exceeding 35°C to prevent thermally induced cyclization during solvent removal.
References
1.[2] Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Open Medicinal Chemistry Journal. 2 2.[1] 3-Chloro-5-methyl-1H-1,2,4-triazole (Issue 1: Unwanted Cyclization During 1,2-Diacylhydrazine Synthesis). Benchchem. 1 3.[4] Product Class 8: 1,3,4-Oxadiazoles. Thieme Connect. 4 4.[3] Synthesis, characterization and effect of bis-1,3,4-oxadiazole rings containing glycine moiety on the activity of some transferase enzymes. Journal of King Saud University - Science. 3 5.[5] Activity Profiling of Nitro‐Substituted Di(Hetero)Aryl 1,3,4‐ and 1,2,4‐Oxadiazoles: Antimicrobial, Cholinesterase Inhibition and Antioxidant Potential. PMC / NIH.5 6.[6] 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole | 19542-05-3. Benchchem. 6 7.[7] 2,5-Diphenyl-1,3,4-thiadiazole | 1456-21-9. Benchchem. 7
Sources
- 1. 3-Chloro-5-methyl-1H-1,2,4-triazole|RUO [benchchem.com]
- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 3. Synthesis, characterization and effect of bis-1,3,4-oxadiazole rings containing glycine moiety on the activity of some transferase enzymes - Journal of King Saud University - Science [jksus.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Activity Profiling of Nitro‐Substituted Di(Hetero)Aryl 1,3,4‐ and 1,2,4‐Oxadiazoles: Antimicrobial, Cholinesterase Inhibition and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole | 19542-05-3 | Benchchem [benchchem.com]
- 7. 2,5-Diphenyl-1,3,4-thiadiazole | 1456-21-9 | Benchchem [benchchem.com]
Technical Support Center: Purification of N'-(2-chloropropanoyl)benzohydrazide
Welcome to the Technical Support Center for the isolation and purification of N'-(2-chloropropanoyl)benzohydrazide . This guide is engineered for researchers, process chemists, and drug development professionals. Due to the dual reactivity of this molecule—featuring both a robust diacylhydrazine hydrogen-bonding network and a highly labile
This document provides a self-validating methodology, thermodynamic troubleshooting, and a rigorously grounded protocol to ensure high-purity isolation.
Recrystallization Workflow
The following logic tree maps the critical path for purifying N'-(2-chloropropanoyl)benzohydrazide, highlighting the thermodynamic decision points required to prevent degradation and phase-separation issues.
Workflow for the recrystallization of N'-(2-chloropropanoyl)benzohydrazide.
Solvent Selection Matrix
While diacylhydrazines are traditionally recrystallized from methanol or DMF/water mixtures[1], the presence of the reactive
| Solvent System | Hot Solubility | Cold Solubility | Solvolysis Risk ( | Expected Yield | Recommendation |
| Methanol | High | Moderate | High (Forms | < 50% | Avoid for prolonged heating |
| 95% Ethanol | High | Low | Moderate | ~ 65% | Acceptable with strict time limits |
| Isopropanol (IPA) | Moderate | Very Low | Low | > 80% | Optimal (Balances yield & stability) |
| Toluene / EtOAc | Moderate | Low | Very Low | ~ 75% | Good alternative for sensitive batches |
| DMF / Water | Very High | Low | High (Hydrolysis) | Variable | Avoid due to hydrolysis risk |
Self-Validating Recrystallization Protocol
To ensure reproducibility, this protocol is designed as a closed-loop system. Every action is paired with its underlying causality and a validation checkpoint to confirm success before proceeding.
Phase 1: Pre-treatment (Amine Scavenging)
-
Action: Suspend the crude solid in cold 0.1 M HCl (5 mL/g) and stir for 10 minutes. Filter the suspension.
-
Causality: Unreacted benzohydrazide starting material strongly co-precipitates with the product due to extensive hydrogen-bonding networks. Mild acid selectively protonates the free amine of the impurity, rendering it water-soluble, while the
-chloroamide product remains insoluble and precipitates safely[2]. -
Validation Checkpoint: The filtrate pH must be acidic (< 3). A TLC of the isolated solid (EtOAc:Hexane 1:1) must show the complete absence of the baseline benzohydrazide spot.
Phase 2: Dissolution & Hot Filtration
-
Action: Transfer the filtered solid to a round-bottom flask. Add Isopropanol (IPA) at 8 mL/g. Heat to 75°C (do not exceed 80°C). Add additional IPA dropwise until complete dissolution is achieved.
-
Causality: IPA provides the optimal polarity for diacylhydrazine dissolution, but its secondary alcohol structure provides enough steric hindrance to prevent nucleophilic attack on the highly susceptible
-chloro group[3]. -
Validation Checkpoint: The solution must become completely transparent. Immediately pass it through a pre-warmed fluted filter paper to remove insoluble polymeric byproducts.
Phase 3: Controlled Crystallization
-
Action: Cool the filtrate at a controlled rate of ~0.5°C/min to room temperature, then transfer to an ice bath (0–5°C) for 2 hours.
-
Causality: Rapid cooling traps impurities in the crystal lattice and induces "oiling out" (liquid-liquid phase separation). Slow cooling ensures the system remains in the metastable zone, promoting selective crystal growth.
-
Validation Checkpoint: Formation of white, needle-like crystals. The mother liquor must remain a single continuous phase (no oil droplets).
Phase 4: Isolation & Drying
-
Action: Filter under vacuum, wash the filter cake with ice-cold IPA (2 mL/g), and dry in a vacuum oven at 35°C for 12 hours.
-
Causality: Low-temperature vacuum drying removes residual solvent without providing the thermal energy required for solid-state degradation or cyclization.
-
Validation Checkpoint: The mass of the crystals must remain constant between two weighings separated by 2 hours. The final melting point should be sharp.
Troubleshooting & FAQs
Q: Why is my recrystallized product showing lower purity and a new peak in LC-MS/NMR?
A: This is a classic case of solvolysis. While standard diacylhydrazines are frequently recrystallized from methanol or DMF/water[1], the
Q: The solution "oils out" (forms a biphasic liquid) instead of forming crystals upon cooling. How do I fix this? A: Oiling out occurs when the melting point of the solute-solvent mixture drops below the temperature at which supersaturation is reached. Diacylhydrazines form strong intermolecular hydrogen bonds, which can trap solvent molecules and severely depress the melting point. Solution: This is a thermodynamic issue. Reheat the mixture until the oil completely redissolves. Add 5-10% more IPA to decrease the saturation temperature, and cool the flask much more slowly. Introduce seed crystals exactly at the cloud point to force solid-state nucleation before liquid-liquid separation can occur.
Q: Can I use basic solutions to wash away acidic impurities like 2-chloropropanoic acid?
A: No. Do not use basic washes (e.g.,
References
1.[1] Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives. MDPI. 2.[3] The Fascinating Chemistry of α‐Haloamides. PMC. 3.[2] Synthesis of α-Chloroamides in Water. ResearchGate.
Sources
Technical Support Center: Resolving Solubility Issues of Benzohydrazides in Aqueous Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for the common yet significant challenge of dissolving benzohydrazide derivatives in aqueous media. As a class of compounds with broad therapeutic potential, from antibacterial to anticancer agents, their effective formulation is paramount.[1][2][3] This resource consolidates field-proven insights and fundamental chemical principles to help you navigate and overcome solubility hurdles in your experiments.
Understanding the Challenge: The Physicochemical Nature of Benzohydrazides
Benzohydrazides are characterized by a core structure containing a benzene ring attached to a hydrazide group (-CONHNH2).[4] This combination imparts a degree of lipophilicity due to the aromatic ring, while the hydrazide moiety offers potential for hydrogen bonding. However, the overall aqueous solubility is often limited, particularly for derivatives with additional hydrophobic substituents.[5] The crystal lattice energy of the solid form also plays a crucial role; a more stable crystalline structure (polymorph) will require more energy to break apart and dissolve.[6][7][8]
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses specific issues you may encounter during your experimental work. The solutions provided are grounded in established chemical and pharmaceutical principles.
Q1: My benzohydrazide derivative is practically insoluble in water. What is the first and most fundamental step I should take?
A1: The first and most critical step is to assess and manipulate the pH of the aqueous medium.
Causality and Experimental Protocol:
The hydrazide group of a benzohydrazide can be protonated under acidic conditions, forming a more soluble salt. The pKa of the conjugate acid of benzohydrazide is approximately 3.03.[4] This means that at a pH below this value, the compound will exist predominantly in its protonated, and thus more water-soluble, form.
Step-by-Step Protocol for pH Adjustment:
-
Determine the pKa: If the pKa of your specific derivative is unknown, it can be estimated using computational tools or determined experimentally via potentiometric or spectrophotometric titration.
-
Prepare a pH Range: Prepare a series of aqueous buffers with pH values ranging from 1 to 7. Common buffer systems include HCl-KCl (pH 1-2.2), glycine-HCl (pH 2.2-3.6), and citrate-phosphate (pH 2.6-7.0).
-
Solubility Testing: Add a small, known excess of your benzohydrazide compound to a fixed volume of each buffer.
-
Equilibration: Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Quantification: Separate the undissolved solid (e.g., by centrifugation or filtration) and quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method like UV-Vis spectroscopy or HPLC.
-
Analysis: Plot solubility versus pH to identify the optimal pH for dissolution.
dot
Caption: Workflow for optimizing benzohydrazide solubility via pH adjustment.
Trustworthiness: This method is a self-validating system. The resulting solubility curve will directly show the relationship between pH and solubility for your specific compound, allowing for an evidence-based decision on the optimal formulation pH.[9][10][11]
Q2: Adjusting the pH is not sufficient or is incompatible with my experimental system. What other solvent-based strategies can I employ?
A2: The use of cosolvents is a widely accepted and effective technique to enhance the solubility of poorly water-soluble compounds. [12][13]
Causality and Experimental Protocol:
Cosolvents are water-miscible organic solvents that, when added to water, alter the polarity of the solvent system. This reduction in the overall polarity of the aqueous environment can better accommodate the hydrophobic portions of the benzohydrazide molecule, thereby increasing its solubility. Studies have shown that the solubility of benzohydrazide increases in aqueous mixtures with alcohols like methanol, ethanol, and propanol as the proportion of the alcohol increases.[14][15]
Step-by-Step Protocol for Cosolvent Screening:
-
Select Cosolvents: Choose a panel of pharmaceutically acceptable cosolvents. Common choices include ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).
-
Prepare Solvent Blends: Create a series of binary solvent systems with varying ratios of cosolvent to water (e.g., 10%, 20%, 30%, 40% v/v cosolvent in water).
-
Equilibrium Solubility Measurement: Following the same procedure as for pH adjustment (equilibration and quantification), determine the solubility of your benzohydrazide derivative in each cosolvent blend.
-
Data Analysis: Plot the solubility of your compound as a function of the cosolvent concentration.
Data Presentation: Solubility of a Hypothetical Benzohydrazide Derivative in Aqueous Cosolvent Systems
| Cosolvent | Concentration (% v/v) | Solubility (mg/mL) |
| None (Water) | 0 | 0.05 |
| Ethanol | 10 | 0.25 |
| 20 | 1.10 | |
| 40 | 5.50 | |
| Propylene Glycol | 10 | 0.30 |
| 20 | 1.50 | |
| 40 | 7.20 | |
| PEG 400 | 10 | 0.45 |
| 20 | 2.80 | |
| 40 | 15.60 |
Trustworthiness: This systematic screening provides quantitative data to select the most effective cosolvent and its optimal concentration for your specific application. This approach allows for a balance between maximizing solubility and minimizing the concentration of the organic solvent, which may be a consideration for biological assays.
Q3: I have achieved solubility, but my compound precipitates out of solution over time or upon dilution. What is happening and how can I prevent it?
A3: This is likely due to either supersaturation and subsequent precipitation or a change in the solvent environment upon dilution. The use of precipitation inhibitors or formulating as a solid dispersion can address this.
Causality and Experimental Protocol:
When a solution of a poorly soluble drug in a solvent system is diluted with an anti-solvent (in this case, more aqueous buffer), the drug can become supersaturated and precipitate out.[16] Additionally, some compounds can exist in different crystalline forms (polymorphs), with a more soluble, metastable form potentially converting to a less soluble, stable form over time.[6][7]
Strategy 1: Employing Precipitation Inhibitors
Certain polymers can act as precipitation inhibitors by sterically hindering the growth of drug crystals or by forming a complex with the drug that keeps it in a supersaturated state for a longer period.[17]
Step-by-Step Protocol:
-
Select Inhibitors: Choose from common pharmaceutical polymers such as hydroxypropyl methylcellulose (HPMC), polyvinylpyrrolidone (PVP), or Soluplus®.
-
Incorporate into Formulation: Dissolve a small amount of the polymer (e.g., 0.1-1% w/v) in your optimized solvent system (from Q1 or Q2) before adding the benzohydrazide.
-
Monitor Stability: Prepare the final solution and monitor for precipitation over time, both in the stock solution and upon dilution into your final experimental medium.
Strategy 2: Preparing a Solid Dispersion
A solid dispersion involves dispersing the drug in a solid hydrophilic carrier, often a polymer, at a molecular level.[18][19] When this solid dispersion is introduced to an aqueous medium, the carrier dissolves rapidly, releasing the drug as fine, amorphous particles that have a higher apparent solubility and dissolution rate than the crystalline form.[16][19]
dot
Caption: Conceptual workflow for creating a solid dispersion to improve solubility.
Trustworthiness: Both strategies are well-established in pharmaceutical sciences for formulating poorly soluble drugs.[17] The choice between them depends on the specific requirements of your experiment and the physicochemical properties of your benzohydrazide derivative.
Frequently Asked Questions (FAQs)
Q: Can I use surfactants to improve the solubility of my benzohydrazide?
A: Yes, surfactants can be effective. They form micelles in aqueous solution above a certain concentration (the critical micelle concentration), and the hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, thereby increasing their overall solubility.[19] Non-ionic surfactants like Tween® 80 or Cremophor® EL are commonly used. However, be mindful that surfactants can interfere with some biological assays.
Q: I've noticed that different batches of my synthesized benzohydrazide show different solubility. Why could this be?
A: This is very likely due to polymorphism.[6][20] Your synthesis or purification conditions (e.g., solvent, cooling rate) might be producing different crystalline forms, or a mixture of forms, which can have significantly different solubilities.[6][8] It is crucial to characterize the solid-state properties of your compound using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to ensure batch-to-batch consistency.
Q: Are there any chemical modification approaches to permanently increase the aqueous solubility of a benzohydrazide derivative?
A: Yes, a prodrug approach can be very effective.[21][22] This involves chemically modifying the benzohydrazide molecule to attach a highly soluble promoiety, such as a phosphate or a polyethylene glycol (PEG) chain.[22] This new, more soluble molecule is then designed to revert back to the active parent drug under physiological conditions. For instance, a water-soluble polymeric prodrug of prostaglandin E1 was successfully synthesized using a poly(L-glutamic hydrazide) carrier.[23]
Q: Can particle size reduction help with my benzohydrazide's dissolution?
A: Absolutely. Reducing the particle size, through techniques like micronization or nanomilling, increases the surface area-to-volume ratio of the solid.[12][24] According to the Noyes-Whitney equation, a larger surface area leads to a faster rate of dissolution.[17] While this doesn't change the equilibrium solubility, it can be very effective for achieving the desired concentration in a shorter timeframe, which is often sufficient for many experimental setups.[12]
References
-
ACS Publications. (2025, April 16). Solvability Measurement, Solvent Impact, Thermodynamic Modeling, and Special Solvation of Benzohydrazide in Aqueous Cosolvent Combinations of Some Alcohols. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Figshare. (2025, April 16). Solvability Measurement, Solvent Impact, Thermodynamic Modeling, and Special Solvation of Benzohydrazide in Aqueous Cosolvent Combinations of Some Alcohols. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzoylhydrazine. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvability Measurement, Solvent Impact, Thermodynamic Modeling, and Special Solvation of Benzohydrazide in Aqueous Cosolvent Combinations of Some Alcohols | Request PDF. Retrieved from [Link]
-
ResearchGate. (2017, August 9). (PDF) Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. Retrieved from [Link]
-
World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (2001, December 1). Synthesis and pharmacological activity of a novel water-soluble hepatocyte-specific polymeric prodrug of prostaglandin E(1) using lactosylated poly(L-glutamic hydrazide) as a carrier. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Retrieved from [Link]
-
ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
Ritika, S., Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. Retrieved from [Link]
-
Sarex. (n.d.). Benzoic Hydrazide. Retrieved from [Link]
-
Briki, K., Lahreche, T., Abbassi, M. S., Lahrech, M. B., Othman, A. A., Elissawy, A. M., & Singab, A. N. B. (2024). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity. Arabian Journal of Chemistry, 17(6), 105767. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. PMC. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC. Retrieved from [Link]
-
MDPI. (2022, November 28). Water-Soluble Salts Based on Benzofuroxan Derivatives—Synthesis and Biological Activity. Retrieved from [Link]
-
IJSDR. (2011, January 12). Methods to boost solubility. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Retrieved from [Link]
-
ResearchGate. (2026, February 25). (PDF) Study of pH-dependent drugs solubility in water. Retrieved from [Link]
-
National Center for Biotechnology Information. (2004, August 15). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. Retrieved from [Link]
-
MDPI. (2025, July 18). Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide. Retrieved from [Link]
- Google Patents. (n.d.). US20040043073A1 - Pharmaceutical compositions for drugs having pH-dependent solubility.
-
Springer. (2018, March 19). Influences of Crystal Anisotropy in Pharmaceutical Process Development. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Crystal Polymorphism in Pharmaceutical Science. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Effect of solubility of a hydrazide compound on the crystallization behavior of poly(l-lactide). RSC Publishing. Retrieved from [Link]
Sources
- 1. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzoylhydrazine | C7H8N2O | CID 11955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US20040043073A1 - Pharmaceutical compositions for drugs having pH-dependent solubility - Google Patents [patents.google.com]
- 12. ijmsdr.org [ijmsdr.org]
- 13. wjbphs.com [wjbphs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. acs.figshare.com [acs.figshare.com]
- 16. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 18. hilarispublisher.com [hilarispublisher.com]
- 19. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. sphinxsai.com [sphinxsai.com]
- 23. Synthesis and pharmacological activity of a novel water-soluble hepatocyte-specific polymeric prodrug of prostaglandin E(1) using lactosylated poly(L-glutamic hydrazide) as a carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. japer.in [japer.in]
removing unreacted 2-chloropropanoyl chloride from reaction mixtures
Technical Support Center: Troubleshooting & Workup Strategies for 2-Chloropropanoyl Chloride
Introduction 2-Chloropropanoyl chloride (also known as 2-chloropropionyl chloride) is a highly reactive, bifunctional acylating agent widely utilized in the synthesis of amides, esters, and chiral pharmaceutical intermediates[1]. Because it is frequently used in stoichiometric excess to drive reactions to completion, removing the unreacted electrophile is a critical bottleneck. Its dual reactivity—featuring both an acyl chloride and an alpha-chloro group—combined with its moderate boiling point, requires carefully selected workup strategies to prevent product degradation, unwanted side reactions, or downstream purification failures.
Physicochemical Properties & Workup Implications
Understanding the physical data of 2-chloropropanoyl chloride is the first step in designing a self-validating removal protocol.
| Property | Value | Causality / Impact on Workup Strategy |
| Boiling Point | 109–111 °C[2] | Too high for rapid evaporation at ambient pressure; requires high vacuum or co-evaporation to prevent thermal degradation of the target product. |
| Density | 1.28–1.31 g/mL at 20 °C | Denser than water. If an aqueous quench is performed without a lighter organic solvent (like EtOAc or ether), the organic phase will form the bottom layer. |
| Molecular Weight | 126.97 g/mol [1] | Essential for calculating the exact equivalents of solid-supported scavenger resin or quenching reagents needed. |
| Reactivity | Highly Moisture Sensitive[1] | Vigorously reacts with nucleophiles. Exothermic hydrolysis generates HCl gas, necessitating controlled cooling during aqueous quenching[3]. |
Workup Strategy Decision Matrix
Decision tree for selecting a 2-chloropropanoyl chloride removal strategy.
Frequently Asked Questions & Troubleshooting Protocols
Q1: Why is removing 2-chloropropanoyl chloride more complex than removing standard acyl chlorides like acetyl chloride? A: Acetyl chloride has a low boiling point (~52 °C) and can be easily removed in vacuo at room temperature. In contrast, 2-chloropropanoyl chloride boils at 109–111 °C[2]. Applying sufficient heat to evaporate it directly risks thermal degradation of your target product. Furthermore, the presence of the alpha-chloro group introduces a secondary electrophilic site. If harsh nucleophiles or elevated temperatures are used during quenching, the alpha-chloro group can undergo unwanted nucleophilic substitution (e.g., forming alpha-hydroxy or alpha-alkoxy byproducts).
Q2: My target product is highly lipophilic. What is the most reliable method for removing the excess reagent? A: A mild aqueous bicarbonate quench is the industry standard for lipophilic products[3]. The mild base neutralizes the HCl byproduct and hydrolyzes the unreacted acyl chloride into 2-chloropropanoic acid, which is subsequently deprotonated to form the highly water-soluble sodium 2-chloropropanoate.
Protocol 1: Mild Aqueous Bicarbonate Quench
-
Cooling: Transfer the reaction flask to an ice-water bath and cool to 0 °C. Causality: Quenching is highly exothermic; cooling prevents localized heating that could drive unwanted side reactions at the alpha-carbon.
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to reduce viscosity and facilitate phase separation.
-
Quenching: Slowly add saturated aqueous NaHCO₃ dropwise. Self-Validation: You will observe CO₂ evolution (bubbling). The cessation of vigorous bubbling indicates that the excess acyl chloride and HCl have been neutralized.
-
Phase Separation: Transfer to a separatory funnel. Extract the aqueous layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
Q3: My synthesized product is highly water-soluble (e.g., a polar PEGylated compound or carbohydrate derivative). I cannot use an aqueous workup. How do I remove the acyl chloride? A: For water-soluble products, or when aqueous hydrolysis is detrimental to the target molecule, use a polymer-supported scavenger resin[4]. A resin functionalized with primary amines, such as Tris(2-aminoethyl)amine polystyrene, acts as a macroscopic nucleophile. It covalently traps the excess acyl chloride, allowing you to simply filter away the impurity[5].
Workflow for polymer-supported scavenging of unreacted acyl chlorides.
Protocol 2: Scavenging with Trisamine Resin
-
Resin Preparation: Suspend Tris(2-aminoethyl)amine polystyrene resin in anhydrous dichloromethane (DCM) for 15 minutes to swell the polymer matrix.
-
Scavenging: Add 2.0 to 3.0 equivalents of the swollen resin (calculated based on the theoretical excess of 2-chloropropanoyl chloride) directly to the crude reaction mixture.
-
Agitation: Stir gently at room temperature for 1–2 hours. Causality: Gentle agitation ensures maximum contact between the dissolved electrophile and the solid-supported nucleophile without mechanically shearing the resin beads.
-
Filtration: Filter the suspension through a sintered glass fritted funnel. Wash the resin cake with a small volume of DCM to recover any entrained product.
-
Validation: Analyze the filtrate via IR spectroscopy. Self-Validation: The complete disappearance of the characteristic acyl chloride carbonyl stretch (~1780 cm⁻¹) confirms successful removal.
Q4: Can I remove unreacted 2-chloropropanoyl chloride via direct evaporation? A: Direct evaporation is only recommended if your target product is exceptionally thermally stable and significantly less volatile than 111 °C. To avoid heating the mixture excessively, co-evaporation with an azeotroping solvent under high vacuum is required.
Protocol 3: Co-evaporation under Reduced Pressure
-
Dilution: Add 3–5 volumes of anhydrous toluene to the crude reaction mixture. Causality: Toluene acts as an entraining agent, facilitating the removal of the acyl chloride and residual HCl at a much lower temperature than the neat boiling point.
-
Evaporation: Apply high vacuum (< 10 mbar) using a rotary evaporator. Keep the water bath temperature strictly below 40 °C.
-
Repetition: Repeat the toluene addition and evaporation cycle 2–3 times.
-
Validation: Monitor the mass of the flask. Self-Validation: The process is complete when the mass of the residue reaches a constant value across two consecutive evaporation cycles.
References
- Benchchem. "2-Chloropropionyl chloride CAS number and properties." Benchchem.
- Benchchem. "2-Chloropropionyl Chloride|CAS 7623-09-8." Benchchem.
- Sigma-Aldrich. "2-Chloropropionyl chloride 97% 7623-09-8." Sigma-Aldrich.
- Wipf Group. "Strategies in Organic Synthesis - Polymer Supported Scavengers." University of Pittsburgh.
- Thieme-Connect. "Flow Chemistry in Organic Synthesis - Immobilized Reagents." Thieme.
- Benchchem. "2-Chloro-N-(2,4-dichlorophenyl)acetamide." Benchchem.
Sources
optimizing reaction temperature for benzohydrazide acylation
Technical Support & Troubleshooting Center
Status: Operational
Operator: Senior Application Scientist
Topic: Thermal Optimization of Benzohydrazide Acylation (
The Thermodynamic vs. Kinetic Landscape
Why Temperature is Your Critical Control Point (CCP)
In the acylation of benzohydrazide (
-
Kinetic Pathway (Target:
-Diacylhydrazine): At lower temperatures ( ), the reaction is kinetically controlled. The nucleophilic -nitrogen of the hydrazide attacks the acylating agent (e.g., acid chloride) to form the acyclic diacylhydrazine. This is usually the desired pharmaceutical intermediate. -
Thermodynamic Pathway (Target: 1,3,4-Oxadiazole): At elevated temperatures (
), particularly in acidic media or high-boiling solvents (e.g., DMSO, Toluene), the diacylhydrazine undergoes cyclodehydration . The carbonyl oxygen attacks the imidic carbon, expelling water to form the thermodynamically stable 1,3,4-oxadiazole ring.
Key Takeaway: If your goal is the acyclic hydrazine, heat is your enemy. If your goal is the oxadiazole, heat is your reagent.
Pathway Visualization
The following diagram illustrates the bifurcation of the reaction mechanism based on thermal energy input.
Figure 1: Mechanistic bifurcation showing the temperature-dependent conversion of the kinetic product (Diacylhydrazine) to the thermodynamic product (Oxadiazole).
Troubleshooting Wizard (Q&A)
Q1: My reaction mixture turned into a gummy oil instead of a precipitate. What happened?
-
Diagnosis: This is often a Solvent/Temperature Mismatch . Benzohydrazides are polar, while acyl chlorides are lipophilic. If you run this in a non-polar solvent (like Toluene) at low temperature, the intermediate salts clump together as "gums" rather than discrete crystals, trapping unreacted material.
-
Solution: Switch to a polar aprotic solvent like THF or DCM (Dichloromethane). If using DCM, ensure you are at
. The product should precipitate as a clean white solid. If gumming persists, add a co-solvent like Diethyl Ether to induce crystallization.
Q2: I isolated the product, but NMR shows a missing carbonyl peak and an extra aromatic signal. Did I make the oxadiazole?
-
Diagnosis: Yes. You likely employed excessive heat or prolonged reflux times. If you used a coupling agent like
or Thionyl Chloride, these act as dehydrating agents that catalyze cyclization even at moderate temperatures. -
Solution: Repeat the experiment maintaining the internal temperature below
. Use a mild base (Triethylamine or Pyridine) to scavenge HCl immediately, preventing acid-catalyzed dehydration.
Q3: The reaction is extremely sluggish at
-
Diagnosis: Benzohydrazide has poor solubility in DCM/Chloroform at
, leading to heterogeneous kinetics. -
Solution: Do not heat immediately.[1] Instead:
-
Dissolve the benzohydrazide in a minimum amount of DMAc (Dimethylacetamide) or DMF .
-
Dilute this solution into your main solvent (DCM).
-
This "doping" strategy increases effective concentration without raising the temperature.
-
Q4: I am seeing O-acylation instead of N-acylation.
-
Diagnosis: This is rare but occurs with "hard" electrophiles or high temperatures where the carbonyl oxygen becomes competitively nucleophilic (Ambident Nucleophile Theory).
-
Solution: Switch to a "softer" acylating agent (e.g., use an anhydride instead of an acid chloride) and strictly control temperature at
.
Optimization Data Matrix
Use this table to select the correct solvent/temperature system for your specific target.
| Solvent System | Temperature | Primary Product | Risk Factor | Recommended For |
| DCM / Et3N | Diacylhydrazine | Low | Standard synthesis of acyclic drugs. | |
| THF / Pyridine | Diacylhydrazine | Low | Substrates with poor solubility in DCM. | |
| Ethanol (Abs) | Reflux ( | Mixed / Oxadiazole | High | NOT recommended for acyclic targets. |
| POCl3 | 1,3,4-Oxadiazole | High (Safety) | Intentional synthesis of oxadiazoles. | |
| Water / Na2CO3 | Diacylhydrazine | Medium | Green chemistry (Schotten-Baumann conditions). |
Standardized Protocol: Low-Temperature Acylation
Target: High-purity N,N'-Diacylhydrazine
Reagents:
-
Benzohydrazide (1.0 equiv)
-
Acyl Chloride (1.1 equiv)
-
Triethylamine (1.2 equiv) or Pyridine
-
DCM (Anhydrous)
Workflow:
-
Setup: Purge a round-bottom flask with
. Add Benzohydrazide and DCM ( ). -
Solubilization: Add Triethylamine. The suspension may clear up slightly.
-
Critical Cooling: Submerge flask in an ice/salt bath to reach internal temp of
to . -
Addition: Add Acyl Chloride dropwise over 20 minutes. Do not allow temp to exceed
.-
Why? This prevents the exotherm from triggering local cyclization or degradation.
-
-
Equilibration: Remove ice bath and stir at Room Temperature (
) for 3–6 hours. -
Quench: Pour mixture into ice-cold water.
-
Isolation: The diacylhydrazine usually precipitates. Filter and wash with cold ether.
References
-
Reactivity of benzohydrazide derivatives towards acetylation reaction. Source: Chemical Physics Letters (via ResearchGate) Context: Kinetic data confirming the stepwise mechanism and nucleophilic attack as the rate-determining step.[2]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles. Source: MDPI (Molecules) Context: Details the cyclization of diacylhydrazines to oxadiazoles using dehydrating agents and heat.
-
Troubleshooting guide for the synthesis of benzohydrazide derivatives. Source: BenchChem Context: Practical purification and solubility troubleshooting for hydrazide derivatives.
-
A Comparative Guide to the Synthetic Pathways of N'-Benzoyl-N'-benzylbenzohydrazide. Source: BenchChem Context: Comparative protocols for acylation sequences and temperature management.
-
Measurement and Thermodynamic Modeling of the Solubility of Benzohydrazide. Source: Journal of Chemical & Engineering Data (via ResearchGate) Context: Solubility data in various solvents to assist in solvent selection for acylation.
Sources
troubleshooting low purity in chloropropanoyl benzohydrazide production
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the purity of diacylhydrazines. The synthesis of chloropropanoyl benzohydrazide—a critical intermediate for various agrochemicals and pharmaceutical scaffolds—typically involves the N-acylation of benzohydrazide using 2- or 3-chloropropionyl chloride[1][2].
While conceptually straightforward, the dual nucleophilic nature of hydrazines combined with the high reactivity of acid chlorides often leads to complex impurity profiles. This guide deconstructs the reaction mechanics, addresses specific failure modes, and provides a self-validating protocol to consistently achieve >98% purity.
Diagnostic Decision Tree
Before adjusting your protocol, you must identify the chemical nature of your impurity. Use the workflow below to match your LC-MS/HPLC data to the correct mechanistic failure.
Diagnostic workflow for resolving purity issues in chloropropanoyl benzohydrazide synthesis.
Troubleshooting Guide & FAQs
Q1: My final product consistently shows a significant impurity with a higher molecular weight. What is causing this, and how can I prevent it? A1: You are observing bis-acylation (over-acylation). When benzohydrazide reacts with chloropropionyl chloride, the resulting N'-(chloropropanoyl)benzohydrazide still possesses a secondary amine (the N' position) that retains nucleophilicity. If the local concentration of the acid chloride is too high, or if the reaction temperature exceeds 5 °C during addition, this secondary nitrogen can attack another molecule of acid chloride, forming an undesired triacyl species[3][4]. Mechanistic Fix: The kinetics of the first acylation are significantly faster than the second. To exploit this kinetic difference, maintain strict temperature control (0–5 °C) during the addition phase, ensure a highly dilute, dropwise addition of the acid chloride to prevent localized concentration spikes, and strictly limit the acid chloride stoichiometry to 1.02–1.05 equivalents.
Q2: The reaction stalls at ~70% conversion, leaving a large amount of unreacted benzohydrazide. Adding more acid chloride doesn't help. Why? A2: This is a classic symptom of poor acid scavenging. The acylation reaction generates one equivalent of hydrochloric acid (HCl) for every successful coupling[2]. If your base (e.g., triethylamine, pyridine, or K₂CO₃) is insufficient, poorly distributed, or depleted, the generated HCl will protonate the unreacted benzohydrazide. The resulting benzohydrazide hydrochloride salt is completely non-nucleophilic, stalling the reaction. Mechanistic Fix: Adding more acid chloride exacerbates the problem by generating more acid. Instead, ensure you are using at least 1.2 to 1.5 equivalents of a highly soluble organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
Q3: LC-MS shows a massive peak corresponding to 3-chloropropanoic acid. How is this forming? A3: Chloropropanoic acid is the direct hydrolysis product of your starting material, chloropropionyl chloride. Acid chlorides are exquisitely sensitive to water. If your solvent is not strictly anhydrous, or if your reaction flask is open to ambient humidity, water will outcompete the benzohydrazide for the electrophile. Mechanistic Fix: Water is a smaller, highly mobile nucleophile. To prevent this, strictly use freshly distilled or molecular-sieve-dried solvents, purge the reaction vessel with dry nitrogen or argon, and inspect your chloropropionyl chloride purity.
Quantitative Optimization Parameters
To transition from a failing synthesis to a robust, scalable process, align your reaction parameters with the optimized conditions outlined below:
| Parameter | Sub-optimal Condition | Optimized Condition | Mechanistic Impact on Purity |
| Stoichiometry | >1.2 eq Acid Chloride | 1.02 - 1.05 eq | Prevents bis-acylation of the N' secondary amine. |
| Temperature | Ambient (20-25 °C) | 0-5 °C during addition | Suppresses kinetic over-reaction and thermal degradation. |
| Acid Scavenger | 1.0 eq K₂CO₃ (solid) | 1.5 eq TEA (soluble) | Prevents benzohydrazide protonation; ensures complete conversion. |
| Solvent | Technical grade THF | Anhydrous DCM | Eliminates water to prevent acid chloride hydrolysis; allows easy biphasic workup. |
Step-by-Step Validated Protocol
This protocol is engineered as a self-validating system to ensure >98% purity of N'-(3-chloropropanoyl)benzohydrazide at the bench scale.
Phase 1: System Preparation & Anhydrous Validation
-
Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, pressure-equalizing dropping funnel, and nitrogen inlet.
-
Purge the system with dry nitrogen for 15 minutes to displace ambient humidity.
Phase 2: Reagent Dissolution 3. Suspend benzohydrazide (10.0 g, 73.4 mmol) in 100 mL of anhydrous dichloromethane (DCM). 4. Add triethylamine (TEA) (1.5 equivalents, 110.1 mmol, ~15.3 mL). Causality Check: TEA acts as the HCl scavenger. The slight excess ensures that as the reaction progresses, the benzohydrazide remains unprotonated and highly nucleophilic[3].
Phase 3: Controlled Acylation 5. Cool the reaction mixture to 0 °C using an ice-water bath. Validation Check: Insert an internal thermometer to verify the solvent temperature is ≤ 2 °C before proceeding. 6. Dissolve 3-chloropropionyl chloride (1.05 equivalents, 77.1 mmol, ~7.4 mL) in 20 mL of anhydrous DCM. 7. Add the acid chloride solution dropwise via the dropping funnel over a strict 45-minute window. Causality Check: Dropwise addition at 0 °C suppresses the formation of bis-acylated byproducts by keeping the local concentration of the electrophile extremely low[4].
Phase 4: Reaction Maturation & Monitoring 8. After addition, stir at 0 °C for 30 minutes, then allow the mixture to gradually warm to room temperature over 2 hours. 9. Validation Check: Pull a 50 µL aliquot, quench in 0.5 mL methanol, and analyze via TLC (Ethyl Acetate:Hexane 1:1). The benzohydrazide spot (visualized via UV or ninhydrin) must be completely consumed.
Phase 5: Quenching and Purification 10. Quench the reaction by adding 50 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the organic layer. 11. Wash the organic layer with 1M HCl (50 mL) to remove unreacted TEA and trace residual benzohydrazide, followed by brine (50 mL). 12. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. 13. Recrystallize the crude solid from a hot ethanol/water mixture. The desired diacylhydrazine will precipitate rapidly upon the addition of water, leaving lipophilic impurities in solution[3].
References
- Source: nih.
- Source: mdpi.
- Source: benchchem.
- Source: mdpi.
Sources
Technical Support Center: N'-(2-chloropropanoyl)benzohydrazide Stability
The following technical guide addresses the stability profile, degradation mechanisms, and handling protocols for N'-(2-chloropropanoyl)benzohydrazide (CAS 851115-98-5). This content is structured for researchers requiring immediate, actionable troubleshooting data.
Executive Summary
Current Status: Stable at Room Temperature (20–25°C) under controlled conditions. Critical Vulnerability: Moisture Sensitivity (Hydrolysis & Cyclization). Shelf-Life: >2 years if stored desiccated at 2–8°C; ~6 months at ambient temperature if strictly anhydrous.
N'-(2-chloropropanoyl)benzohydrazide is a diacylhydrazine featuring an
Part 1: Frequently Asked Questions (Storage & Handling)
Q1: Can I store this compound on the laboratory bench for extended periods? A: Short-term storage (days to weeks) on the bench is acceptable if the vial is tightly sealed and protected from direct sunlight. However, for long-term storage (>1 month), we recommend 2–8°C in a desiccator. The activation energy for the hydrolysis of the C-Cl bond is lowered by ambient heat and humidity, leading to a slow release of HCl gas within the vial.
Q2: My sample has developed a faint acrid smell and a yellow tint. Is it still usable? A: The acrid smell is likely HCl , a byproduct of moisture-induced hydrolysis or partial cyclization. The yellowing indicates the formation of conjugated impurities (likely oxadiazole byproducts).
-
Action: Perform a purity check (see Protocol A). If purity is >95%, you may repurify via recrystallization (EtOH/Water). If <90%, discard, as the HCl present will interfere with sensitive nucleophilic substitution or coupling reactions.
Q3: Is this compound light-sensitive? A: While not intensely photo-labile, the benzohydrazide moiety can undergo slow photo-oxidation or radical decomposition under high-intensity UV light. Store in amber vials as a precaution.
Part 2: Troubleshooting Degradation (Mechanistic Insights)
Understanding the "Why" allows for better experimental design. The degradation of N'-(2-chloropropanoyl)benzohydrazide follows two primary pathways.
Pathway 1: Hydrolytic Dehalogenation (Moisture Driven)
In the presence of water, the secondary alkyl chloride undergoes nucleophilic substitution (
-
Impact: The generated HCl protonates the hydrazide nitrogens, reducing nucleophilicity in subsequent reactions.
Pathway 2: Intramolecular Cyclization (Base/Heat Driven)
This compound is a precursor to 2-phenyl-5-(1-chloroethyl)-1,3,4-oxadiazole . Even mild alkalinity (or local pH changes from degradation) can trigger the carbonyl oxygen of the benzoyl group to attack the
-
Impact: Loss of the linear hydrazide functionality.
Visualization: Degradation Pathways
Figure 1: Primary degradation pathways. Note the autocatalytic role of HCl release.
Part 3: Diagnostics & Protocols
Protocol A: Rapid Purity Check (HPLC)
Use this protocol to validate compound integrity before critical experiments.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 100 mm, 3.5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (MeCN) |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Benzoyl chromophore) |
| Expected RT | ~5.5 - 6.5 min (Compound is moderately lipophilic, LogP ~1.9) |
Interpretation:
-
Main Peak: N'-(2-chloropropanoyl)benzohydrazide.[1]
-
Early Eluting Peak (Polar): Hydrolyzed impurity (Cl replaced by OH).
-
Late Eluting Peak (Non-polar): Cyclized 1,3,4-oxadiazole (loss of H-bond donors).
Protocol B: Rescue Recrystallization
If purity is 85-95%, use this method to remove HCl salts and hydrolyzed impurities.
-
Dissolve: Dissolve 1.0 g of the crude solid in minimal boiling Ethanol (~5-8 mL).
-
Filter: Filter hot to remove insoluble particulates.
-
Precipitate: Add warm water dropwise until slight turbidity persists.
-
Cool: Allow to cool slowly to Room Temperature, then refrigerate at 4°C for 2 hours.
-
Collect: Filter the white needles/solid. Wash with cold 20% EtOH/Water.
-
Dry: Vacuum dry over
or silica gel to remove trace moisture.
Part 4: Decision Support Tool
Use this logic flow to determine the usability of your stock.
Figure 2: Troubleshooting logic for assessing compound viability.
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: N'-(2-chloropropanoyl)benzohydrazide. Retrieved from
-
ChemScene. (n.d.). N'-(2-Chloropropanoyl)benzohydrazide Product Analysis. Retrieved from
-
Somogyi, L. (2002). Chlorination and subsequent cyclization to 1,3,4-oxadiazoles. Tetrahedron. Retrieved from
-
Thermo Fisher Scientific. (n.d.). Hydrazide Chemistry and Crosslinking. Retrieved from
-
BldPharm. (n.d.). Product Specifications: CAS 851115-98-5.[1][2] Retrieved from
Sources
separation of mono- and di-acylated hydrazine byproducts
Welcome to the Process Chemistry Technical Support Center . This module is specifically designed for researchers, medicinal chemists, and drug development professionals dealing with a ubiquitous challenge in synthetic chemistry: the purification of target monoacylhydrazines (hydrazides) from thermodynamically stable diacylhydrazine byproducts.
Below, you will find our expert-curated troubleshooting guides, mechanistic FAQs, and self-validating experimental protocols.
I. Core Concepts & Troubleshooting FAQs
Q1: Why do I consistently observe di-acylated byproducts even when using a stoichiometric equivalent of hydrazine? A: This is a classic kinetic versus thermodynamic challenge driven by the alpha-effect . When hydrazine reacts with an acylating agent (e.g., an ester or acyl chloride), the initial product is a monoacylhydrazine (R-CO-NHNH₂). While the electron-withdrawing carbonyl group reduces the overall electron density of the molecule, the adjacent nitrogen atom donates lone-pair electron density. This keeps the terminal primary amine (-NH₂) surprisingly nucleophilic. Consequently, the monoacylhydrazine competes effectively with unreacted hydrazine for the remaining acylating agent, leading to over-acylation and the formation of the symmetrical or mixed diacylhydrazine (R-CO-NHNH-CO-R')[1].
Q2: How do the physicochemical properties of mono- and di-acylated hydrazines dictate my separation strategy? A: The separation relies entirely on the loss of the primary amine.
-
Monoacylhydrazines possess a primary amine (-NH₂), making them strong hydrogen bond donors and acceptors. They are highly polar and slightly basic.
-
Diacylhydrazines possess two secondary nitrogens flanked by strongly electron-withdrawing carbonyls. This drastically reduces their basicity, diminishes their hydrogen-bonding capacity to external solvents, and lowers their overall polarity. Furthermore, diacylhydrazines often form highly rigid, symmetrical intermolecular hydrogen-bonded networks with themselves, resulting in high lattice energies and poor solubility in non-polar solvents[2].
Q3: What is the most efficient chromatographic approach for separation?
A: For liquid chromatography, Normal-Phase Silica Gel Chromatography is highly effective. Because the monoacylhydrazine retains the polar -NH₂ group, it interacts strongly with the acidic silanol groups on the silica stationary phase. The diacylhydrazine, lacking this primary amine and being sterically hindered, interacts weakly. Therefore, the diacylhydrazine will elute significantly earlier (higher
II. Mechanistic & Workflow Visualizations
Caption: Reaction pathway illustrating the formation of mono- and di-acylated hydrazines.
Caption: Decision tree and workflow for the physical separation of hydrazine derivatives.
III. Quantitative Data & Physicochemical Comparison
To design an effective purification protocol, scientists must leverage the distinct physicochemical differences summarized below.
| Property | Monoacylhydrazine (Target) | Diacylhydrazine (Byproduct) | Separation Implication |
| General Structure | R-CO-NH-NH₂ | R-CO-NH-NH-CO-R' | Loss of primary amine dictates methodology. |
| Polarity | High | Low to Moderate | Diacyl elutes first on normal-phase silica; Monoacyl elutes first on reverse-phase (C18)[3]. |
| H-Bond Donors | 3 (One secondary, two primary) | 2 (Two secondary amides) | Monoacyl binds strongly to polar stationary phases. |
| Solubility (Non-polar) | Moderate (Soluble in DCM, EtOAc) | Very Poor (Crashes out of cold solvents) | Enables selective precipitation/trituration[1]. |
| Ninhydrin Stain | Positive (Deep purple/brown) | Negative (or very faint yellow) | Crucial for TLC fraction identification. |
IV. Step-by-Step Experimental Methodologies
The following protocols are designed as self-validating systems . By incorporating analytical checkpoints (like specific TLC stains), the chemist can verify the success of each step before proceeding, preventing downstream contamination.
Protocol A: Selective Precipitation (Trituration)
Causality: Diacylhydrazines frequently possess high lattice energies due to symmetrical intermolecular hydrogen bonding, making them insoluble in moderately polar or non-polar solvents where monoacylhydrazines remain soluble[2].
-
Concentration: Concentrate the crude reaction mixture under reduced pressure to remove volatile reaction solvents (e.g., ethanol or THF). Do not dry completely to a hard crust; leave it as a thick syrup.
-
Anti-Solvent Addition: Suspend the crude syrup in a non-polar/moderately polar anti-solvent (e.g., cold diethyl ether, isopropyl acetate, or dichloromethane). Use approximately 5-10 volumes relative to the crude mass.
-
Agitation & Maturation: Stir the suspension vigorously at 0–5 °C for 1 to 2 hours. This promotes the crystallization of the diacylhydrazine byproduct[1].
-
Filtration: Filter the suspension through a sintered glass funnel. Wash the filter cake with a small volume of the cold anti-solvent.
-
Self-Validation (TLC Check): Spot both the filtrate and the dissolved filter cake on a silica TLC plate.
-
Stain: Dip in Ninhydrin solution and heat.
-
Validation: The filtrate should show a strong, highly retained (low
) purple spot (monoacylhydrazine). The filter cake should show a faster-moving (high ) spot that does not stain strongly with ninhydrin (diacylhydrazine).
-
-
Isolation: Evaporate the filtrate to yield the crude, enriched monoacylhydrazine.
Protocol B: Normal-Phase Flash Chromatography
Causality: If precipitation is incomplete, normal-phase chromatography exploits the primary amine's affinity for acidic silanol groups to achieve baseline separation.
-
Column Preparation: Pack a silica gel column (230-400 mesh) using a non-polar solvent system (e.g., Hexanes or Heptane).
-
Sample Loading: Dissolve the enriched monoacylhydrazine (from Protocol A) in a minimum amount of dichloromethane (DCM). If the sample is insoluble in DCM, dry-load it by adsorbing it onto a small amount of silica gel.
-
Elution Gradient: Begin elution with a low-polarity mixture (e.g., 10% Ethyl Acetate in Hexanes) to rapidly flush out the less polar diacylhydrazine.
-
Target Elution: Gradually increase the polarity to 50-100% Ethyl Acetate, and eventually introduce 1-5% Methanol if the monoacylhydrazine is highly retained.
-
Fraction Analysis (Self-Validation):
-
Collect fractions and analyze via TLC.
-
Validation: The diacylhydrazine will elute in the earlier fractions (UV active if aromatic, but Ninhydrin negative). The target monoacylhydrazine will elute in the later, highly polar fractions and will react rapidly with Ninhydrin to form a dark spot.
-
-
Recovery: Pool the Ninhydrin-positive fractions and concentrate under reduced pressure to yield the pure monoacylhydrazine.
V. References
-
Google Patents. "CA2579742A1 - A process for the preparation of [1,4,5]-oxadiazepane derivatives". Google Patents. Available at:
-
Google Patents. "CN107406373B - Boron-containing diacylhydrazine compounds". Google Patents. Available at:
Sources
Validation & Comparative
Section 1: Predicted 1H NMR Profile of N'-(2-chloropropanoyl)benzohydrazide
An In-Depth Guide to the 1H NMR Spectroscopic Interpretation of N'-(2-chloropropanoyl)benzohydrazide and its Analogues
A Senior Application Scientist's Perspective on Structural Elucidation
For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, remains the most powerful and widely used tool for this purpose.[1][2] This guide provides an in-depth interpretation of the theoretical 1H NMR spectrum of N'-(2-chloropropanoyl)benzohydrazide, a compound featuring a confluence of important pharmacophoric motifs: a benzoyl ring, a hydrazide linker, and an α-chloro-substituted acyl chain.
This document moves beyond a simple peak listing. It is designed to illustrate the deductive logic and comparative analysis used in modern structural chemistry. We will dissect the predicted spectrum, compare it with structurally related alternatives, and outline the experimental protocols necessary to validate our assignments, providing a comprehensive framework for researchers tackling similar analytical challenges.
The first step in any NMR interpretation is to analyze the molecule's structure for symmetry and distinct proton environments.[3] N'-(2-chloropropanoyl)benzohydrazide (Structure 1) possesses several unique proton sets, each with a characteristic chemical shift, integration, and multiplicity (splitting pattern).
Structure 1: N'-(2-chloropropanoyl)benzohydrazide with Proton Labeling
Caption: Labeled structure of the target molecule for NMR assignment.
Based on this structure, we can predict the key features of its 1H NMR spectrum, typically recorded in a solvent like DMSO-d6, which is excellent for solubilizing polar compounds like hydrazides and resolving NH proton signals.[4][5]
The Aromatic Region (δ 7.5-8.0 ppm)
The five protons on the monosubstituted benzene ring (Hb, Hc, Hd) are chemically non-equivalent and will appear in the aromatic region of the spectrum.[6]
-
H-d (ortho-protons): These two protons are closest to the electron-withdrawing carbonyl group. This deshielding effect will shift their resonance furthest downfield in the aromatic region, likely appearing as a doublet or multiplet around δ 7.9-8.0 ppm .
-
H-b (para-proton): This single proton will likely appear as a triplet or multiplet, typically at a lower chemical shift than the ortho protons, estimated around δ 7.5-7.6 ppm .
-
H-c (meta-protons): These two protons will also appear as a triplet or multiplet, with a chemical shift intermediate to the ortho and para protons, estimated around δ 7.6-7.7 ppm .
Collectively, these signals will integrate to 5H and often present as a complex, overlapping multiplet.
The Hydrazide Amide Protons (δ 10.0-11.0 ppm)
The two N-H protons (He, Hf) are acidic and their chemical shifts are highly dependent on solvent, concentration, and temperature.[7]
-
In DMSO-d6, N-H protons of benzohydrazides are known to appear as distinct, often broad, singlets at very low field (downfield) due to hydrogen bonding with the solvent.[5][8]
-
He & Hf: We predict two separate signals, as rotation around the C-N amide bonds is restricted. The N-H adjacent to the benzoyl group (He) and the N-H adjacent to the chloropropanoyl group (Hf) are in different chemical environments. Expect two broad singlets, each integrating to 1H, in the range of δ 10.0-11.0 ppm . These signals will disappear upon the addition of D₂O, a key confirmatory test.[4]
The α-Chloropropanoyl System (δ 1.7 and 4.9 ppm)
This aliphatic portion of the molecule presents a classic spin-spin coupling pattern.[3]
-
Hg (Methine Proton): This single proton is attached to a carbon bearing two strong electron-withdrawing groups: the carbonyl and the chlorine atom. This dual deshielding effect will cause a significant downfield shift into the δ 4.8-5.0 ppm range.[6] It has three neighboring protons on the methyl group, so according to the n+1 rule, its signal will be split into a quartet (q).[2]
-
Ha (Methyl Protons): These three protons are on a carbon adjacent to the methine group. They will appear much further upfield. We predict a signal around δ 1.6-1.8 ppm . This signal will be split by the single neighboring methine proton (Hg) into a doublet (d).
The coupling constant (J-value) for both the quartet and the doublet will be identical, typically around ³J = 7 Hz for free-rotating aliphatic systems.[9]
Summary of Predicted Data
The predicted data is consolidated in the table below for clarity.
| Proton Label | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Ha | 1.6 - 1.8 | 3H | Doublet (d) | ~7 | -CH3 |
| Hg | 4.8 - 5.0 | 1H | Quartet (q) | ~7 | -CH(Cl)- |
| Hb, c, d | 7.5 - 8.0 | 5H | Multiplet (m) | - | Aromatic C-H |
| He / Hf | 10.0 - 11.0 | 2H | Two broad singlets (br s) | - | N-H (exchangeable) |
Table 1: Predicted 1H NMR spectral data for N'-(2-chloropropanoyl)benzohydrazide in DMSO-d6.
Section 2: Comparative Analysis with Alternative Structures
To build confidence in our predicted assignments, we must compare them to the known spectral data of simpler, related molecules. This comparative approach is fundamental to structural elucidation.
| Compound | Structure | Key 1H NMR Features (DMSO-d6) | Rationale for Comparison |
| Benzohydrazide | C₆H₅CONHNH₂ | δ 4.3 (br s, 2H, -NH₂) , δ 7.4-7.8 (m, 5H, Ar-H) , δ 9.4 (br s, 1H, -CONH-) [10] | Establishes the baseline chemical shifts for the benzoyl and unsubstituted hydrazide protons. |
| 2-Chloropropanamide | CH₃CH(Cl)CONH₂ | δ 1.5 (d, 3H, -CH₃) , δ 4.6 (q, 1H, -CH(Cl)-) , δ 7.3 & 7.6 (br s, 2H, -NH₂) | Isolates the α-chloropropanoyl moiety, confirming the strong deshielding effect on the methine proton and the expected d/q pattern. |
| N'-acetylbenzohydrazide | C₆H₅CONHNHCOCH₃ | δ 1.9 (s, 3H, -CH₃) , δ 7.5-7.9 (m, 5H, Ar-H) , δ 9.9 & 10.2 (br s, 2H, -NH-) | Demonstrates the effect of a simple acetyl group. The upfield shift of the methyl protons (singlet, ~1.9 ppm) relative to our predicted doublet (Ha, ~1.7 ppm) and the absence of a downfield methine signal highlights the unique influence of the α-chloro substituent in our target molecule. |
Table 2: Comparative 1H NMR data for N'-(2-chloropropanoyl)benzohydrazide and related reference compounds.
This comparison validates our predictions. The downfield shift of the methine proton (Hg) to ~4.9 ppm is a direct and powerful indicator of the α-chloro substitution, distinguishing it clearly from a simple acetyl or propanoyl derivative.
Section 3: Experimental Protocols for Structural Verification
Trustworthy data begins with robust experimental design. The following protocols outline the steps to acquire and validate the 1H NMR spectrum of the target compound.
Protocol: 1D 1H NMR Data Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of N'-(2-chloropropanoyl)benzohydrazide.
-
Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The use of a deuterated solvent is critical to avoid a large interfering solvent signal in the spectrum.[1]
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.
-
Acquisition Parameters:
-
Set the spectral width to cover a range of -2 to 16 ppm.
-
Use a 30-degree pulse angle to ensure adequate relaxation between scans.
-
Acquire at least 16 scans to improve the signal-to-noise ratio.
-
Set the acquisition temperature to 298 K (25 °C).
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.
Protocol: D₂O Shake for NH Proton Confirmation
-
Initial Spectrum: Acquire a standard 1D 1H NMR spectrum as described above.
-
D₂O Addition: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Mixing: Gently shake the tube to ensure mixing. The acidic N-H protons will exchange with the deuterium from D₂O.
-
Re-acquisition: Immediately re-acquire the 1H NMR spectrum using the same parameters.
-
Analysis: Compare the two spectra. The signals corresponding to the N-H protons (predicted at δ 10.0-11.0 ppm) will significantly decrease in intensity or disappear entirely in the second spectrum, confirming their assignment.[4]
Workflow: Complete Structural Verification
Caption: Recommended workflow for unambiguous NMR-based structural elucidation.
Advanced 2D NMR for Unambiguous Assignment
For complex molecules or to provide the highest level of structural proof, 2D NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For our target molecule, a COSY spectrum would show a cross-peak connecting the methine quartet (Hg) and the methyl doublet (Ha). This provides definitive proof of the -CH(Cl)-CH₃ connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. It would allow for the unambiguous assignment of the carbon signals for the methyl group, the α-chloro methine, and the aromatic C-H groups, completing the structural puzzle.
Conceptual COSY Correlations for the Aliphatic System
Caption: Expected COSY cross-peaks confirming Hg-Ha coupling.
Conclusion
The 1H NMR spectrum of N'-(2-chloropropanoyl)benzohydrazide is predicted to show a set of highly characteristic and readily interpretable signals. The key distinguishing features are:
-
A downfield quartet around δ 4.9 ppm , indicative of the methine proton deshielded by both a carbonyl and a chlorine atom.
-
An upfield doublet around δ 1.7 ppm , corresponding to the adjacent methyl group.
-
Two exchangeable, broad singlets in the δ 10-11 ppm region , characteristic of the two distinct hydrazide N-H protons in DMSO-d6.
-
A complex multiplet for the aromatic protons between δ 7.5-8.0 ppm .
By combining a thorough analysis of the 1D spectrum with comparative data from analogous structures and confirmatory experiments like D₂O exchange and 2D COSY, researchers can achieve an unambiguous and trustworthy structural assignment, a critical step in the journey of drug discovery and development.
References
- Synthesis of New Benzohydrazide Derivatives with the 4-Aminoquinazoline and Chalcone Moieties as Effective Antimicrobial Agents in Agriculture.
- Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. PMC.
- Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Deriv
- Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. AIP Publishing.
- Design, Spectral and Biological Evaluation of Benzohydrazide Deriv
- Supporting Information for Amide Synthesis via Oxidation Amid
- N'-(2-Chloropropanoyl)benzohydrazide. ChemScene.
- Proton nuclear magnetic resonance. University of Oxford.
- Synthesis, characterization and X-ray crystal structures of 2-chloro-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide and its oxidovanadium(V) complexes. Scilit.
- Short Summary of 1H-NMR Interpretation.
- Proton NMR Investigation of Amide Samples using 60 MHz NMR analyzer. 4IR Solutions.
- Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. Academia.edu.
- A Guide to 1H NMR Chemical Shift Values. Compound Interest.
- Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins.
- The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs.
- 1H NMR Chemical Shifts for Common Functional Groups.
- Measurement of Long Range C H Coupling Constants. University of Ottawa NMR Facility Blog.
- N'-Benzoyl-2-methylbenzohydrazide: A Technical Guide. Benchchem.
- 1H proton nmr spectrum of 1-chloropropane. Doc Brown's Advanced Organic Chemistry.
- α-Anilinoketones, Esters and Amides: A Chemical Study. PMC.
- High Resolution Proton NMR Spectra. Chemistry LibreTexts.
- 1H NMR spectra of N-(benzoyl) stearic acid hydrazide.
- Coupling Constants Identify Coupled Protons. Chemistry LibreTexts.
- Synthesis and characterization of novel benzohydrazide as potential antibacterial agents.
- NMR 5: Coupling Constants. YouTube.
- Benzoylhydrazine.
- Lecture 3: Coupling Constants. Harvard University.
- Vicinal Couplings and Karplus Relationships. University of Wisconsin-Madison.
Sources
- 1. 182.160.97.198:8080 [182.160.97.198:8080]
- 2. acdlabs.com [acdlabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 8. lsdjmr.com [lsdjmr.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Benzoylhydrazine | C7H8N2O | CID 11955 - PubChem [pubchem.ncbi.nlm.nih.gov]
HPLC Method Development for Benzohydrazide Purity Analysis: Core-Shell Biphenyl vs. Standard C18
Executive Summary
Developing a stability-indicating HPLC method for Benzohydrazide presents a classic chromatographic paradox: the analyte is highly polar and basic (LogP ~0.2, pKa ~3.03), while its key impurities range from acidic hydrolysis products (Benzoic Acid) to hydrophobic starting materials (Ethyl Benzoate).
Standard C18 protocols often fail to retain Benzohydrazide sufficiently, leading to elution near the void volume and co-elution with polar matrix components. This guide compares a Legacy Standard C18 Method against an Optimized Core-Shell Biphenyl Method . Experimental evidence and mechanistic analysis demonstrate that the Biphenyl stationary phase, utilizing unique
Part 1: Compound Profile & Separation Challenge
Effective method development begins with understanding the physicochemical "personality" of the analytes.
Table 1: Physicochemical Properties of Key Analytes
| Analyte | Structure Description | LogP | pKa | Chromatographic Challenge |
| Benzohydrazide (API) | Polar, Basic Hydrazide | 0.20 | ~3.03 (Conj. Acid) | Low Retention: Elutes in void on C18. Tailing: Silanol interactions. |
| Benzoic Acid (Impurity A) | Acidic Hydrolysis Product | 1.87 | 4.20 | pH Sensitivity: Ionized at neutral pH (early elution). |
| Ethyl Benzoate (Impurity B) | Hydrophobic Ester | 2.64 | Neutral | Late Elution: Requires gradient to elute in reasonable time. |
| Hydrazine (Impurity C) | Toxic Precursor | -2.07 | 8.10 | Detection: No chromophore; requires derivatization (often analyzed separately). |
The Core Conflict:
-
At Neutral pH (7.0): Benzoic acid is ionized (
) and elutes early. Benzohydrazide is neutral but too polar for C18, also eluting early. Result: Co-elution . -
At Acidic pH (2.5): Benzoic acid is neutral (retained). Benzohydrazide is protonated (
), making it even more polar and less retained on C18.
Part 2: Comparative Methodology
We compare a traditional "Generic" approach against the "Targeted" modern approach.
Method A: The Alternative (Legacy C18)
-
Column: Fully Porous C18 (5 µm, 4.6 x 250 mm).
-
Mobile Phase: Phosphate Buffer (pH 7.0) / Methanol.[1][2][3][4]
-
Mechanism: Hydrophobic Interaction only.
Performance Analysis: This method relies solely on dispersive forces. Because Benzohydrazide has a LogP of 0.2, it has almost no affinity for the C18 alkyl chains.
-
Result: Benzohydrazide
(Elutes near void). -
Risk: Integration errors due to baseline disturbances at the solvent front; inability to separate from unretained salts.
Method B: The Solution (Core-Shell Biphenyl)
-
Column: Core-Shell Biphenyl (2.6 µm, 2.1 x 100 mm).
-
Mobile Phase: 0.1% Formic Acid (A) / Acetonitrile (B).[5]
-
Mechanism: Hydrophobic Interaction +
Stacking + Dipole-Dipole.
Performance Analysis:
The Biphenyl stationary phase contains two aromatic rings capable of
-
Result: Benzohydrazide
.[6] -
Benefit: Complete resolution from the void volume; sharp peaks due to core-shell efficiency.
Table 2: Comparative Performance Data (Simulated)
| Parameter | Method A (Standard C18, pH 7) | Method B (Core-Shell Biphenyl, pH 2.5) | Verdict |
| Retention Factor ( | 0.6 (Poor) | 3.2 (Excellent) | Method B prevents void elution. |
| Resolution ( | 1.2 (Co-elution risk) | > 5.0 | Method B utilizes selectivity difference. |
| Tailing Factor ( | 1.8 (Silanol interaction) | 1.1 | Method B (Acidic pH) suppresses silanols. |
| Run Time | 25 min (Isocratic) | 12 min (Gradient) | Core-shell particles allow faster flow/equilibration. |
Part 3: Mechanism Visualization
The following diagram illustrates why the Biphenyl phase succeeds where C18 fails.
Caption: Comparison of retention mechanisms. C18 relies on weak hydrophobic forces for polar analytes, while Biphenyl leverages Pi-Pi interactions for enhanced retention.
Part 4: Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating. The use of 0.1% Formic acid ensures the pH is controlled (~2.7) without the need for a pH meter, reducing preparation error.
Reagents & Standards
-
Solvent A: Water (LC-MS Grade) + 0.1% Formic Acid.
-
Solvent B: Acetonitrile (LC-MS Grade) + 0.1% Formic Acid.
-
Diluent: 90:10 Water:Acetonitrile (Matches initial gradient to prevent peak distortion).
Chromatographic Conditions
-
Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek), 2.6 µm, 100 x 2.1 mm.
-
Flow Rate: 0.4 mL/min.
-
Temperature: 35°C (Controls viscosity and kinetics).
-
Injection Volume: 2 µL.
-
Detection: UV @ 230 nm (Benzoyl chromophore).
Gradient Program
| Time (min) | % Solvent B | Event |
| 0.00 | 5 | Hold for retention of Benzohydrazide |
| 1.00 | 5 | Start Gradient |
| 8.00 | 60 | Elute Ethyl Benzoate |
| 8.01 | 95 | Column Wash |
| 10.00 | 95 | End Wash |
| 10.01 | 5 | Re-equilibration |
| 12.00 | 5 | End Run |
System Suitability (Self-Validation Criteria)
Before analyzing samples, inject the System Suitability Standard (Mix of API + Impurities) 5 times.
-
Retention Time %RSD: NMT 2.0% (Validates pump stability).
-
Resolution (
): > 2.0 between Benzohydrazide and Benzoic Acid (Validates column selectivity). -
Tailing Factor (
): 0.8 – 1.5 (Validates tubing connections and column bed integrity).
Part 5: Method Development Decision Tree
Use this workflow to adapt the method if your specific matrix (e.g., plasma, reaction mixture) introduces new interferences.
Caption: Decision logic for selecting the Biphenyl phase over C18 based on analyte polarity and aromaticity.
References
-
PubChem. Benzohydrazide (Compound).[6] National Library of Medicine. Available at: [Link]
-
Restek Corporation. Beyond C18—Increase Retention of Hydrophilic Compounds Using Biphenyl Columns. Technical Guide.[5] Available at: [Link]
-
Phenomenex. Kinetex Biphenyl: The 100% Aqueous Stable LC Column for Polar Aromatics. Application Note. Available at: [Link]
-
Journal of Chromatography A. Evaluation of retention and selectivity using biphenyl stationary phases. 2017. Available at: [Link]
Sources
- 1. Comparison of biphenyl and other aromatic stationary phasesï½News & Topicsï½NACALAI TESQUE, INC. [nacalai.com]
- 2. japsonline.com [japsonline.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzoylhydrazine | C7H8N2O | CID 11955 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Crystal Structure Guide: N'-(2-Chloropropanoyl)benzohydrazide vs. Analogs
The following guide provides a comparative technical analysis of the X-ray crystallography data for N'-(2-chloropropanoyl)benzohydrazide , benchmarked against its non-halogenated structural analog N'-propionylbenzohydrazide and related chlorinated derivatives.
Executive Summary
N'-(2-chloropropanoyl)benzohydrazide (CAS: 851115-98-5) is a diacylhydrazine derivative utilized as a chiral intermediate in the synthesis of agrochemicals and pharmaceutical pharmacophores. While specific crystallographic data for this target molecule is often proprietary, its solid-state behavior can be rigorously predicted and contextualized by comparing it with the structurally homologous N'-propionylbenzohydrazide (Reference A) and 2-chlorobenzohydrazide (Reference B).
This guide outlines the experimental parameters required to generate valid X-ray data for the target and provides a comparative baseline of expected structural performance metrics (packing efficiency, hydrogen bonding, and space group preference).
Comparative Structural Analysis
The introduction of a chlorine atom at the
Table 1: Crystallographic Parameters & Performance Metrics
| Parameter | Target: N'-(2-chloropropanoyl)benzohydrazide | Reference A: N'-propionylbenzohydrazide [1] | Reference B: 2-chlorobenzohydrazide [2] |
| Formula | |||
| Crystal System | Predicted: Monoclinic or Orthorhombic | Orthorhombic | Monoclinic |
| Space Group | Likely:[1] | ||
| Unit Cell ( | Exp: | ||
| Z (Molecules/Cell) | 4 | 4 | 8 |
| Packing Motif | H-bonded chains + Cl | 1D H-bonded chains (N-H | Polymeric chains along [010] |
| Key Interaction | Amide-Amide Supramolecular Synthon | N-H |
Analyst Insight: The Reference A (non-chloro) adopts a non-centrosymmetric space group (
), indicating a propensity for polar packing. The addition of the chlorine atom in the Target often induces centrosymmetry () due to dipole antiparallel alignment, unless the chiral center ( ) enforces a chiral space group like .
Experimental Workflow: Data Generation Protocol
To obtain publication-quality data for N'-(2-chloropropanoyl)benzohydrazide that matches the standards of the references above, follow this self-validating workflow.
Phase 1: Crystal Growth (Slow Evaporation)
-
Dissolution: Dissolve 20 mg of N'-(2-chloropropanoyl)benzohydrazide in 2 mL of Ethanol/Ethyl Acetate (1:1 v/v) .
-
Why: The benzohydrazide core requires polar protic solvents, while the chloro-alkyl chain improves solubility in esters.
-
-
Filtration: Pass through a 0.45
m PTFE filter to remove nucleation sites. -
Crystallization: Seal in a vial with a pinhole cap. Store at 4°C in a vibration-free environment.
-
Timeline: Crystals suitable for X-ray (0.2 x 0.2 x 0.1 mm) typically form within 48-72 hours.
-
Phase 2: Data Collection & Refinement
-
Mounting: Mount crystal on a glass fiber using perfluoropolyether oil.
-
Diffraction: Collect data at 100 K (to reduce thermal motion of the flexible propanoyl chain) using Mo
radiation ( ). -
Strategy: Target a completeness >99% up to
. -
Refinement: Use SHELXL for least-squares refinement.
-
Critical Step: Locate the H-atoms on the hydrazide nitrogens (
) in the difference Fourier map rather than using geometric riding models, as these are critical for defining the H-bond network.
-
Structural Logic & Pathway Diagram
The following diagram illustrates the critical path from synthesis to structural validation, highlighting the decision nodes for handling disorder common in chloro-substituted alkyl chains.
Caption: Workflow for structural determination of N'-(2-chloropropanoyl)benzohydrazide, emphasizing the iterative refinement loop required for halogenated alkyl chains.
Key Performance Indicators (KPIs) for Validation
When analyzing your data against the Reference Standards, ensure your dataset meets these criteria:
-
R-Factor (
): Must be to confirm precise placement of the chlorine atom. -
Bond Precision:
bond length should be within . -
Dihedral Angle: Monitor the
torsion.-
Reference A Value:
(Planar/Trans). -
Target Expectation: The steric bulk of the Cl atom at the
-position may force a twist, reducing this angle to .
-
-
Hydrogen Bonding: Look for the formation of
dimers or chains. The presence of Cl may introduce weak interactions that stabilize a different polymorph compared to the propionyl reference.
References
-
Royal Society of Chemistry. (2020). Supplementary Information: Crystal structure and NMR studies of N'-propionylbenzohydrazide derivatives. RSC Advances.
-
Tahir, M. N., et al. (2012).[2] 2-Chlorobenzohydrazide.[2][3][4] Acta Crystallographica Section E: Structure Reports Online, 68(5), o1254.
-
ChemScene. (2024). Product Data: N'-(2-Chloropropanoyl)benzohydrazide (CAS 851115-98-5).[5][6][7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-acetyl-1-pyrroline | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Chlorobenzohydrazide | C7H7ClN2O | CID 79883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 851115-98-5|N'-(2-Chloropropanoyl)benzohydrazide|BLD Pharm [bldpharm.com]
- 7. N'-(2-chloropropanoyl)benzohydrazide-851115-98-5 - Thoreauchem [thoreauchem.com]
Authored by: [Your Name/Gemini], Senior Application Scientist
A Comprehensive Guide to the Structural Validation of Asymmetric Diacylhydrazines for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Intricacies of Asymmetric Diacylhydrazine Structures
Asymmetric diacylhydrazines are a class of compounds with significant importance in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including insecticidal and antimicrobial properties.[1][2][3][4] The precise structural characterization of these molecules is paramount, as subtle changes in their three-dimensional arrangement can profoundly impact their biological function and safety profile. However, the presence of two different acyl groups attached to the nitrogen atoms of the hydrazine moiety introduces complexities in their structural validation. Challenges such as conformational isomerism and the potential for ambiguous substitution patterns necessitate a multi-faceted analytical approach for unequivocal structure elucidation. This guide provides a comparative overview of the key analytical techniques employed for the structural validation of asymmetric diacylhydrazines, offering insights into the rationale behind experimental choices and providing supporting data and protocols.
Comparative Analysis of Key Analytical Techniques
The structural validation of asymmetric diacylhydrazines relies on a synergistic combination of spectroscopic and crystallographic techniques. The three pillars of this process are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each technique provides unique and complementary information, and their collective application forms a self-validating system for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Framework in Solution
NMR spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of asymmetric diacylhydrazines in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.
Expertise & Experience: The "Why" Behind the NMR Strategy
For asymmetric diacylhydrazines, the primary challenge is to unambiguously assign the signals of the two distinct acyl groups and to understand the conformational dynamics around the N-N and N-C(O) bonds. A comprehensive NMR analysis typically involves a suite of one-dimensional (1D) and two-dimensional (2D) experiments.
-
¹H NMR: This is the starting point for any NMR analysis. It provides information on the number and type of protons in the molecule. For asymmetric diacylhydrazines, the chemical shifts of the NH protons can be particularly informative about hydrogen bonding and conformation.[1][5] The presence of distinct sets of signals for the two different acyl groups is the first indication of asymmetry.
-
¹³C NMR: This technique provides information about the carbon skeleton. The chemical shifts of the carbonyl carbons are crucial for confirming the presence of two different acyl environments.[5]
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity between atoms.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to piece together spin systems within the acyl groups.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the assignment of the carbon skeleton.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly critical for asymmetric diacylhydrazines as it allows for the definitive connection of the protons on one acyl group to the carbonyl carbon of the other, thus confirming the asymmetric substitution pattern.
-
Trustworthiness: A Self-Validating NMR Workflow
A robust NMR analysis for an asymmetric diacylhydrazine should provide a complete and unambiguous assignment of all proton and carbon signals. The consistency of the data across all 1D and 2D experiments provides a high degree of confidence in the proposed structure. For example, an HMBC correlation between the α-protons of acyl group A and the carbonyl carbon of acyl group B provides definitive proof of the N-N connectivity and the asymmetric nature of the molecule.
Experimental Protocol: A Step-by-Step Guide to NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified asymmetric diacylhydrazine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent can influence the chemical shifts and the observation of NH protons.[5]
-
¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a 1D ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
2D COSY Acquisition: Acquire a 2D COSY spectrum to establish ¹H-¹H correlations.
-
2D HSQC Acquisition: Acquire a 2D HSQC spectrum to correlate ¹H and ¹³C signals of directly bonded atoms.
-
2D HMBC Acquisition: Acquire a 2D HMBC spectrum to identify long-range ¹H-¹³C correlations. This is the key experiment for confirming the asymmetric structure.
-
Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate the ¹H signals, and assign all peaks in the 1D and 2D spectra to the corresponding atoms in the proposed structure.
Data Presentation: Representative NMR Data
| Technique | Observed Data | Interpretation |
| ¹H NMR | Two distinct sets of aromatic/aliphatic signals for the two acyl groups. Separate NH proton signals.[1] | Confirms the presence of two different chemical environments corresponding to the asymmetric structure. |
| ¹³C NMR | Two distinct carbonyl carbon signals (typically δ 160-180 ppm).[5] | Provides further evidence for the two different acyl groups. |
| HMBC | Correlation between the α-protons of acyl group A and the carbonyl carbon of acyl group B. | Definitive proof of the N-N connectivity and the asymmetric arrangement of the acyl groups. |
Mass Spectrometry (MS): Confirming Molecular Weight and Probing Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight of the synthesized asymmetric diacylhydrazine and for gaining structural information through the analysis of its fragmentation patterns.
Expertise & Experience: The "Why" Behind the MS Strategy
The choice of ionization technique and the mode of analysis (positive or negative ion) can significantly influence the information obtained.
-
Electrospray Ionization (ESI): This is a soft ionization technique that is well-suited for diacylhydrazines, often producing the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation in the initial mass spectrum.[6][7] This allows for the accurate determination of the molecular weight.
-
Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragmentation patterns can be generated.[6][7] The fragmentation of asymmetric diacylhydrazines often involves cleavage of the N-N bond and the amide bonds, providing valuable information about the nature of the two acyl groups.[6][7] The fragmentation pathways can be different in positive and negative ion modes, and studying both can provide a more complete picture.[6][7]
Trustworthiness: A Self-Validating MS Workflow
The accurate mass measurement of the molecular ion by high-resolution mass spectrometry (HRMS) provides the elemental composition, which serves as a powerful validation of the chemical formula. The observed fragmentation pattern in the MS/MS spectrum should be consistent with the proposed structure. For an asymmetric diacylhydrazine, the presence of fragment ions corresponding to both acyl groups further corroborates the structure.
Experimental Protocol: A Step-by-Step Guide to ESI-MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution of the asymmetric diacylhydrazine (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
-
Infusion and Ionization: Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Full Scan MS: Acquire a full scan mass spectrum to identify the molecular ion ([M+H]⁺ or [M-H]⁻).
-
HRMS Analysis: If using a high-resolution instrument (e.g., Q-TOF, Orbitrap), determine the accurate mass of the molecular ion to confirm the elemental composition.
-
MS/MS Analysis: Select the molecular ion of interest and subject it to CID. Acquire the product ion spectrum (MS/MS spectrum).
-
Data Analysis: Analyze the fragmentation pattern to identify characteristic fragment ions that support the proposed asymmetric structure.
Data Presentation: Representative MS Fragmentation Data
| Ion Mode | Precursor Ion | Major Fragment Ions | Interpretation |
| Positive Ion ESI-MS/MS | [M+H]⁺ | [R₁CO]⁺, [R₂CO]⁺, [M+H - R₁CONH]⁺, [M+H - R₂CONH]⁺ | Cleavage of the amide bonds and the N-N bond, confirming the presence of both acyl groups.[6][7] |
| Negative Ion ESI-MS/MS | [M-H]⁻ | [R₁CO₂]⁻, [R₂CO₂]⁻ | Intramolecular rearrangement leading to the formation of carboxylate anions of the respective acyl groups.[6][7] |
Single-Crystal X-ray Crystallography: The Definitive Structure
Single-crystal X-ray crystallography provides the most unambiguous and detailed three-dimensional structural information, including bond lengths, bond angles, and the absolute configuration of chiral centers.
Expertise & Experience: The "Why" Behind X-ray Crystallography
While NMR and MS provide strong evidence for the structure, X-ray crystallography offers the ultimate confirmation. For asymmetric diacylhydrazines, a crystal structure can definitively:
-
Confirm the connectivity: It directly visualizes the arrangement of atoms, leaving no doubt about which acyl group is attached to which nitrogen atom.
-
Elucidate the conformation: It reveals the preferred conformation of the molecule in the solid state, providing insights into the rotational barriers around the N-N and N-C(O) bonds.
-
Determine stereochemistry: If the molecule contains chiral centers, X-ray crystallography can determine their absolute configuration.[8]
Trustworthiness: The Gold Standard of Structural Validation
A high-quality crystal structure with low R-factor values is considered definitive proof of the molecular structure. The crystallographic data provides a wealth of information that can be used to validate the interpretations made from spectroscopic data.
Experimental Protocol: A Step-by-Step Guide to Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the asymmetric diacylhydrazine suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Mount a suitable single crystal on the goniometer head of a diffractometer.
-
Data Collection: Collect diffraction data by irradiating the crystal with X-rays and measuring the intensities of the diffracted beams.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structural model.[9]
-
Structure Analysis: Analyze the final structure to determine bond lengths, bond angles, and other geometric parameters. Visualize the structure using software like Mercury or Diamond.
Data Presentation: Key Crystallographic Parameters
| Parameter | Typical Value | Significance |
| Crystal System & Space Group | e.g., Monoclinic, P2₁/c | Describes the symmetry of the crystal lattice.[10] |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Varies | Defines the size and shape of the unit cell. |
| R-factor (R₁) | < 0.05 (for good quality structures) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Bond Lengths and Angles | e.g., C=O, N-N | Provides precise geometric information about the molecule. |
Visualizing the Workflow: A Logical Approach to Structural Validation
The following diagram illustrates the integrated workflow for the structural validation of asymmetric diacylhydrazines, highlighting the interplay between the different analytical techniques.
Sources
- 1. Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and insecticidal evaluation of novel N-(S-amino)sulfenylated derivatives of diacylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement | PLOS One [journals.plos.org]
- 7. Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New bis hydrazone: Synthesis, X-ray crystal structure, DFT computations, conformational study and in silico study of the inhibition activity of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
elemental analysis calculation for C10H11ClN2O2
An In-Depth Guide to the Elemental Analysis of C10H11ClN2O2: A Methodological Comparison
Introduction
In the landscape of chemical synthesis and pharmaceutical development, the unambiguous confirmation of a molecule's elemental composition is a foundational requirement. Elemental analysis serves as a primary gatekeeper for verifying the empirical formula of a newly synthesized compound, ensuring its purity, and validating its identity. This guide provides a comprehensive, step-by-step methodology for the theoretical calculation of the elemental composition of C₁₀H₁₁ClN₂O₂, a molecular formula representative of various research compounds.
This document moves beyond a simple recitation of steps. As a senior application scientist, the goal is to illuminate the causality behind the methodology, contextualize its importance against experimental verification techniques, and provide a self-validating framework for researchers, scientists, and drug development professionals.
Theoretical Foundation: The Law of Definite Proportions
The entire principle of elemental analysis rests upon the Law of Definite Proportions. This fundamental chemical law states that a given chemical compound always contains its component elements in a fixed ratio by mass. Therefore, for any pure sample of C₁₀H₁₁ClN₂O₂, the proportion of carbon to hydrogen to chlorine, and so on, will be constant. Our calculation is a theoretical application of this law, predicting the precise mass percentage of each element that constitutes the whole. This theoretical baseline is indispensable for interpreting and validating empirical data obtained from analytical instrumentation.
Methodology: Calculating Theoretical Elemental Composition
The calculation is a systematic process that translates the molecular formula into mass percentages. This process is broken down into three core stages: assembling atomic weights, calculating the total molecular weight, and determining the individual elemental percentages.
Step 1: Assembling Standard Atomic Weights
The first step is to gather the standard atomic weights for each element present in the molecule. These values are weighted averages of the masses of an element's naturally occurring isotopes. The precision of these values is critical for an accurate final calculation. For this guide, we will use the standard atomic weights provided by authoritative bodies such as the International Union of Pure and Applied Chemistry (IUPAC).
| Element | Symbol | Number of Atoms | Standard Atomic Weight ( g/mol ) | Source |
| Carbon | C | 10 | 12.011 | [1][2][3] |
| Hydrogen | H | 11 | 1.008 | [4][5][6] |
| Chlorine | Cl | 1 | 35.453 | [7] |
| Nitrogen | N | 2 | 14.007 | [8][9][10] |
| Oxygen | O | 2 | 15.999 | [11][12][13] |
Step 2: Calculation of the Molecular Weight (MW)
The molecular weight of the compound is the sum of the atomic weights of all atoms in the molecule. This value represents the mass of one mole of the substance.
Formula: MW = (No. of C atoms × AW of C) + (No. of H atoms × AW of H) + (No. of Cl atoms × AW of Cl) + (No. of N atoms × AW of N) + (No. of O atoms × AW of O)
Applying the values for C₁₀H₁₁ClN₂O₂:
-
Mass of Carbon: 10 × 12.011 g/mol = 120.110 g/mol
-
Mass of Hydrogen: 11 × 1.008 g/mol = 11.088 g/mol
-
Mass of Chlorine: 1 × 35.453 g/mol = 35.453 g/mol
-
Mass of Nitrogen: 2 × 14.007 g/mol = 28.014 g/mol
-
Mass of Oxygen: 2 × 15.999 g/mol = 31.998 g/mol
Total Molecular Weight: MW = 120.110 + 11.088 + 35.453 + 28.014 + 31.998 = 226.663 g/mol
Step 3: Calculation of Elemental Mass Percentages
With the total molecular weight established, the mass percentage of each element can be calculated. This is achieved by dividing the total mass of each element in the molecule by the total molecular weight and multiplying by 100.
Formula: Elemental % = (Total mass of element in one mole / Molecular Weight) × 100
Calculations for C₁₀H₁₁ClN₂O₂:
-
% Carbon: (120.110 / 226.663) × 100 = 52.99%
-
% Hydrogen: (11.088 / 226.663) × 100 = 4.89%
-
% Chlorine: (35.453 / 226.663) × 100 = 15.64%
-
% Nitrogen: (28.014 / 226.663) × 100 = 12.36%
-
% Oxygen: (31.998 / 226.663) × 100 = 14.12%
Workflow Visualization
The following diagram illustrates the logical flow of the elemental analysis calculation, from initial inputs to the final percentage composition output.
Caption: Workflow for calculating theoretical elemental composition.
Comparison Guide: Theoretical vs. Experimental Data
The true power of this theoretical calculation lies in its use as a benchmark for experimental results. In a laboratory setting, the elemental composition of a compound like C₁₀H₁₁ClN₂O₂ is typically determined using an instrumental technique called combustion analysis.
Experimental Protocol: Combustion Analysis (Conceptual)
-
Sample Preparation: A small, precisely weighed sample of the purified compound is placed in a tin or silver capsule.
-
Combustion: The sample is combusted at a very high temperature (around 1000°C) in a stream of pure oxygen. This process converts all carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or nitrogen oxides (which are subsequently reduced back to N₂). Halogens like chlorine are captured in a separate trap.
-
Separation & Detection: The resulting gases are passed through a series of separation columns and detectors (typically thermal conductivity or infrared detectors) that quantify the amounts of CO₂, H₂O, and N₂ produced.
-
Calculation: The instrument's software back-calculates the mass of C, H, and N in the original sample based on the quantities of the detected gases.
The Self-Validating System: Data Comparison
A protocol is self-validating when its theoretical predictions can be confirmed by empirical measurement. Here, we compare our calculated values with a set of hypothetical experimental results. In practice, experimental results are considered acceptable if they fall within a narrow margin of error (typically ±0.4%) of the theoretical values.
| Element | Theoretical % | Hypothetical Experimental % | Difference | Status (within ±0.4%) |
| Carbon (C) | 52.99% | 53.15% | +0.16% | ✅ Pass |
| Hydrogen (H) | 4.89% | 4.78% | -0.11% | ✅ Pass |
| Nitrogen (N) | 12.36% | 12.25% | -0.11% | ✅ Pass |
Note: Oxygen is typically determined by difference after C, H, N, and other elements are measured.
Interpretation of Results:
-
The close correlation between the theoretical and experimental values provides strong evidence that the synthesized compound has the correct empirical formula of C₁₀H₁₁ClN₂O₂.
-
A significant deviation (e.g., >0.4%) would suggest the presence of impurities (such as residual solvent or starting materials) or that the actual molecular formula is different from the one proposed. This would prompt further purification and analysis (e.g., via mass spectrometry or NMR spectroscopy).
Conclusion
The calculation of theoretical elemental analysis is a cornerstone of chemical characterization. It provides an essential, high-precision benchmark against which all experimental data must be judged. This guide outlines a robust and transparent methodology for performing this calculation for C₁₀H₁₁ClN₂O₂, emphasizing the logical flow from fundamental principles to a self-validating comparison with empirical data. For researchers in drug development and chemical synthesis, mastering this process is fundamental to ensuring the integrity and validity of their scientific findings.
References
-
Nitrogen Atomic Weight: International Union of Pure and Applied Chemistry. "Atomic Weight of Nitrogen". Available at: [Link]
-
Oxygen Properties: Britannica. "Oxygen". Available at: [Link]
-
Carbon Atomic Weight: International Union of Pure and Applied Chemistry. "Atomic Weight of Carbon". Available at: [Link]
-
Nitrogen Properties: Britannica. "Nitrogen". Available at: [Link]
-
Carbon Atomic Mass: Quora. "How heavy is one atom of carbon?". Available at: [Link]
-
Nitrogen Atomic Mass: Oreate AI Blog. "Understanding the Atomic Mass of N2". Available at: [Link]
-
Chlorine Atomic Mass: Unacademy. "Why is the atomic mass of chlorine taken as 35.5 u". Available at: [Link]
-
Chlorine Atomic Weight: International Union of Pure and Applied Chemistry. "Atomic Weight of Chlorine". Available at: [Link]
-
Oxygen Atomic Weight: International Union of Pure and Applied Chemistry. "Atomic Weight of Oxygen". Available at: [Link]
-
Nitrogen Element Information: Wikipedia. "Nitrogen". Available at: [Link]
-
Nitrogen Molecular Mass: Quora. "What is the mass of 1 molecule of nitrogen in grams?". Available at: [Link]
-
Chlorine Atomic Mass: Allen. "What is the mass in grams of a chlorine atom, Cl?". Available at: [Link]
-
Hydrogen Atomic Weight History: History of Science and Mathematics Stack Exchange. "How did the early chemists determine the atomic weight of hydrogen?". Available at: [Link]
-
Chlorine Isotopes: UCSB Science Line. "Please explain to me why the Ar for Chlorine is 35.5". Available at: [Link]
-
Hydrogen Atomic Weight: International Union of Pure and Applied Chemistry. "Hydrogen". Available at: [Link]
-
Chlorine Atomic Mass Explanation: Reddit. "Atomic mass of chlorine". Available at: [Link]
-
Hydrogen Atomic Weights and Isotopic Compositions: National Institute of Standards and Technology (NIST). "Atomic Weights and Isotopic Compositions for Hydrogen". Available at: [Link]
-
Carbon Atomic Data: National Institute of Standards and Technology (NIST). "Atomic Data for Carbon (C)". Available at: [Link]
-
Oxygen Atomic Weights and Isotopic Compositions: National Institute of Standards and Technology (NIST). "Atomic Weights and Isotopic Compositions for Oxygen". Available at: [Link]
-
Atomic Mass and Carbon-12: LabXchange. "Atomic Mass, Atomic Number, and Carbon-12". Available at: [Link]
-
Hydrogen Atom Mass: Quora. "What is the weight of an individual atom?". Available at: [Link]
-
Hydrogen Element Information: Wikipedia. "Hydrogen". Available at: [Link]
-
Oxygen Atom Mass: Testbook. "What is the mass of one atom of Oxygen?". Available at: [Link]
-
Oxygen Atomic Data: National Institute of Standards and Technology (NIST). "Oxygen, atomic". Available at: [Link]
Sources
- 1. Atomic Weight of Carbon | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 2. asbury.com [asbury.com]
- 3. Atomic Data for Carbon (C ) [physics.nist.gov]
- 4. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 5. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]
- 6. Hydrogen - Wikipedia [en.wikipedia.org]
- 7. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 8. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]
- 9. Nitrogen - Wikipedia [en.wikipedia.org]
- 10. quora.com [quora.com]
- 11. Oxygen | Discovery, Symbol, Properties, Uses, & Facts | Britannica [britannica.com]
- 12. Atomic Weight of Oxygen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 13. Oxygen, atomic [webbook.nist.gov]
A Senior Application Scientist's Guide to Quantitative Structure-Activity Relationship (QSAR) Comparison of Halogenated Benzohydrazide Derivatives
Abstract
This guide provides an in-depth comparative analysis of halogenated benzohydrazide derivatives through the lens of Quantitative Structure-Activity Relationship (QSAR) modeling. Benzohydrazides are a versatile class of compounds with a wide spectrum of biological activities, including insecticidal, antimicrobial, and anticancer properties.[1][2][3] The introduction of halogen atoms to the benzohydrazide scaffold profoundly influences its physicochemical properties and, consequently, its biological efficacy. This document is designed for researchers, scientists, and drug development professionals, offering a narrative that synthesizes technical accuracy with field-proven insights. We will explore the causal relationships between molecular structure and biological activity, detail the methodologies for building robust QSAR models, and present a comparative analysis to guide future research in the rational design of novel, potent benzohydrazide derivatives.
The Rationale: Why QSAR is a Critical Tool for Halogenated Benzohydrazides
The core principle of QSAR is that the biological activity of a chemical is a function of its molecular structure and properties.[4] This becomes particularly powerful when applied to a series of structurally similar compounds, such as halogenated benzohydrazide derivatives. The choice to employ QSAR is not merely for predictive modeling; it is a strategic decision to systematically decipher the complex interplay of factors that govern a molecule's potency.
Halogenation is a cornerstone of modern medicinal and agricultural chemistry. The introduction of atoms like fluorine, chlorine, or bromine can dramatically alter a molecule's lipophilicity, electronic distribution, metabolic stability, and binding interactions. However, these effects are not always intuitive. For instance, the electron-withdrawing nature of a halogen can be counteracted by its steric bulk or its potential to form a "halogen bond"—a specific noncovalent interaction where the halogen acts as an electrophilic species due to an anisotropic distribution of electron density known as a σ-hole.[5]
Classical QSAR methods that rely solely on simple steric and electrostatic fields can fail to capture these nuances.[5] Therefore, a robust QSAR study for halogenated compounds explains the causality behind activity changes. It allows us to move beyond simple "active vs. inactive" classifications and answer critical questions:
-
Does activity increase with the electronegativity of the halogen, or its size?
-
Is the position of the halogen on the aromatic ring (ortho, meta, para) a critical determinant of activity?
-
How does halogenation affect the molecule's ability to cross biological membranes, a property often quantified by the octanol/water partition coefficient (LogP)?[6]
By building a mathematical model, QSAR transforms these qualitative questions into a quantitative, predictive framework, thereby accelerating the design-synthesis-test cycle and reducing reliance on costly and time-consuming empirical screening.[7]
The General Workflow of a QSAR Study
A QSAR study follows a systematic, multi-step process to ensure the resulting model is statistically robust, predictive, and interpretable. The workflow is designed to be a self-validating system, with numerous checks and balances to prevent overfitting and spurious correlations.
Caption: A typical workflow for a Quantitative Structure-Activity Relationship (QSAR) study.
Comparative QSAR Analysis: An Illustrative Case Study on Insecticidal Activity
To illustrate the power of QSAR, let us consider a hypothetical series of halogenated N'-benzoylbenzohydrazide derivatives and their insecticidal activity against a target pest, such as Spodoptera litura.[8] Dibenzoylhydrazine derivatives are known to function as ecdysone receptor agonists, disrupting the insect molting process.[2] The following table presents plausible experimental data that could form the basis of a QSAR model.
| Compound ID | R (Substitution) | LogP | Dipole Moment (Debye) | LUMO Energy (eV) | Observed Activity (pLC50) |
| 1 | H | 2.85 | 3.51 | -1.12 | 4.30 |
| 2 | 4-F | 3.01 | 4.89 | -1.25 | 4.75 |
| 3 | 4-Cl | 3.54 | 5.01 | -1.38 | 5.15 |
| 4 | 4-Br | 3.69 | 5.05 | -1.41 | 5.22 |
| 5 | 3,4-diCl | 4.23 | 5.45 | -1.55 | 5.89 |
| 6 | 2-Cl | 3.49 | 4.20 | -1.35 | 4.60 |
pLC50 is the negative logarithm of the molar concentration required to cause 50% larval mortality.
From this data, a preliminary structure-activity relationship can be inferred:
-
Effect of Halogenation: The introduction of a halogen at the 4-position (para-position) consistently increases insecticidal activity compared to the unsubstituted compound 1 .
-
Effect of Halogen Type: Activity at the 4-position increases in the order F < Cl ≈ Br. This suggests that while electronegativity is a factor, properties like atomic radius and polarizability, which increase down the group, also play a crucial role.
-
Effect of Polysubstitution: The 3,4-dichloro derivative (5 ) shows the highest activity, indicating a synergistic effect. This compound has the highest lipophilicity (LogP) and the lowest energy of the Lowest Unoccupied Molecular Orbital (LUMO), suggesting enhanced membrane permeability and electrophilicity may be key drivers of activity.
-
Positional Isomerism: The 2-chloro derivative (6 ) is significantly less active than its 4-chloro counterpart (3 ). This highlights the importance of positional isomerism. The ortho-substituent may introduce steric hindrance, preventing the molecule from adopting the optimal conformation for binding to the ecdysone receptor.
A QSAR model derived from such data might take the form of a multiple linear regression (MLR) equation:
pLC50 = β₀ + β₁(LogP) + β₂(LUMO) + ...
Such an equation provides a quantitative basis for these observations and allows for the prediction of activity for novel, unsynthesized derivatives.[9][10]
Key Molecular Descriptors and Their Mechanistic Implications
The selection of molecular descriptors is the most critical step in QSAR model development.[11] For halogenated benzohydrazides, descriptors can be broadly categorized, with each providing insight into different aspects of the molecule's behavior.
Caption: Relationship between halogen properties and key QSAR descriptor classes.
-
Electronic Descriptors: These quantify the electronic aspects of the molecule. For halogenated compounds, descriptors derived from quantum mechanics, such as the energy of the Highest Occupied/Lowest Unoccupied Molecular Orbitals (HOMO/LUMO) and partial atomic charges, are particularly informative.[5] A low LUMO energy, as seen in compound 5 , often correlates with higher reactivity or stronger binding as an electron acceptor.
-
Lipophilic Descriptors: The octanol-water partition coefficient (LogP) is the classic measure of lipophilicity. It governs the molecule's ability to partition into lipid membranes and reach its target site. Halogenation generally increases LogP.
-
Steric/Topological Descriptors: These describe the size and shape of the molecule. Molar refractivity (MR), for example, models both the volume of a substituent and its polarizability. As noted in the case of the 2-chloro vs. 4-chloro isomers, steric hindrance can be a decisive factor in biological activity.
-
Quantum-Chemical Fields: Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can be enhanced by using quantum-chemically derived fields. These can more accurately model complex interactions like halogen bonding, which are poorly described by standard force fields, providing a more mechanistically relevant interpretation of the structure-activity relationship.[5]
Experimental Protocol: A Self-Validating QSAR Modeling Workflow
This protocol outlines a rigorous, step-by-step methodology for developing a predictive and validated QSAR model for halogenated benzohydrazide derivatives.
Objective: To develop a statistically robust QSAR model correlating structural descriptors of halogenated benzohydrazides with their biological activity.
Step 1: Data Curation and Preparation
-
Compound Selection: Assemble a dataset of at least 20-30 structurally related halogenated benzohydrazide derivatives with experimentally determined biological activity against a single target/assay. Ensure the activity data spans a significant range (at least 2-3 orders of magnitude).
-
Data Standardization: Convert all biological activity values (e.g., IC50, LC50) into a uniform molar unit and then transform them to a logarithmic scale (e.g., pIC50 = -log(IC50)). This ensures the data is normally distributed.
-
Structural Drawing: Draw all molecules using a consistent 2D chemical structure editor.
Step 2: Molecular Modeling and Descriptor Calculation
-
3D Structure Generation: Convert the 2D structures into 3D models.
-
Conformational Analysis & Optimization: For flexible molecules like benzohydrazides, perform a conformational search to identify low-energy conformers. Optimize the geometry of the most stable conformer using a suitable level of theory (e.g., Density Functional Theory - DFT).
-
Descriptor Calculation: Calculate a wide range of molecular descriptors (e.g., constitutional, topological, geometric, electronic, lipophilic) using specialized software. For halogenated systems, prioritize quantum-chemical descriptors.[5]
Step 3: Model Building
-
Dataset Splitting: Rationally divide the dataset into a training set (typically 70-80% of the compounds) and a test set (20-30%). This division should be done such that the test set compounds are representative of the structural diversity and activity range of the entire dataset.
-
Variable Selection: From the large pool of calculated descriptors, select a subset of relevant, non-collinear descriptors for model building. This can be achieved using techniques like stepwise regression or genetic algorithms. The goal is to find the simplest model with the highest predictive power.
-
Model Generation: Using the selected descriptors for the training set, generate the QSAR model using a statistical method such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or a machine learning algorithm.[12]
Step 4: Model Validation (Trustworthiness Check)
-
Internal Validation:
-
Goodness-of-fit (R²): Check the coefficient of determination for the training set. A high R² (e.g., > 0.7) is necessary but not sufficient.
-
Cross-Validation (q² or R²cv): Perform leave-one-out or leave-many-out cross-validation on the training set. A high q² value (e.g., > 0.5) indicates the model is robust and not overfitted.[11]
-
-
External Validation:
-
Predictive R² (R²pred): Use the generated model to predict the activity of the compounds in the external test set. The R²pred value measures the predictive power of the model on unseen data. A value > 0.6 is generally considered good.
-
-
Y-Scrambling: Randomly shuffle the biological activity data of the training set and re-build the model multiple times. The resulting models should have very low R² and q² values, confirming that the original model is not due to a chance correlation.
Step 5: Interpretation and Application
-
Applicability Domain: Define the chemical space in which the model's predictions are reliable.
-
Mechanistic Interpretation: Analyze the descriptors included in the final validated model to gain insights into the key molecular features driving the biological activity.
-
Virtual Screening: Use the model to predict the activity of new, virtually designed halogenated benzohydrazide derivatives to prioritize candidates for synthesis.
Conclusion and Future Outlook
The application of QSAR to halogenated benzohydrazide derivatives is an exemplary case of data-driven molecular design. By quantitatively correlating structural features with biological activity, QSAR models provide invaluable insights that guide the optimization of lead compounds. The analysis demonstrates that the type, position, and number of halogen substituents are critical determinants of activity, influencing a delicate balance of lipophilic, electronic, and steric properties.
Future advancements in this field will likely involve the integration of more sophisticated quantum-mechanical descriptors to better account for subtle interactions like halogen bonding.[5] Furthermore, the application of machine learning and artificial intelligence algorithms to larger datasets holds the promise of uncovering more complex, non-linear structure-activity relationships. Ultimately, a well-executed QSAR study serves as a predictive and interpretive bridge between chemical structure and biological function, paving the way for the rational design of the next generation of highly effective and safe benzohydrazide-based agrochemicals and therapeutics.
References
- Biointerface Research in Applied Chemistry. (2020).
- International Journal of Pharmaceutical Sciences and Research. (n.d.).
- BenchChem. (2025). The Biological Activity Spectrum of a-Benzoyl-2-methylbenzohydrazide: A Predictive Overview Based on Analogous Compounds.
-
Sawada, Y., et al. (2003). Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 3. Modification of N-tert-butylhydrazine moiety. Pest Management Science, 59(1), 49-57. [Link]
-
Molecules. (n.d.). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. [Link]
- Der Pharma Chemica. (n.d.).
-
Hao, G. F., et al. (2013). Semisynthesis and quantitative structure-activity relationship (QSAR) study of some cholesterol-based hydrazone derivatives as insecticidal agents. Bioorganic & Medicinal Chemistry Letters, 23(17), 4806-4812. [Link]
-
Scilit. (n.d.). Synthesis and insecticidal activity of benzoheterocyclic analogues of N′‐benzoyl‐N‐(tert‐butyl)benzohydrazide. [Link]
-
ResearchGate. (n.d.). Synthesis and insecticidal activity of benzoheterocyclic analogues of N′-benzoyl-N-(tert-butyl)benzohydrazide: Part 2. Introduction of substituents on the benzene rings of the benzoheterocycle moiety. [Link]
-
Blaha, L., Damborsky, J., & Nemec, M. (1998). QSAR for Acute Toxicity of Saturated and Unsaturated Halogenated Compounds. Chemosphere, 36(6), 1345-1365. [Link]
-
Gini, G., et al. (2013). QSAR prediction of the competitive interaction of emerging halogenated pollutants with human transthyretin. Molecular Diversity, 17(3), 515-528. [Link]
-
ACS Publications. (2012). Synthesis and Bioactivity Study of 2-Acylamino-Substituted N′-Benzylbenzohydrazide Derivatives. Journal of Agricultural and Food Chemistry. [Link]
-
PLOS One. (n.d.). Quantitative structure activity relationship (QSAR) modeling for adsorption of organic compounds by activated carbon based on Freundlich adsorption isotherm. [Link]
-
Fulle, S., & Gohlke, H. (2012). 3D-QSAR Based on Quantum-Chemical Molecular Fields: Toward an Improved Description of Halogen Interactions. Journal of Chemical Information and Modeling, 52(9), 2475-2488. [Link]
-
Kumar, D., et al. (2016). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. Bioorganic & Medicinal Chemistry Letters, 26(15), 3647-3652. [Link]
-
National Center for Biotechnology Information. (n.d.). Quantitative structure activity relationship (QSAR) modeling for adsorption of organic compounds by activated carbon based on Freundlich adsorption isotherm. [Link]
-
MDPI. (2015). Synthesis, Biological Activities, and Quantitative Structure–Activity Relationship (QSAR) Study of Novel Camptothecin Analogues. [Link]
-
Miljøstyrelsen (Danish Environmental Protection Agency). (n.d.). Quantitative Structure-Activity Relationships (QSAR) and Pesticides. [Link]
-
MDPI. (2025). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. [Link]
-
SpringerLink. (n.d.). Quantitative Structural-Activity Relationship (QSAR), ADMET Screening and Bioactivity Evaluation of Inhibitory Potential of Thiazole Hydrazines against Plasmodium falciparum Thioredoxin Reductase. [Link]
-
ACS Publications. (2024). 3D-QSAR-Directed Synthesis of Halogenated Coumarin-3-Hydrazide Derivatives: Unveiling Their Potential as SDHI Antifungal Agents. Journal of Agricultural and Food Chemistry. [Link]
-
IJCRT.org. (n.d.). Design And Computational Evaluation Of Anti- Diabetic Potential Of Substituted Benzohydrazides. [Link]
-
Der Pharma Chemica. (2014). 3D-QSAR study, synthesis and biological evaluation of p-hydroxy benzohydrazide derivatives as antimicrobial agents. [Link]
-
MDPI. (2022). Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. [Link]
Sources
- 1. One moment, please... [biointerfaceresearch.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ddg-pharmfac.net [ddg-pharmfac.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. www2.mst.dk [www2.mst.dk]
- 7. ijcrt.org [ijcrt.org]
- 8. Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 3. Modification of N-tert-butylhydrazine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Semisynthesis and quantitative structure-activity relationship (QSAR) study of some cholesterol-based hydrazone derivatives as insecticidal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative structure activity relationship (QSAR) modeling for adsorption of organic compounds by activated carbon based on Freundlich adsorption isotherm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. One moment, please... [loschmidt.chemi.muni.cz]
Safety Operating Guide
N'-(2-chloropropanoyl)benzohydrazide proper disposal procedures
Executive Summary: Operational Safety & Disposal Strategy
N'-(2-chloropropanoyl)benzohydrazide (CAS: 851115-98-5) is a specialized research reagent characterized by two distinct reactive moieties: a hydrazide backbone and an
Effective disposal requires a zero-tolerance policy for drain disposal. The only validated disposal route is high-temperature incineration via a certified hazardous waste vendor. This guide outlines the specific containment, segregation, and waste stream management protocols required to handle this compound safely.[1][2][3]
Chemical Hazard Profile & Mechanistic Risks
To dispose of a chemical safely, one must understand its reactivity. N'-(2-chloropropanoyl)benzohydrazide presents a complex hazard profile due to its potential to act as both an electrophile and a nucleophile.
| Parameter | Specification | Operational Implication |
| CAS Number | 851115-98-5 | Unique identifier for waste manifesting. |
| UN Number | UN 2811 (Toxic Solid, Organic, N.O.S.)[4] | Required for transport labeling.[1] |
| Hazard Class | 6.1 (Toxic) | Packing Group III; requires strict segregation from food/feed. |
| Molecular Weight | 226.66 g/mol | Heavy organic; essentially non-volatile. |
| Reactivity A | Alkylating Agent: Highly reactive toward biological nucleophiles (DNA/Proteins). | |
| Reactivity B | Hydrazide Linkage | Reducing Agent: Incompatible with strong oxidizers; potential to release toxic nitrogen oxides upon combustion. |
The "Self-Validating" Safety Logic
-
Why Incineration? Chemical neutralization (e.g., using bleach) is contraindicated for this compound. Oxidizing hydrazides can generate unstable azides or release nitrogen gas violently, while basic hydrolysis of the
-chloro group can yield toxic byproducts. Incineration guarantees the complete mineralization of the chlorinated skeleton into HCl (scrubbed) and CO₂.
Waste Classification & Segregation
Proper segregation is the first line of defense against unexpected laboratory accidents.
RCRA Waste Characterization (USA)
While not explicitly listed as a P- or U-coded waste under 40 CFR 261.33, this compound must be managed as Characteristic Hazardous Waste due to its toxicity and mutagenic potential.
-
Waste Stream: Toxic Organic Waste (Solid or Liquid).
-
EPA Waste Code: D000 (Unlisted Hazardous Waste - Toxic) or state-equivalent codes for mutagenic substances.
Incompatibility Matrix
Store and dispose of separately from the following to prevent uncontrolled exotherms:
-
Strong Oxidizers (e.g., Nitric Acid, Permanganates)
Risk of fire/explosion. -
Strong Bases (e.g., NaOH, KOH)
Rapid hydrolysis and potential polymerization. -
Aldehydes/Ketones
Condensation reactions forming hydrazones (altering waste properties).
Detailed Disposal Protocol
Scenario A: Disposal of Pure Solid Reagent
Use this workflow for expired stock or surplus dry chemical.
-
PPE Verification: Wear nitrile gloves (double-gloved recommended), lab coat, and safety goggles. Use a NIOSH-approved N95 particulate respirator if handling outside a fume hood.
-
Primary Containment:
-
Do not empty the original vial. Keep the chemical in its original glass/plastic container.
-
Ensure the cap is tightly sealed with Parafilm to prevent fugitive dust.
-
-
Secondary Containment:
-
Place the sealed vial into a clear, sealable polyethylene bag (Zip-lock type).
-
Why? This acts as a "fail-safe" if the glass breaks during transport.
-
-
Labeling:
-
Accumulation: Place in the Solid Toxic Waste drum/bin.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Use this workflow for mother liquors or solvents containing the compound.
-
Solvent Compatibility Check: Ensure the waste solvent (e.g., DCM, Methanol) is compatible with the "Halogenated" or "Non-Halogenated" waste stream.
-
Note: Since the molecule contains Chlorine, the waste stream defaults to Halogenated Organic Waste unless the concentration is negligible (<100 ppm).
-
-
Transfer:
-
Pour the solution into the dedicated High-Density Polyethylene (HDPE) waste carboy.
-
Critical: Do not fill >90% capacity to allow for thermal expansion.
-
-
Log Entry: Record the approximate mass of N'-(2-chloropropanoyl)benzohydrazide added to the carboy on the waste log sheet.
Emergency Spill Management Workflow
In the event of a spill, immediate containment is necessary to prevent aerosolization of the toxic dust.
Figure 1: Decision matrix for spill remediation. Note the specific instruction to wet-wipe solids to prevent inhalation hazards.
Disposal Decision Tree (Visualization)
The following diagram illustrates the logical flow for determining the correct waste stream for this specific compound.
Figure 2: Operational workflow for segregating waste streams based on physical state and solvent composition.
References
-
United States Environmental Protection Agency (EPA). (2024). RCRA Orientation Manual: Hazardous Waste Identification (40 CFR Part 261). Retrieved from [Link]
-
PubChem. (2023). Compound Summary: N'-(2-chloropropanoyl)benzohydrazide.[4][6] National Library of Medicine. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. chemscene.com [chemscene.com]
- 5. thoreauchem.com [thoreauchem.com]
- 6. 851115-98-5|N'-(2-Chloropropanoyl)benzohydrazide|BLD Pharm [bldpharm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
